Product packaging for JNJ-41443532(Cat. No.:CAS No. 1228650-83-6)

JNJ-41443532

Cat. No.: B608220
CAS No.: 1228650-83-6
M. Wt: 482.5 g/mol
InChI Key: CFKBNYUHQSQBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JNJ-41443532 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25F3N4O3S B608220 JNJ-41443532 CAS No. 1228650-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228650-83-6

Molecular Formula

C22H25F3N4O3S

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30)

InChI Key

CFKBNYUHQSQBSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-41443532;  JNJ 41443532;  JNJ41443532;  JNJ-41443532 Free Base.

Origin of Product

United States

Foundational & Exploratory

JNJ-41443532: A Deep Dive into its Mechanism of Action on Monocyte Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-41443532, a selective antagonist of the C-C chemokine receptor type 2 (CCR2), with a specific focus on its role in inhibiting monocyte recruitment. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental setups.

Core Mechanism of Action: CCR2 Antagonism

This compound exerts its pharmacological effect by selectively binding to and inhibiting the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5][6] CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes from the bone marrow and bloodstream into tissues, a critical process in inflammatory responses.[7][8][9] The primary endogenous ligand for CCR2 is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[7] By blocking the interaction between CCL2 and CCR2, this compound effectively disrupts the downstream signaling cascade that leads to monocyte chemotaxis and recruitment to sites of inflammation.[2][6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.

ParameterSpeciesValueReference
hCCR2 Binding Affinity (IC50) Human37 nM[1][2][3][4]
Functional Antagonism (Chemotaxis IC50) Human30 nM[1][2][3][4]
mCCR2 Binding Affinity (Ki) Murine9.6 µM[2][3]
Inhibition of Leukocyte Influx (ED50) Murine (in vivo)3 mg/kg[1][2]

Signaling Pathway of CCL2-CCR2 and Inhibition by this compound

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events crucial for monocyte migration. This compound, by acting as an antagonist, prevents the initiation of this cascade.

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein Activation CCR2->G_Protein Activates JNJ41443532 This compound JNJ41443532->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Downstream Actin Polymerization, Cell Adhesion, Chemotaxis PI3K_Akt->Downstream JAK_STAT->Downstream MAPK->Downstream

Figure 1: CCL2-CCR2 Signaling Pathway and Inhibition by this compound.

Key Experimental Protocols

This section outlines the methodologies for the pivotal experiments used to characterize the mechanism of action of this compound.

CCR2 Radioligand Binding Assay (Competitive Inhibition)

This assay is designed to determine the binding affinity of this compound to the human CCR2 receptor.

Objective: To quantify the IC50 value of this compound for hCCR2.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human CCR2 (e.g., U2OS-CCR2 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.

  • Radioligand: A radiolabeled CCR2 ligand (e.g., [3H]-CCR2-RA) is used as the tracer.

  • Competition Assay:

    • A constant concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of this compound are added to compete for binding with the radioligand.

    • The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Binding_Assay_Workflow Membrane hCCR2-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled CCR2 Ligand Radioligand->Incubation JNJ This compound (Varying Concentrations) JNJ->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Calculation Counting->Analysis

Figure 2: Workflow for the CCR2 Radioligand Binding Assay.
In Vitro Monocyte Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Objective: To determine the functional antagonist potency (IC50) of this compound.

General Protocol:

  • Cell Preparation: Primary human monocytes are isolated from peripheral blood.

  • Chemotaxis Chamber: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 5 µm pores) is used.

  • Assay Setup:

    • The lower chamber contains a specific concentration of CCL2 as the chemoattractant.

    • The upper chamber contains the isolated monocytes, which have been pre-incubated with varying concentrations of this compound.

  • Incubation: The chamber is incubated for a set period (e.g., 1-4 hours) at 37°C to allow for monocyte migration through the membrane.

  • Quantification of Migration: The number of monocytes that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye that binds to the cells followed by fluorescence measurement.

  • Data Analysis: The concentration of this compound that inhibits 50% of the CCL2-induced monocyte migration (IC50) is determined.

Chemotaxis_Assay_Setup cluster_chamber Chemotaxis Chamber Upper Upper Chamber: Monocytes + This compound Membrane Porous Membrane (e.g., 5 µm) Upper->Membrane Migration Monocyte Migration Upper->Migration Inhibits Lower Lower Chamber: CCL2 (Chemoattractant) Membrane->Lower Lower->Migration Induces Quantification Quantification of Migrated Cells Migration->Quantification

Figure 3: Schematic of the In Vitro Monocyte Chemotaxis Assay.
In Vivo Thioglycollate-Induced Peritonitis Model

This in vivo model assesses the efficacy of this compound in reducing inflammatory cell recruitment in a living organism.

Objective: To evaluate the in vivo potency (ED50) of this compound in inhibiting monocyte/macrophage influx.

General Protocol:

  • Animal Model: Humanized CCR2 knock-in (hCCR2KI) mice are often used to better translate the findings to human pharmacology.

  • Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of sterile thioglycollate broth, which acts as a potent inflammatory stimulus, inducing the recruitment of leukocytes, particularly monocytes, into the peritoneal cavity.

  • Drug Administration: this compound is administered orally (p.o.) at various doses prior to or at the time of thioglycollate injection.

  • Cell Collection: After a specific period (e.g., 24-72 hours), the mice are euthanized, and the peritoneal cavity is lavaged with a buffered salt solution to collect the recruited inflammatory cells.

  • Cell Analysis: The collected cells are counted, and differential cell counts are performed (e.g., using flow cytometry with specific cell surface markers for monocytes/macrophages) to determine the number of recruited monocytes/macrophages.

  • Data Analysis: The dose of this compound that causes a 50% reduction in the influx of monocytes/macrophages into the peritoneal cavity (ED50) is calculated.

Peritonitis_Model_Workflow Mouse hCCR2KI Mouse JNJ_admin Oral Administration of this compound Mouse->JNJ_admin Thio_admin Intraperitoneal Injection of Thioglycollate JNJ_admin->Thio_admin Incubation Incubation (e.g., 24-72h) Thio_admin->Incubation Lavage Peritoneal Lavage Incubation->Lavage Cell_analysis Cell Counting and Flow Cytometry Lavage->Cell_analysis Analysis ED50 Calculation Cell_analysis->Analysis

Figure 4: Experimental Workflow for the Thioglycollate-Induced Peritonitis Model.

Conclusion

This compound is a potent and selective antagonist of CCR2 that effectively inhibits monocyte recruitment by blocking the CCL2-CCR2 signaling axis. Its mechanism of action is well-supported by in vitro binding and functional assays, as well as in vivo models of inflammation. This targeted approach to modulating the inflammatory response holds promise for the treatment of various diseases where monocyte recruitment is a key pathological feature. This guide provides a foundational understanding of the preclinical pharmacological profile of this compound for researchers and professionals in the field of drug development.

References

JNJ-41443532: A Selective CCR2 Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective, orally active antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson Pharmaceutical Research & Development, this small molecule has been investigated for its therapeutic potential in inflammatory conditions, including type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, experimental evaluation, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Data Summary

The following tables summarize the key quantitative data for this compound, encompassing its in vitro pharmacology, preclinical and clinical pharmacokinetics, and in vivo efficacy.

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesValueReference
hCCR2 Binding Affinity (IC50) Human37 nM[1][2]
mCCR2 Binding Affinity (Ki) Mouse9.6 µM[1][3]
Functional Antagonism (Chemotaxis IC50) Human30 nM[1][2]
hERG Channel Inhibition (IC50) Human>50 µM[2]
Table 2: Preclinical Pharmacokinetics of this compound (Oral Administration)
SpeciesDose (mg/kg)Cmax (ng/mL)AUClast (h*ng/mL)Oral Bioavailability (%)Reference
Dogs 6.71617588770.2[4]
Non-human Primates 7.2740306125.4[4]
Table 3: Clinical Pharmacokinetics of this compound in Healthy Male Volunteers (Single Dose)
ParameterValueReference
Time to Cmax (tmax) ~2 hours[2]
Elimination Half-life (t½) ~8 hours[2]
Table 4: In Vivo Efficacy of this compound
ModelSpeciesEndpointED50Reference
Thioglycollate-Induced Peritonitis hCCR2KI MiceInhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx3 mg/kg (p.o., b.i.d.)[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of CCR2. The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, a G protein-coupled receptor (GPCR), initiates a conformational change in the receptor. This leads to the activation of intracellular G proteins and the subsequent triggering of downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These signaling events ultimately result in the chemotaxis of monocytes and other immune cells to sites of inflammation. This compound competitively binds to CCR2, thereby blocking the binding of CCL2 and inhibiting the downstream signaling events that mediate inflammatory cell recruitment.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G Protein (Gαi) CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (p38, ERK) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis, Cell Adhesion, Inflammatory Response Ca_release->Chemotaxis Leads to PKC->Chemotaxis Leads to Akt Akt PI3K->Akt Akt->Chemotaxis Leads to MAPK->Chemotaxis Leads to JNJ41443532 This compound JNJ41443532->CCR2 Blocks

Figure 1: CCR2 Signaling Pathway and Mechanism of this compound Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures used to evaluate the pharmacological properties of this compound.

CCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the CCR2 receptor.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing CCR2 start->prepare_membranes prepare_reagents Prepare radioligand ([¹²⁵I]-CCL2) and test compound (this compound) dilutions start->prepare_reagents incubation Incubate membranes, radioligand, and test compound prepare_membranes->incubation prepare_reagents->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Data analysis to determine IC₅₀ quantification->analysis end End analysis->end Chemotaxis_Assay_Workflow start Start prepare_cells Prepare a suspension of CCR2-expressing cells (e.g., THP-1) start->prepare_cells setup_chamber Set up Boyden chamber with a porous membrane start->setup_chamber add_cells_compound Add cells pre-incubated with This compound to the upper chamber prepare_cells->add_cells_compound add_chemoattractant Add chemoattractant (CCL2) to the lower chamber setup_chamber->add_chemoattractant incubation Incubate to allow cell migration add_chemoattractant->incubation add_cells_compound->incubation quantify_migration Quantify migrated cells (e.g., staining and counting) incubation->quantify_migration analysis Data analysis to determine IC₅₀ quantify_migration->analysis end End analysis->end

References

In-Depth Technical Guide: Binding Affinity of JNJ-41443532 for Human CCR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of JNJ-41443532 for the human C-C chemokine receptor type 2 (CCR2). The document outlines quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding and Functional Data

This compound, also known as CCR2 antagonist 5, is a selective and orally active antagonist of human CCR2. Its binding affinity and functional antagonism have been quantified through various in vitro assays. The key quantitative data are summarized in the table below.

ParameterSpeciesValueAssay Type
IC50 Human37 nMRadioligand Binding Assay
IC50 Human30 nMChemotaxis Assay
Ki Mouse9.6 µMRadioligand Binding Assay

Table 1: Summary of quantitative affinity and functional data for this compound.

Experimental Protocols

The determination of the binding and functional characteristics of this compound involves several key experimental protocols. The methodologies described below are based on standard practices in the field for characterizing chemokine receptor antagonists.

Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor. In this assay, the test compound (this compound) competes with a radiolabeled ligand for binding to the target receptor, human CCR2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human CCR2.

Materials:

  • Receptor Source: Membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) CCR2 ligand, such as [125I]-CCL2.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer containing MgCl2, CaCl2, and a protease inhibitor cocktail.

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cells expressing human CCR2 are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound are incubated in the assay buffer.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC50 value is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Chemotaxis Assay

The chemotaxis assay assesses the functional ability of an antagonist to inhibit the migration of cells towards a chemoattractant, in this case, a CCR2 ligand like CCL2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a functional chemotaxis assay.

Materials:

  • Cells: A monocytic cell line that endogenously expresses CCR2 (e.g., THP-1 or MonoMac-1) or primary human monocytes.

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound at various concentrations.

  • Assay Medium: RPMI 1640 or other suitable cell culture medium, typically containing a low concentration of serum.

  • Chemotaxis Chambers: Transwell® inserts with a polycarbonate membrane (typically 5 µm pore size for monocytes).

Procedure:

  • Cell Preparation: The cells are harvested, washed, and resuspended in assay medium.

  • Assay Setup: The chemoattractant (CCL2) is added to the lower chamber of the Transwell® plate.

  • Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Seeding: The pre-incubated cells are added to the upper chamber of the Transwell® insert.

  • Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 2-4 hours).

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence.

  • Data Analysis: The percentage of inhibition of cell migration at each concentration of this compound is calculated relative to the vehicle control. A dose-response curve is generated to determine the IC50 value.

Visualizations

CCR2 Signaling Pathway

The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR). Upon binding of its ligand, primarily CCL2 (Monocyte Chemoattractant Protein-1), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are crucial for mediating the inflammatory response, primarily through the recruitment of monocytes and macrophages.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/o Protein CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival MAPK->Chemotaxis Inflammation Inflammation MAPK->Inflammation

Figure 1: Simplified CCR2 signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of an antagonist like this compound.

Radioligand_Binding_Workflow cluster_plate_setup Assay Components start Start prep_membranes Prepare Membranes (with hCCR2) start->prep_membranes setup_assay Set up 96-well Plate prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC₅₀) count->analyze end End analyze->end membranes CCR2 Membranes membranes->setup_assay radioligand Radioligand radioligand->setup_assay antagonist This compound (Varying Concentrations) antagonist->setup_assay

Figure 2: Workflow for a competitive radioligand binding assay.

This guide provides a detailed overview of the binding affinity of this compound for human CCR2, intended to be a valuable resource for researchers in the field of drug discovery and development. The provided protocols and diagrams offer a clear understanding of the methodologies and biological context for the characterization of this potent CCR2 antagonist.

In-Depth Technical Guide: JNJ-41443532, a C-C Chemokine Receptor 2 (CCR2) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-41443532 is a potent and selective, orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound has been investigated for its therapeutic potential in inflammatory conditions, notably type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound. Detailed experimental protocols from key preclinical and clinical studies are presented, along with visualizations of the CCR2 signaling pathway and experimental workflows to facilitate a deeper understanding of this investigational drug.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule belonging to the class of hippuric acids and derivatives.[1] Its chemical structure is characterized by a central 4-azetidinyl-1-aryl-cyclohexane core.

IUPAC Name: N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide[2]

Chemical Formula:

  • Anhydrous: C₂₂H₂₅F₃N₄O₃S[1][3][4][5]

  • Monohydrate: C₂₂H₂₇F₃N₄O₄S[2][6]

Molecular Weight:

  • Anhydrous: 482.52 g/mol [1][4]

  • Monohydrate: 500.5 g/mol [2][6]

CAS Number:

  • Anhydrous: 1228650-83-6[3][4][5]

  • Monohydrate: 1228651-46-4[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Water Solubility0.00374 mg/mLALOGPS[2]
logP1.58 - 1.75Chemaxon, ALOGPS[2]
pKa (Strongest Acidic)12.93Chemaxon[2]
pKa (Strongest Basic)6.7Chemaxon[2]
Hydrogen Bond Donor Count3Chemaxon[2]
Hydrogen Bond Acceptor Count5Chemaxon[2]
Polar Surface Area94.56 ŲChemaxon[2]
Rotatable Bond Count7Chemaxon[2]
Refractivity116.71 m³·mol⁻¹Chemaxon[2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).

In pathological conditions such as insulin resistance and type 2 diabetes, elevated levels of CCL2 in adipose tissue lead to the recruitment of macrophages. These macrophages, in turn, secrete pro-inflammatory cytokines, contributing to a state of chronic, low-grade inflammation and exacerbating insulin resistance.

By binding to CCR2, this compound competitively inhibits the binding of CCL2, thereby blocking the downstream signaling cascade. This inhibition prevents the migration of monocytes and macrophages to inflamed tissues. The key signaling pathways modulated by CCR2 activation, and consequently inhibited by this compound, include the JAK/STAT, MAPK, and PI3K/Akt pathways.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates JNJ This compound JNJ->CCR2 Blocks JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Transcription Gene Transcription JAK_STAT->Transcription MAPK->Transcription PI3K_Akt->Transcription Response Cellular Responses (Migration, Inflammation, Proliferation) Transcription->Response

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Pharmacokinetics

This compound has been evaluated in preclinical and clinical studies to determine its pharmacokinetic profile. The compound is orally bioavailable.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesStudy
tmax (median) 2 hoursHumanPhase 2 (NCT01230749)[3]
t½ (mean) ~8 hoursHumanPhase 2 (NCT01230749)[3]
Oral Bioavailability 70.2%DogPreclinical[4]
Oral Bioavailability 25.4%Non-human PrimatePreclinical[4]
Cmax (at 6.7 mg/kg p.o.) 1617 ng/mLDogPreclinical[4]
AUClast (at 6.7 mg/kg p.o.) 5887 hng/mLDogPreclinical[4]
Cmax (at 7.2 mg/kg p.o.) 740 ng/mLNon-human PrimatePreclinical[4]
AUClast (at 7.2 mg/kg p.o.) 3061 hng/mLNon-human PrimatePreclinical[4]

Key Experimental Protocols

Preclinical Efficacy: Thioglycollate-Induced Peritonitis Model

This model is used to assess the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit the recruitment of leukocytes.

Peritonitis_Model_Workflow start Start induce Induce Peritonitis (Thioglycollate Injection i.p.) start->induce treat Administer this compound (p.o., b.i.d.) or Vehicle induce->treat wait Incubation Period treat->wait collect Peritoneal Lavage wait->collect analyze Cell Counting and Flow Cytometry Analysis collect->analyze end End analyze->end

Caption: Workflow for the Thioglycollate-Induced Peritonitis Model.

Methodology:

  • Animal Model: hCCR2 knock-in mice are used.

  • Induction of Peritonitis: Mice are intraperitoneally (i.p.) injected with a sterile solution of thioglycollate broth.

  • Drug Administration: this compound is administered orally (p.o.) twice daily (b.i.d.) at varying doses. A vehicle control group is also included.

  • Peritoneal Lavage: At a specified time point after thioglycollate injection, the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the infiltrating cells.

  • Cell Analysis: The collected peritoneal fluid is analyzed to determine the total number of leukocytes. Flow cytometry is used to quantify the populations of monocytes/macrophages and T-lymphocytes.

  • Efficacy Measurement: The dose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx into the peritoneal cavity is calculated, and the ED₅₀ (effective dose for 50% inhibition) is determined. For this compound, the ED₅₀ was found to be 3 mg/kg.[3]

Clinical Trial: Phase 2 Study in Type 2 Diabetes Mellitus (NCT01230749)

This study was a double-blind, randomized, placebo- and active comparator-controlled trial to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with type 2 diabetes mellitus.

Clinical_Trial_Workflow cluster_arms Treatment Arms screening Screening and Baseline Assessment randomization Randomization screening->randomization treatment 4-Week Treatment Period randomization->treatment jnj_250 This compound (250 mg b.i.d.) jnj_1000 This compound (1000 mg b.i.d.) pioglitazone Pioglitazone (30 mg q.d.) placebo Placebo follow_up Follow-up Assessments treatment->follow_up analysis Data Analysis follow_up->analysis end End of Study analysis->end

Caption: Workflow of the Phase 2 Clinical Trial in T2DM.

Methodology:

  • Study Population: 89 patients with type 2 diabetes mellitus were enrolled.

  • Randomization: Participants were randomized to one of four treatment arms:

    • This compound 250 mg twice daily

    • This compound 1000 mg twice daily

    • Pioglitazone 30 mg once daily (active comparator)

    • Placebo

  • Treatment Duration: The treatment period was 4 weeks.

  • Primary Endpoint: The primary outcome measure was the change from baseline in 23-hour weighted mean glucose (WMG).

  • Secondary Endpoints: Secondary outcome measures included changes from baseline in:

    • Fasting plasma glucose (FPG)

    • Insulin resistance (Homeostatic Model Assessment - HOMA-IR)

    • Insulin secretion (Homeostatic Model Assessment - HOMA-%B)

    • Body weight

  • Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.

  • Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic parameters of this compound.

Summary and Conclusion

This compound is a well-characterized CCR2 antagonist with demonstrated preclinical efficacy in a model of inflammation and modest improvements in glycemic parameters in a Phase 2 clinical trial for type 2 diabetes. Its mechanism of action, involving the inhibition of monocyte and macrophage recruitment, targets a key pathway in the pathogenesis of inflammatory diseases. The data presented in this technical guide provide a solid foundation for further research and development of this and similar compounds. The detailed experimental protocols offer a clear basis for the replication and extension of these findings. While the clinical development of this compound for type 2 diabetes has not progressed to later stages, the compound remains a valuable tool for investigating the role of the CCL2-CCR2 axis in various disease states.

References

An In-depth Technical Guide on JNJ-41443532 for the Investigation of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-41443532 is an orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2) that was investigated by Johnson & Johnson for the treatment of type 2 diabetes mellitus (T2DM). The therapeutic rationale for this compound is based on the role of CCR2 in mediating the recruitment of macrophages to adipose tissue, a process implicated in the chronic inflammation that contributes to insulin resistance. This guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of clinical trial findings, and detailed experimental methodologies.

Introduction: The Role of CCR2 in Type 2 Diabetes

Chronic low-grade inflammation in metabolic tissues, particularly adipose tissue, is a key pathophysiological feature of type 2 diabetes. In obesity, adipocytes and other cells within adipose tissue release chemokines, including C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 is the primary ligand for CCR2, a receptor expressed on monocytes and macrophages. The binding of CCL2 to CCR2 promotes the migration of these immune cells into adipose tissue.

Once in the adipose tissue, macrophages can adopt a pro-inflammatory M1 phenotype, releasing cytokines such as TNF-α and IL-6. These inflammatory mediators can impair insulin signaling in adipocytes, hepatocytes, and skeletal muscle, leading to systemic insulin resistance. By blocking the CCR2 receptor, this compound was developed to inhibit the recruitment of these inflammatory macrophages, thereby reducing inflammation in adipose tissue and improving insulin sensitivity.

Mechanism of Action: CCR2 Antagonism

This compound is a small molecule antagonist that selectively binds to the CCR2 receptor, preventing its interaction with its ligand, CCL2. This competitive inhibition blocks the downstream signaling cascade that would normally lead to monocyte and macrophage chemotaxis. The intended therapeutic effect is a reduction in the inflammatory burden within key metabolic tissues, leading to an improvement in insulin sensitivity and glycemic control.

Signaling Pathway

The binding of CCL2 to CCR2 on the surface of a monocyte/macrophage activates a G-protein coupled receptor signaling cascade. This leads to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate transcription factors that control cell survival, proliferation, migration, and the production of inflammatory cytokines. This compound, by blocking the initial ligand-receptor interaction, inhibits these downstream events.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-protein Activation CCR2->G_Protein Activates JNJ This compound JNJ->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Transcription Transcription Factor Activation (e.g., NF-κB) PI3K_Akt->Transcription MAPK->Transcription Response Cellular Response: - Chemotaxis - Pro-inflammatory Cytokine Production - Cell Survival & Proliferation Transcription->Response

Caption: Proposed signaling pathway of CCR2 and the inhibitory action of this compound.

Clinical Investigation: Phase 2 Study (NCT01230749)

A key clinical study for this compound was a Phase 2, double-blind, randomized, placebo- and active-comparator-controlled, 4-week study to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes mellitus.

Experimental Protocol

Study Design:

  • Phase: 2

  • Design: Randomized, double-blind, placebo-controlled, active-comparator, parallel group.

  • Duration: 4 weeks of treatment with a follow-up period.

  • Population: Patients with type 2 diabetes mellitus.

Treatment Arms:

  • This compound 250 mg (orally, twice daily)

  • This compound 1000 mg (orally, twice daily)

  • Pioglitazone 30 mg (orally, once daily - active comparator)

  • Placebo (orally, twice daily)

Primary Endpoint:

  • Change from baseline in 23-hour weighted mean glucose (WMG).

Secondary Endpoints:

  • Change from baseline in fasting plasma glucose (FPG).

  • Change from baseline in insulin resistance as measured by the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

  • Change from baseline in beta-cell function as measured by the Homeostatic Model Assessment of Beta-cell function (HOMA-%B).

  • Change from baseline in body weight.

  • Safety and tolerability assessments.

Methodologies
  • Pharmacokinetic Analysis: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, a standard for quantitative analysis of small molecules in biological matrices. Key pharmacokinetic parameters determined included Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t½ (half-life)[1].

  • 23-Hour Weighted Mean Glucose (WMG): This was determined by collecting blood samples for glucose measurement at multiple time points over a 23-hour period. The glucose values were then weighted based on the time intervals between measurements to calculate a mean glucose concentration.

  • Fasting Plasma Glucose (FPG): Blood samples were collected after an overnight fast to determine plasma glucose levels.

  • HOMA-IR and HOMA-%B: These indices were calculated from fasting plasma glucose and fasting plasma insulin concentrations using the following formulas:

    • HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5

    • HOMA-%B = (20 x Fasting Insulin (μU/mL)) / (Fasting Glucose (mmol/L) - 3.5)

Experimental Workflow

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (4 Weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements: - FPG, Fasting Insulin - Body Weight - 23-hr WMG Profile Screening->Baseline Randomization Randomization Baseline->Randomization Arm1 This compound 250mg BID Randomization->Arm1 Arm2 This compound 1000mg BID Randomization->Arm2 Arm3 Pioglitazone 30mg QD Randomization->Arm3 Arm4 Placebo BID Randomization->Arm4 Endpoint_Measurements End-of-Treatment Measurements: - FPG, Fasting Insulin - Body Weight - 23-hr WMG Profile Arm1->Endpoint_Measurements PK_Analysis Pharmacokinetic Analysis Arm1->PK_Analysis Arm2->Endpoint_Measurements Arm2->PK_Analysis Arm3->Endpoint_Measurements Arm3->PK_Analysis Arm4->Endpoint_Measurements Arm4->PK_Analysis PD_Analysis Pharmacodynamic Analysis: - Change from Baseline in WMG, FPG - HOMA-IR & HOMA-%B Calculation Endpoint_Measurements->PD_Analysis Safety_Monitoring Ongoing Safety Monitoring: - Adverse Events - Lab Tests, ECGs, Vitals Safety_Analysis Safety & Tolerability Analysis Safety_Monitoring->Safety_Analysis cluster_treatment cluster_treatment cluster_treatment->Safety_Monitoring

Caption: A representative experimental workflow for the Phase 2 clinical trial of this compound.

Summary of Clinical Findings

Pharmacokinetics

After oral administration, this compound was absorbed with a median time to maximum plasma concentration (Tmax) of 2 hours[1]. The mean terminal half-life (t½) was approximately 8 hours for both the 250 mg and 1000 mg doses[1]. Plasma systemic exposures increased in a slightly more than dose-proportional manner[1].

ParameterValueReference
Median Tmax2 hours[1]
Mean t½~8 hours[1]
Pharmacodynamics & Efficacy

After 4 weeks of treatment, the following effects on glycemic parameters were observed:

ParameterThis compound (250 mg)This compound (1000 mg)Pioglitazone (30 mg)PlaceboReference
Change in 23-h WMG Significant Reduction vs. PlaceboReduction vs. PlaceboSignificant Reduction vs. Placebo-[1]
Change in FPG Significant Reduction vs. PlaceboReduction vs. PlaceboSignificant Reduction vs. Placebo-[1]
Change in HOMA-IR LowerLowerSignificantly Lower-[1]
Change in HOMA-%B Significantly IncreasedIncreasedIncreased-[1]
Change in Body Weight DecreasedDecreasedDecreasedDecreased[1]

Administration of this compound at a dose of 250 mg twice daily resulted in a modest but statistically significant improvement in glycemic parameters compared with placebo[1]. Notably, the improvement in HOMA-%B, an indicator of beta-cell function, was significant only in the 250 mg this compound group[1]. While HOMA-IR was lower in all active treatment groups, the reduction was only statistically significant for pioglitazone[1]. All treatment groups, including placebo, showed a decrease in body weight over the 4-week period[1].

Safety and Tolerability

This compound was generally well tolerated in patients with type 2 diabetes[1]. The incidence of treatment-emergent adverse events was similar across all treatment groups, and there were no clinically significant findings during routine safety assessments[1].

Conclusion

This compound, a CCR2 antagonist, demonstrated a modest improvement in glycemic control in a 4-week Phase 2 study in patients with type 2 diabetes. The mechanism of action, targeting inflammation in adipose tissue by blocking macrophage recruitment, represents a novel approach to treating the underlying insulin resistance in T2DM. While the observed effects on glucose metabolism were statistically significant for the 250 mg dose, the overall magnitude of the effect may not have been sufficient to warrant further development in a competitive landscape. The data generated from the clinical investigation of this compound have, however, contributed to the understanding of the role of the CCL2-CCR2 axis in the pathophysiology of type 2 diabetes.

References

The Early Discovery and Development of JNJ-41443532: A CCR2 Antagonist for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-41443532 is a potent and selective C-C chemokine receptor 2 (CCR2) antagonist developed by Johnson & Johnson Pharmaceutical Research & Development for the potential treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the early discovery, preclinical development, and initial clinical evaluation of this compound. The document details the lead optimization process, key preclinical pharmacology and pharmacokinetic data, and summarizes the findings from Phase 1 and 2 clinical trials. Methodologies for key experiments are provided, and signaling pathways are illustrated to offer a complete picture of the development of this compound.

Introduction: Targeting the CCR2 Pathway in Type 2 Diabetes

Chronic low-grade inflammation is increasingly recognized as a key pathophysiological component of type 2 diabetes mellitus. Macrophage infiltration into adipose tissue, mediated by the interaction of monocyte chemoattractant protein-1 (MCP-1) with its receptor CCR2, is a critical step in this inflammatory cascade. This process contributes to insulin resistance, a hallmark of T2DM. Therefore, antagonism of the CCR2 receptor presents a promising therapeutic strategy to mitigate inflammation and improve glycemic control in patients with T2DM. This compound emerged from a dedicated discovery program aimed at identifying small molecule CCR2 antagonists with suitable properties for clinical development.

Discovery and Lead Optimization

This compound was identified through a focused lead optimization campaign starting from a novel series of 4-azetidinyl-1-aryl-cyclohexanes. The discovery process aimed to identify a potent and selective CCR2 antagonist with a favorable safety profile, particularly with respect to off-target effects such as hERG channel inhibition, which can lead to cardiac arrhythmias.

A key breakthrough in the program was the discovery that divergent structure-activity relationships (SAR) existed for CCR2 potency and hERG activity. This allowed for the systematic modification of the chemical scaffold to enhance CCR2 binding affinity while simultaneously reducing hERG liability. This effort led to the identification of compound 8d , which is believed to be this compound or a closely related analog. This compound demonstrated a potent and selective profile, making it a suitable candidate for further development.

Synthesis of this compound (Compound 8d)

The synthesis of the 4-azetidinyl-1-thiazoyl-cyclohexane series, exemplified by compound 8d, is outlined below. The key steps involve the formation of the cyclohexane core, introduction of the azetidine and thiazole moieties, and subsequent modifications to achieve the final compound.

(Detailed, step-by-step synthesis protocol would be included here if publicly available. The following is a high-level representation based on the published scheme.)

  • Step 1: Formation of the Cyclohexanone Intermediate: The synthesis begins with a commercially available protected cyclohexanone derivative.

  • Step 2: Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic addition to the cyclohexanone.

  • Step 3: Deprotection and Reductive Amination: The protecting group on the cyclohexane is removed, followed by reductive amination to introduce the azetidine ring, yielding a mixture of cis and trans isomers.

  • Step 4: Isomer Separation: The desired cis isomer (8d) is separated from the trans isomer via column chromatography.

Preclinical Pharmacology

A comprehensive preclinical pharmacology program was conducted to characterize the in vitro and in vivo properties of this compound.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of binding and functional assays. The compound demonstrated potent antagonism of the human CCR2 receptor and high selectivity over other chemokine receptors and the hERG channel.

ParameterResult
hCCR2 Binding Affinity (IC₅₀)37 nM
Chemotaxis (IC₅₀)30 nM
hERG Inhibition (IC₅₀)>50 µM
Table 1: In Vitro Potency and Selectivity of this compound (Compound 8d)
In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a murine model of inflammation. The compound demonstrated dose-dependent inhibition of leukocyte and monocyte/macrophage influx.

ModelEndpointResult (ED₅₀)
Thioglycollate-induced peritonitis in hCCR2KI miceInhibition of leukocyte and monocyte/macrophage influx3 mg/kg
Table 2: In Vivo Efficacy of this compound (Compound 8d)
Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in multiple species to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicated that the compound possessed amendable oral bioavailability in dogs and primates, supporting its development as an oral therapeutic.

Clinical Development

This compound progressed into clinical development with a series of Phase 1 and Phase 2 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.

Phase 1 Studies

Two Phase 1 studies were completed in healthy volunteers:

  • NCT01105780: A single-dose study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male and female Caucasian and male Japanese subjects.

  • NCT01106469: A single and multiple ascending dose study to investigate the safety, tolerability, food effect, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.

These studies established a preliminary safety and pharmacokinetic profile for the compound, allowing for dose selection in subsequent patient studies.

Phase 2 Study (NCT01230749)

A Phase 2, double-blind, randomized, placebo- and active comparator-controlled, 4-week study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with type 2 diabetes mellitus.

Parameter250 mg this compound (Twice Daily)1000 mg this compound (Twice Daily)Pioglitazone (30 mg Once Daily)Placebo
Pharmacokinetics
Median tₘₐₓ (h)22--
Mean t½ (h)~8~8--
Pharmacodynamics (Change from Baseline)
23-h Weighted Mean Glucose (WMG)Statistically significant reductionReduction (not statistically significant)Statistically significant reduction-
Fasting Plasma Glucose (FPG)Statistically significant reductionReduction (not statistically significant)Statistically significant reduction-
HOMA-IRReduction (not statistically significant)Reduction (not statistically significant)Statistically significant reduction-
HOMA-%BStatistically significant increaseIncrease (not statistically significant)Increase (not statistically significant)-
Table 3: Summary of Key Findings from the Phase 2 Study of this compound in Patients with T2DM[1]

The study showed that administration of this compound resulted in a modest improvement in glycemic parameters compared with placebo and was generally well-tolerated.[1]

Experimental Protocols

hCCR2 Binding Assay

(A detailed, step-by-step protocol for the hCCR2 binding assay would be included here, specifying cell lines, radioligands, incubation conditions, and detection methods, if publicly available.)

A representative protocol would involve:

  • Preparation of cell membranes from a cell line stably expressing human CCR2.

  • Incubation of the membranes with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) in the presence of varying concentrations of this compound.

  • Separation of bound and free radioligand by filtration.

  • Quantification of bound radioactivity using a gamma counter.

  • Calculation of IC₅₀ values by non-linear regression analysis.

Chemotaxis Assay

(A detailed, step-by-step protocol for the chemotaxis assay would be included here, specifying cell types, chemoattractants, assay plates, and cell migration quantification methods, if publicly available.)

A typical protocol would utilize a Boyden chamber or a similar multi-well plate with a porous membrane and would involve:

  • Isolation of primary monocytes or a monocytic cell line.

  • Loading of the lower chamber with a chemoattractant (e.g., MCP-1) and varying concentrations of this compound.

  • Addition of the cell suspension to the upper chamber.

  • Incubation to allow for cell migration through the porous membrane.

  • Quantification of migrated cells by staining and counting or by using a fluorescent dye.

  • Calculation of IC₅₀ values based on the inhibition of cell migration.

Thioglycollate-Induced Peritonitis Model

(A detailed, step-by-step protocol for the thioglycollate-induced peritonitis model would be included here, specifying the mouse strain, thioglycollate administration, this compound dosing, and peritoneal lavage and cell counting procedures, if publicly available.)

The general procedure involves:

  • Intraperitoneal injection of sterile thioglycollate broth into human CCR2 knock-in (hCCR2KI) mice to induce inflammation.

  • Oral administration of this compound or vehicle at specified time points.

  • Euthanasia of the mice at a predetermined time after thioglycollate injection.

  • Collection of peritoneal exudate cells by lavage with phosphate-buffered saline (PBS).

  • Staining of the collected cells with specific antibodies for flow cytometric analysis to quantify the number of leukocytes, monocytes, and macrophages.

  • Calculation of the dose-dependent inhibition of cell infiltration to determine the ED₅₀.

Visualizations

CCR2 Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP-1 (CCL2) MCP-1 (CCL2) CCR2 CCR2 MCP-1 (CCL2)->CCR2 Binds to G_Protein G-protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Cell_Migration Cell Migration MAPK_Pathway->Cell_Migration Proliferation_Survival Proliferation & Survival PI3K_Akt_Pathway->Proliferation_Survival

Caption: Simplified CCR2 signaling cascade.

Drug Discovery Workflow

Drug_Discovery_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (4-azetidinyl-1-aryl-cyclohexanes) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Divergent SAR for CCR2/hERG) Lead_Gen->Lead_Opt Candidate_Selection Candidate Selection (this compound / Compound 8d) Lead_Opt->Candidate_Selection In_Vitro In Vitro Pharmacology (Binding, Chemotaxis, Selectivity) Candidate_Selection->In_Vitro In_Vivo In Vivo Pharmacology (Inflammation Models) In_Vitro->In_Vivo ADME_Tox ADME & Toxicology In_Vivo->ADME_Tox Phase_1 Phase 1 (Healthy Volunteers) ADME_Tox->Phase_1 Phase_2 Phase 2 (T2DM Patients) Phase_1->Phase_2 Phase_3 Phase 3 (Hypothetical) Phase_2->Phase_3

Caption: this compound development pipeline.

Conclusion

The early development of this compound represents a successful application of rational drug design to identify a potent and selective CCR2 antagonist with a promising preclinical profile. The lead optimization strategy effectively mitigated hERG liability while maintaining high affinity for the target receptor. The subsequent clinical evaluation in Phase 1 and 2 trials provided initial evidence of safety and a modest, though statistically significant, effect on glycemic parameters in patients with type 2 diabetes. While the development of this compound did not progress to later stages, the program provides valuable insights into the targeting of the CCR2 pathway for metabolic diseases and serves as a case study in overcoming common challenges in drug discovery.

References

JNJ-41443532 synonyms and alternative names in literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-41443532 is an investigational small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson, this compound has been evaluated in clinical trials for its potential therapeutic effects in type 2 diabetes mellitus. This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, mechanism of action, available quantitative data, and detailed experimental methodologies based on publicly available literature.

Synonyms and Alternative Names

This compound is identified in scientific literature and databases through several synonyms and chemical identifiers.

Identifier TypeIdentifier
Development Name This compound
Synonym CCR2 Antagonist 5
Chemical Name N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Alternative Forms This compound monohydrate, this compound-zap
CAS Number 1228650-83-6 (Parent), 1228651-46-4 (Monohydrate)

Mechanism of Action: CCR2 Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to its receptor, CCR2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of metabolic diseases such as type 2 diabetes, this pathway is implicated in the infiltration of macrophages into adipose tissue, which contributes to a state of chronic, low-grade inflammation and insulin resistance. By blocking this interaction, this compound aims to reduce macrophage accumulation in key metabolic tissues and thereby ameliorate inflammation and improve insulin sensitivity.

CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to cellular responses such as chemotaxis, proliferation, and survival. The diagram below illustrates the key components of this pathway.

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_protein Gαi/βγ CCR2->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Akt->Cellular_Response ERK->Cellular_Response

Caption: Simplified CCL2-CCR2 Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValue
hCCR2 Binding Affinity (IC50) Human37 nM
Chemotaxis Inhibition (IC50) Human30 nM
mCCR2 Binding Affinity (Ki) Murine9.6 µM
Table 2: In Vivo Efficacy (Mouse Model)
ParameterModelValue (ED50)
Inhibition of Leukocyte Influx Thioglycollate-induced peritonitis3 mg/kg
Table 3: Phase 2 Clinical Trial Pharmacokinetics (NCT01230749)
ParameterValue
Median Time to Maximum Concentration (tmax) 2 hours
Mean Elimination Half-life (t½) ~8 hours

Experimental Protocols

This section provides an overview of the methodologies likely employed in the characterization of this compound, based on standard practices in the field. Note: Specific, proprietary protocols from Johnson & Johnson are not publicly available.

Radioligand Binding Assay (for IC50 Determination)

This assay is used to determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the CCR2 receptor.

Workflow:

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing CCR2 start->prepare_membranes incubate Incubate membranes with radiolabeled CCL2 and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation: Cell lines overexpressing human CCR2 (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2), and varying concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand using a filtration method. The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.

Chemotaxis Assay (for Functional Antagonism)

This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Workflow:

Chemotaxis_Assay_Workflow start Start prepare_cells Isolate CCR2-expressing cells (e.g., monocytes) start->prepare_cells setup_chamber Set up a Boyden chamber with CCL2 in the lower chamber prepare_cells->setup_chamber add_cells Add cells pre-incubated with varying concentrations of This compound to the upper chamber setup_chamber->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify_migration Quantify migrated cells in the lower chamber incubate->quantify_migration analyze Analyze data to determine IC50 quantify_migration->analyze end End analyze->end

Caption: Chemotaxis Assay Workflow.

Detailed Steps:

  • Cell Preparation: CCR2-expressing cells, such as primary human monocytes or a monocytic cell line (e.g., THP-1), are isolated and suspended in a suitable buffer.

  • Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used. The lower chamber is filled with media containing CCL2 as the chemoattractant. The upper and lower chambers are separated by a microporous membrane.

  • Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control before being added to the upper chamber.

  • Incubation: The chamber is incubated for a period of time (typically a few hours) at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the CCL2 gradient.

  • Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method (e.g., using a fluorescent dye).

  • Data Analysis: The number of migrated cells is plotted against the concentration of this compound. The IC50 value, representing the concentration that causes 50% inhibition of chemotaxis, is calculated from the dose-response curve.

Conclusion

This compound is a well-characterized CCR2 antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the CCL2-CCR2 inflammatory axis, holds therapeutic promise for metabolic diseases. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and the broader field of CCR2 antagonism. Further publication of detailed clinical trial results will be crucial in fully elucidating the therapeutic potential of this compound.

JNJ-41443532: A Deep Dive into its Antagonistic Effect on Chemokine-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532, a selective antagonist of the C-C chemokine receptor 2 (CCR2), represents a significant area of investigation in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the inhibitory effects of this compound on chemokine-mediated inflammation. The primary mechanism of action for this molecule is its interference with the CCL2 (also known as MCP-1)/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.

Core Mechanism: Antagonism of the CCL2/CCR2 Signaling Pathway

The chemokine receptor CCR2 and its primary ligand, CCL2, are key players in orchestrating the migration of monocytes from the bloodstream into tissues, a fundamental step in the inflammatory cascade.[1] This process is central to the pathogenesis of numerous inflammatory and autoimmune diseases. This compound exerts its anti-inflammatory effects by binding to CCR2, thereby preventing the binding of CCL2 and inhibiting the subsequent downstream signaling events that lead to monocyte chemotaxis.

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of several key signaling pathways such as the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways ultimately regulate gene expression and cellular responses, including cell survival, proliferation, and, most critically for inflammation, cell migration. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signals.

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-Protein Activation CCR2->G_Protein Activates JNJ This compound JNJ->CCR2 Antagonizes PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Inflammation Monocyte Recruitment & Inflammation PI3K_Akt->Inflammation JAK_STAT->Inflammation MAPK->Inflammation

Figure 1: this compound's antagonism of the CCL2/CCR2 signaling pathway.

Quantitative Efficacy of this compound

The potency of this compound has been quantified through a series of in vitro and in vivo studies. The data from these key experiments are summarized below, demonstrating its efficacy in inhibiting CCR2 binding, functional chemotaxis, and in a relevant animal model of inflammation.

Parameter Value Assay Type Species/Cell Line
hCCR2 Binding Affinity (IC50) 37 nMRadioligand Binding AssayHuman
Functional Antagonism (IC50) 30 nMChemotaxis AssayNot Specified
In Vivo Efficacy (ED50) 3 mg/kgThioglycollate-Induced PeritonitishCCR2KI Mice

Table 1: Summary of Quantitative Data for this compound[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to generate the quantitative data presented above, as described in the primary literature.[2]

Human CCR2 (hCCR2) Radioligand Binding Assay

This assay was performed to determine the binding affinity of this compound to the human CCR2 receptor.

Protocol:

  • Membrane Preparation: Membranes were prepared from a cell line stably expressing the human CCR2 receptor.

  • Reaction Mixture: The binding assay was conducted in a 96-well plate format in a total volume of 200 µL of assay buffer (25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA).

  • Radioligand: [125I]MCP-1 was used as the radioligand.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound for 60 minutes at room temperature.

  • Termination and Filtration: The binding reaction was terminated by rapid filtration through a GF/C filter plate that had been pre-treated with 0.5% polyethyleneimine. The filters were then washed with cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Quantification: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

start Start membranes Prepare hCCR2 expressing membranes start->membranes incubate Incubate membranes with [125I]MCP-1 and this compound membranes->incubate filter Filter and wash to separate bound ligand incubate->filter count Quantify radioactivity filter->count analyze Calculate IC50 count->analyze end End analyze->end

Figure 2: Workflow for the hCCR2 Radioligand Binding Assay.
Chemotaxis Assay

This functional assay was used to assess the ability of this compound to inhibit the migration of cells towards a chemoattractant.

Protocol:

  • Cell Preparation: A suitable monocytic cell line endogenously expressing CCR2 was used. Cells were washed and resuspended in assay medium.

  • Chemotaxis Chamber: A 96-well chemotaxis chamber with a polycarbonate filter (5 µm pore size) separating the upper and lower wells was used.

  • Chemoattractant and Inhibitor: The lower wells contained the chemoattractant (recombinant human MCP-1/CCL2). The upper wells contained the cell suspension pre-incubated with various concentrations of this compound.

  • Incubation: The chamber was incubated for 90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Cell Staining and Quantification: After incubation, non-migrated cells on the top of the filter were removed. The cells that had migrated to the bottom of the filter were fixed and stained. The number of migrated cells was quantified by microscopy or using a plate reader after cell lysis and addition of a fluorescent dye.

  • Data Analysis: The concentration of this compound that inhibited 50% of the cell migration induced by MCP-1 (IC50) was determined.

start Start cells Prepare monocytic cells start->cells setup Set up chemotaxis chamber with MCP-1 and this compound-treated cells cells->setup incubate Incubate to allow cell migration setup->incubate quantify Stain and quantify migrated cells incubate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 3: Workflow for the Chemotaxis Assay.
Thioglycollate-Induced Peritonitis in hCCR2KI Mice

This in vivo model was employed to evaluate the efficacy of this compound in a model of acute inflammation.

Protocol:

  • Animal Model: Human CCR2 knock-in (hCCR2KI) mice were used, which express the human CCR2 receptor, making the model more relevant to human pharmacology.

  • Drug Administration: this compound was administered orally (p.o.) to the mice at various doses.

  • Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by intraperitoneal (i.p.) injection of sterile thioglycollate broth.

  • Peritoneal Lavage: Four hours after the thioglycollate injection, the mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS) to collect the infiltrating cells.

  • Cell Quantification and Analysis: The total number of leukocytes in the peritoneal lavage fluid was determined using a cell counter. Differential cell counts (monocytes/macrophages, neutrophils, and lymphocytes) were performed using flow cytometry or cytospin preparations followed by staining.

  • Data Analysis: The dose of this compound that resulted in a 50% reduction in the influx of leukocytes into the peritoneal cavity (ED50) was calculated.

start Start administer Administer this compound orally to hCCR2KI mice start->administer induce Induce peritonitis with intraperitoneal thioglycollate administer->induce lavage Perform peritoneal lavage to collect cells induce->lavage quantify Quantify and analyze infiltrating leukocytes lavage->quantify analyze Calculate ED50 quantify->analyze end End analyze->end

Figure 4: Workflow for the Thioglycollate-Induced Peritonitis Model.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and selective antagonist of the CCR2 receptor. Its ability to inhibit CCL2-mediated chemotaxis in vitro and reduce leukocyte infiltration in an in vivo model of inflammation underscores its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of chemokine-mediated inflammation.

References

Methodological & Application

JNJ-41443532: Application Notes and Protocols for In Vitro Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in mediating the migration of monocytes and other immune cells to sites of inflammation.[3] This axis is implicated in a variety of inflammatory and autoimmune diseases.[3] These application notes provide a detailed protocol for utilizing this compound as an inhibitor in in vitro chemotaxis assays, a fundamental tool for studying cell migration in response to chemical gradients.[1]

Mechanism of Action: The CCL2/CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis is a key driver of monocyte and macrophage recruitment during inflammatory responses.[3] Upon binding of CCL2 to its G protein-coupled receptor, CCR2, a cascade of downstream signaling events is initiated.[4][5][6] This leads to cellular responses including actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement or chemotaxis.[7] this compound exerts its inhibitory effect by blocking the binding of CCL2 to CCR2, thereby preventing the initiation of this signaling cascade and inhibiting cell migration.

Below is a diagram illustrating the CCL2/CCR2 signaling pathway leading to chemotaxis.

CCL2_CCR2_Pathway CCL2/CCR2 Signaling Pathway in Chemotaxis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/o CCR2->G_protein Activates JNJ41443532 This compound JNJ41443532->CCR2 Inhibits PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Chemotaxis Cell Migration / Chemotaxis Akt->Chemotaxis DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release MAPK MAPK Pathway (ERK, p38) PKC->MAPK Actin Actin Polymerization MAPK->Actin Actin->Chemotaxis

Caption: Diagram of the CCL2/CCR2 signaling cascade leading to chemotaxis and its inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound in relation to its activity on CCR2.

ParameterValueCell Line/SystemReference
Binding Affinity (IC50) 37 nMHuman CCR2[1][2]
Functional Antagonism (Chemotaxis IC50) 30 nMHuman CCR2[1][2]
Binding Affinity (Ki) 9.6 µMMouse CCR2[1][2]

Experimental Protocol: In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)

This protocol outlines a common method for assessing the inhibitory effect of this compound on the chemotaxis of CCR2-expressing cells, such as human monocytes or the monocytic cell line THP-1, towards a CCL2 gradient.

Materials
  • Cells: CCR2-expressing cells (e.g., primary human monocytes, THP-1 cell line).

  • Chemoattractant: Recombinant Human CCL2/MCP-1.

  • Inhibitor: this compound.

  • Assay Medium: Serum-free RPMI 1640 or other suitable basal medium.

  • Transwell Inserts: 5 µm pore size for monocytes.

  • 24-well plate: To house the transwell inserts.

  • Cell detachment solution: (if using adherent cells).

  • Detection Reagent: Calcein-AM or other cell viability/counting reagent.

  • Plate reader: With appropriate filters for fluorescence detection.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro chemotaxis assay.

Chemotaxis_Workflow In Vitro Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Cell_Culture 1. Culture CCR2+ Cells Cell_Harvest 2. Harvest and Resuspend Cells Cell_Culture->Cell_Harvest Add_Cells 5. Add Cells +/- this compound to Upper Chamber Cell_Harvest->Add_Cells Inhibitor_Prep 3. Prepare this compound and CCL2 Solutions Add_CCL2 4. Add CCL2 to Lower Chamber Inhibitor_Prep->Add_CCL2 Inhibitor_Prep->Add_Cells Incubate 6. Incubate at 37°C Add_CCL2->Incubate Add_Cells->Incubate Remove_NonMigrated 7. Remove Non-Migrated Cells Incubate->Remove_NonMigrated Stain_Migrated 8. Stain Migrated Cells Remove_NonMigrated->Stain_Migrated Quantify 9. Quantify Migration Stain_Migrated->Quantify

Caption: A step-by-step workflow for conducting an in vitro chemotaxis assay using a transwell system.

Detailed Procedure
  • Cell Preparation:

    • Culture CCR2-expressing cells to a sufficient density. For THP-1 cells, maintain in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Prior to the assay, starve the cells in serum-free medium for 2-4 hours to reduce background migration.

    • Harvest cells and resuspend in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare a dilution series of this compound in serum-free assay medium. A typical concentration range to test would be from 1 nM to 1 µM to capture the IC50.

    • Prepare the chemoattractant solution. A final concentration of 10-50 ng/mL of CCL2 in the lower chamber is a good starting point.

    • Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. For negative controls, add serum-free medium only.

    • Pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Carefully place the transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts from the plate.

    • Gently remove the non-migrated cells from the top side of the membrane using a cotton swab.

    • To quantify the migrated cells in the bottom chamber, a variety of methods can be used. One common method is to lyse the cells and use a fluorescent dye like Calcein-AM, which measures viable cells.

    • Alternatively, the membrane of the transwell insert can be fixed and stained (e.g., with crystal violet), and the migrated cells can be counted under a microscope.

Data Analysis
  • Calculate the percentage of migrating cells for each condition relative to the positive control (CCL2 alone).

  • Plot the percentage of migration against the log concentration of this compound.

  • Determine the IC50 value of this compound for chemotaxis inhibition by fitting the data to a four-parameter logistic curve.

Summary of Experimental Parameters

The following table provides a summary of recommended starting parameters for a chemotaxis assay with this compound. These may require optimization for specific cell types and experimental conditions.

ParameterRecommended ValueNotes
Cell Type Human Monocytes, THP-1Any cell line with endogenous or expressed CCR2.
Cell Density 1 x 10^5 cells/wellIn 100 µL added to the upper chamber.
Chemoattractant (CCL2) 10 - 50 ng/mLAdded to the lower chamber.
This compound Concentration 1 nM - 1 µMA dilution series to determine IC50.
Incubation Time 2 - 4 hoursOptimize for your specific cell type.
Transwell Pore Size 5 µmAppropriate for monocyte migration.

Conclusion

This compound is a valuable tool for studying the role of the CCL2/CCR2 axis in cellular migration. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vitro chemotaxis assays to investigate the inhibitory potential of this compound and to further explore the mechanisms of chemokine-mediated cell recruitment.

References

Application Notes and Protocols for JNJ-41443532 in a THP-1 Cell Migration Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine signaling plays a pivotal role in directing the migration of immune cells to sites of inflammation, a fundamental process in both normal immune surveillance and various pathological conditions. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the recruitment of monocytes and macrophages to inflamed tissues. Dysregulation of the CCR2/CCL2 axis is implicated in a range of inflammatory and metabolic diseases.

JNJ-41443532 is a potent and selective antagonist of the CCR2 receptor[1]. By blocking the interaction between CCL2 and CCR2, this compound is expected to inhibit the migration of CCR2-expressing cells, such as the human monocytic cell line THP-1. These cells are extensively used as an in vitro model to study monocyte and macrophage biology, including chemotaxis.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a THP-1 cell migration assay. The provided methodologies are intended to guide researchers in assessing the inhibitory potential of this compound on monocyte chemotaxis.

Principle of the Assay

The THP-1 cell migration assay is a widely used method to study the chemotactic response of monocytic cells towards a chemical gradient. The assay typically employs a Boyden chamber or a Transwell® insert system. In this setup, THP-1 cells are placed in the upper chamber of the insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as CCL2. Cells migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

The inhibitory effect of this compound is quantified by pre-incubating the THP-1 cells with the compound before adding them to the upper chamber. A reduction in the number of migrated cells in the presence of this compound, as compared to a vehicle control, indicates the compound's antagonistic activity on CCR2-mediated cell migration.

Signaling Pathway

The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades culminate in actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement or chemotaxis. This compound, as a CCR2 antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events and subsequent cell migration.

G cluster_membrane Cell Membrane CCR2 CCR2 GPCR_Activation G-Protein Activation CCR2->GPCR_Activation Activates CCL2 CCL2 (Chemoattractant) CCL2->CCR2 Binds JNJ This compound JNJ->CCR2 Blocks Downstream_Signaling Downstream Signaling (e.g., PI3K, MAPK) GPCR_Activation->Downstream_Signaling Actin_Polymerization Actin Polymerization & Cytoskeletal Rearrangement Downstream_Signaling->Actin_Polymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration

Caption: Signaling pathway of CCL2-induced cell migration via CCR2 and its inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • This compound (prepare stock solution in DMSO)

  • Recombinant Human CCL2/MCP-1 (chemoattractant)

  • DMSO (vehicle control)

  • Bovine Serum Albumin (BSA)

  • PBS (Phosphate Buffered Saline), sterile

  • Trypan Blue solution

  • Calcein-AM or other suitable fluorescent dye for cell counting

  • 24-well Transwell® plates (e.g., 5 µm pore size)

  • Fluorescence plate reader

Cell Culture
  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • Keep the cell density between 2 x 10^5 and 8 x 10^5 cells/mL for optimal health and migratory capacity[2][3].

  • Subculture the cells every 2-3 days.

THP-1 Cell Migration Assay Protocol
  • Cell Preparation:

    • The day before the assay, seed THP-1 cells at a density of approximately 5 x 10^5 cells/mL.

    • On the day of the assay, harvest the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with serum-free RPMI-1640 medium.

    • Resuspend the cell pellet in serum-free RPMI-1640 containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

    • Perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >95%.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 with 0.1% BSA. The final DMSO concentration should be kept constant across all conditions (e.g., ≤ 0.1%).

    • In separate tubes, mix the cell suspension with the different concentrations of this compound or vehicle (DMSO).

    • Incubate the cells with the compound for 30-60 minutes at 37°C.

  • Assay Setup:

    • Prepare the chemoattractant solution by diluting recombinant human CCL2 in serum-free RPMI-1640 with 0.1% BSA to the desired concentration (e.g., 10-50 ng/mL, to be optimized).

    • Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.

    • For the negative control (random migration), add 600 µL of serum-free RPMI-1640 with 0.1% BSA to separate wells.

    • Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped underneath.

    • Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each insert. This corresponds to 1 x 10^5 cells per insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell® inserts from the wells.

    • To quantify migrated cells, a common method is to use a fluorescent dye like Calcein-AM. Add a lysis buffer containing the dye to the lower wells and incubate as per the manufacturer's instructions.

    • Read the fluorescence intensity using a fluorescence plate reader. The fluorescence signal is directly proportional to the number of migrated cells.

    • Alternatively, migrated cells can be directly counted. Aspirate the media from the lower chamber, centrifuge to pellet the cells, and count them using a hemocytometer or an automated cell counter.

Experimental Workflow Diagram

G A 1. Culture & Harvest THP-1 Cells B 2. Resuspend Cells in Serum-Free Medium A->B C 3. Pre-incubate Cells with This compound or Vehicle B->C E 5. Add Cell Suspension to Upper Chamber (Insert) C->E D 4. Add Chemoattractant (CCL2) to Lower Chamber F 6. Incubate for 2-4 hours at 37°C E->F G 7. Remove Insert F->G H 8. Quantify Migrated Cells in Lower Chamber G->H

Caption: Experimental workflow for the THP-1 cell migration assay with this compound.

Data Presentation

The results of the THP-1 cell migration assay can be presented in a tabular format for clear comparison. The data should be normalized to the positive control (chemoattractant alone) to represent the percent inhibition of migration.

Table 1: Inhibition of CCL2-Induced THP-1 Cell Migration by this compound

Treatment ConditionThis compound Conc. (nM)Migrated Cells (Relative Fluorescence Units ± SD)% Migration% Inhibition
Negative Control (No CCL2)0150 ± 255.2%-
Positive Control (CCL2 only)02890 ± 150100%0%
This compound12150 ± 12074.4%25.6%
This compound101230 ± 9542.6%57.4%
This compound100450 ± 5015.6%84.4%
This compound1000180 ± 306.2%93.8%

Data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.

From this data, an IC50 value (the concentration of inhibitor that reduces the response by 50%) can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Troubleshooting and Considerations

  • Low Migration in Positive Control:

    • Ensure the health and viability of the THP-1 cells. Use cells at a low passage number.

    • Optimize the concentration of the chemoattractant (CCL2). A dose-response curve for CCL2 should be performed.

    • Check the pore size of the Transwell® insert; 5 µm is generally suitable for THP-1 cells.

    • Optimize the incubation time.

  • High Background in Negative Control:

    • Ensure cells are properly washed to remove any residual serum or chemoattractants.

    • Minimize the time cells are kept in serum-free media to prevent spontaneous activation.

  • Compound Solubility and Cytotoxicity:

    • Ensure this compound is fully dissolved in DMSO before further dilution.

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to confirm that the observed inhibition of migration is not due to cell death.

Conclusion

The THP-1 cell migration assay is a robust and reliable method for evaluating the efficacy of CCR2 antagonists like this compound. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively characterize the inhibitory potential of this compound on monocyte chemotaxis. This in vitro data is crucial for the preclinical assessment and further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols: JNJ-41443532 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JNJ-41443532, a potent and selective CCR2 antagonist, in a common mouse model of acute inflammation. The included data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory efficacy of this compound.

Introduction

This compound is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] By blocking the interaction of CCR2 with its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), this compound effectively reduces the influx of inflammatory leukocytes. This mechanism of action makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.

The following sections detail the dosage and administration of this compound in the thioglycollate-induced peritonitis model in mice, a widely used model to study acute inflammation and leukocyte migration.

Data Presentation

The in vivo efficacy of this compound was evaluated in a thioglycollate-induced peritonitis model in hCCR2KI mice. The compound was administered orally twice daily (p.o. bid) and demonstrated a dose-dependent inhibition of inflammatory cell influx into the peritoneal cavity. The half-maximal effective dose (ED50) for the inhibition of total leukocytes, monocytes/macrophages, and T-lymphocytes was determined to be 3 mg/kg.[2]

Cell TypeThis compound Dose (mg/kg, p.o. bid)ED50 (mg/kg)
Total LeukocytesDose-dependent inhibition observed3
Monocytes/MacrophagesDose-dependent inhibition observed3
T-LymphocytesDose-dependent inhibition observed3

Experimental Protocols

1. Thioglycollate-Induced Peritonitis in Mice

This protocol describes the induction of acute peritonitis in mice using thioglycollate broth, a sterile irritant that elicits a robust inflammatory response characterized by the recruitment of neutrophils followed by monocytes/macrophages.

Materials:

  • Brewer Thioglycollate Medium

  • Sterile, pyrogen-free water

  • Autoclave

  • Syringes (1 mL or 3 mL)

  • Needles (25-27 gauge)

  • hCCR2KI mice (or other appropriate strain)

  • 70% ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Flow cytometer

  • Antibodies for leukocyte subpopulation analysis (e.g., anti-CD45, anti-F4/80 for macrophages, anti-Ly6G for neutrophils, anti-CD3 for T-lymphocytes)

Procedure:

  • Preparation of Thioglycollate Solution:

    • Prepare a 3% (w/v) solution of Brewer Thioglycollate Medium in sterile, pyrogen-free water.

    • Autoclave the solution to ensure sterility.

    • Allow the solution to cool to room temperature before use.

  • Induction of Peritonitis:

    • Acclimatize mice for at least one week before the experiment.

    • Inject 1 mL of the sterile 3% thioglycollate solution intraperitoneally (i.p.) into each mouse using a 25-27 gauge needle.

    • Administer the injection in the lower right or left quadrant of the abdomen to avoid injury to internal organs.

  • Peritoneal Lavage and Cell Collection:

    • At the desired time point post-thioglycollate injection (typically 24-72 hours for monocyte/macrophage infiltration), euthanize the mice using an approved method.

    • Disinfect the abdominal skin with 70% ethanol.

    • Make a small midline incision through the skin to expose the peritoneal wall, being careful not to puncture the peritoneum.

    • Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.

    • Gently massage the abdomen for 30-60 seconds to dislodge the cells.

    • Carefully aspirate the peritoneal fluid containing the inflammatory cells.

    • Repeat the lavage process one more time to maximize cell recovery.

  • Cell Counting and Analysis:

    • Centrifuge the collected peritoneal fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS or appropriate buffer.

    • Determine the total number of leukocytes using a hemocytometer or an automated cell counter.

    • For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Wright-Giemsa) or perform flow cytometric analysis using specific cell surface markers.

2. Administration of this compound

This protocol outlines the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Determine the appropriate concentration of this compound required based on the desired dose (e.g., 3 mg/kg) and the average weight of the mice. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Use a vortex mixer or sonicator to ensure uniform suspension. A common vehicle is 0.5% methylcellulose in sterile water.

    • Prepare a vehicle-only solution to serve as a control.

  • Oral Administration:

    • Administer the prepared this compound suspension or vehicle control to the mice via oral gavage.

    • For the thioglycollate-induced peritonitis model, this compound was administered twice daily (bid).[2] The timing of the first dose relative to the thioglycollate injection should be consistent across all experimental groups (e.g., 1 hour prior to induction).

    • Continue the twice-daily dosing for the duration of the experiment.

Visualizations

Signaling Pathway of CCR2 in Inflammation

CCR2_Signaling_Pathway CCR2 Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_Protein->Ras_Raf_MEK_ERK Calcium Ca²⁺ Mobilization PLC->Calcium Actin Actin Polymerization PI3K->Actin Chemotaxis Chemotaxis & Cell Migration Ras_Raf_MEK_ERK->Chemotaxis Calcium->Chemotaxis Actin->Chemotaxis JNJ This compound JNJ->CCR2 Inhibits

Caption: CCR2 signaling cascade leading to leukocyte migration and its inhibition by this compound.

Experimental Workflow for Evaluating this compound in Thioglycollate-Induced Peritonitis

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis Animal_Acclimation Animal Acclimation (hCCR2KI mice) Dosing Oral Administration (this compound or Vehicle) Twice Daily Animal_Acclimation->Dosing Compound_Prep Prepare this compound & Vehicle Compound_Prep->Dosing Thio_Prep Prepare 3% Thioglycollate Solution Induction Intraperitoneal Injection of Thioglycollate Thio_Prep->Induction Dosing->Induction 1h pre-induction (first dose) Euthanasia Euthanasia (24-72h post-induction) Induction->Euthanasia Lavage Peritoneal Lavage Euthanasia->Lavage Cell_Count Total Leukocyte Count Lavage->Cell_Count FACS Flow Cytometry Analysis (Monocytes/Macrophages, T-cells) Lavage->FACS Data_Analysis Data Analysis & Comparison Cell_Count->Data_Analysis FACS->Data_Analysis

Caption: Step-by-step workflow for assessing the efficacy of this compound in a mouse peritonitis model.

References

Application Notes and Protocols: Preparing JNJ-41443532 for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JNJ-41443532 is a selective and orally active antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] It has been investigated for its potential therapeutic effects in inflammatory diseases and type 2 diabetes mellitus.[1][3] For in vivo studies in rodent models, oral gavage is a common and precise method for administering this compound. However, due to its low aqueous solubility, careful preparation of the formulation is critical to ensure accurate dosing and bioavailability. These application notes provide a detailed protocol for the preparation of this compound for oral gavage in rodents.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The very low water solubility necessitates the use of a suitable vehicle for oral administration.

PropertyValueSource
Molecular Formula C22H25F3N4O3S[2][4]
Molecular Weight 482.52 g/mol [2]
Water Solubility 0.00374 mg/mL (predicted)[3]
DMSO Solubility 100 mg/mL (with sonication)[2]
Appearance Not specified (likely a solid)
CAS Number 1228650-83-6[2][4]

Experimental Protocol: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a suspension of this compound in a vehicle commonly used for oral administration of poorly soluble compounds in rodents. A vehicle of 0.5% methyl cellulose is often used for this purpose.[5]

Materials and Equipment:
  • This compound powder

  • Methyl cellulose (0.5% w/v) in sterile water

  • Sterile water for injection

  • Weighing balance

  • Spatula

  • Mortar and pestle (optional, for particle size reduction)

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for improved suspension)

  • Calibrated oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[6][7]

  • Syringes (1 mL or appropriate size)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Vehicle Preparation (0.5% Methyl Cellulose):
  • Heat approximately one-third of the required volume of sterile water to 80-90°C.

  • Slowly add the methyl cellulose powder to the hot water while stirring vigorously to ensure it is wetted.

  • Once the methyl cellulose is dispersed, add the remaining two-thirds of the volume as cold sterile water.

  • Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous.

  • Allow the solution to cool to room temperature before use.

Suspension Preparation Workflow

G cluster_0 Preparation Steps A Calculate required mass of this compound and vehicle volume B Weigh this compound powder accurately A->B C Triturate powder to a fine consistency (optional) B->C D Add a small amount of 0.5% methyl cellulose to form a paste C->D E Gradually add remaining vehicle while stirring continuously D->E F Homogenize the suspension (optional) E->F G Store suspension appropriately and use within a defined period F->G

Caption: Workflow for preparing this compound suspension.

Detailed Procedure for Suspension Preparation:
  • Calculate the required amount of this compound and vehicle.

    • Determine the desired dose (e.g., in mg/kg), the dosing volume (typically 5-10 mL/kg for rodents), and the number and weight of the animals.[6][8]

    • Example Calculation:

      • Desired dose: 10 mg/kg

      • Animal weight: 25 g (0.025 kg)

      • Dosing volume: 10 mL/kg = 0.25 mL per mouse

      • Concentration needed: 10 mg/kg / 10 mL/kg = 1 mg/mL

      • For a 10 mL batch, you would need 10 mg of this compound.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Triturate the powder in a mortar and pestle to break up any aggregates and ensure a fine, uniform particle size. This will aid in creating a more stable suspension.

  • Prepare a paste. Transfer the weighed powder to a beaker or tube. Add a small volume of the 0.5% methyl cellulose vehicle and mix thoroughly with a spatula to create a smooth, uniform paste.

  • Gradually add the remaining vehicle. While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methyl cellulose vehicle to the paste until the final desired volume is reached.

  • Homogenize the suspension (optional but recommended). For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.

  • Storage. Store the prepared suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.

Oral Gavage Procedure

The following is a general procedure for oral gavage in mice. The procedure for rats is similar but requires larger gavage needles.[6]

Oral Gavage Workflow

G cluster_1 Gavage Procedure H Weigh the animal to determine the correct dosing volume I Restrain the animal firmly but gently H->I J Measure the gavage needle length against the animal I->J K Gently insert the gavage needle into the esophagus J->K L Administer the suspension slowly and steadily K->L M Withdraw the needle carefully L->M N Monitor the animal for any adverse reactions M->N

Caption: Step-by-step workflow for oral gavage in rodents.

Detailed Gavage Steps:
  • Animal Handling and Restraint:

    • Weigh the animal to calculate the precise dosing volume.

    • Restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[6] The animal's body should be held in a vertical position.[7]

  • Gavage Needle Insertion:

    • Measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib.[9] Mark the needle to prevent over-insertion.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10] The animal should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and try again.[9]

  • Administration of the Suspension:

    • Once the needle is correctly positioned in the esophagus, administer the suspension slowly and smoothly.[7]

    • Observe the animal for any signs of distress, such as gasping or leakage of the suspension from the mouth, which could indicate incorrect placement in the trachea.[9]

  • Post-Administration:

    • After administration, gently withdraw the needle.

    • Return the animal to its cage and monitor it for a short period for any adverse effects.[8]

Safety Precautions

  • When handling this compound powder, wear appropriate PPE to avoid inhalation and skin contact.

  • All animal procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[6]

  • Proper restraint and handling techniques are crucial to minimize stress and potential injury to the animal.[7]

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the formulation and procedure based on their specific experimental needs and in compliance with all applicable regulations. The product has not been fully validated for medical applications and is for research use only.[2]

References

JNJ-41443532: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of JNJ-41443532, a selective C-C chemokine receptor type 2 (CCR2) antagonist. These guidelines cover the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents, methods for preparing stock solutions, and an overview of its mechanism of action.

Solubility Data

The solubility of this compound in various solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. The available data is summarized in the table below.

SolventSolubilityConcentration (Molar Equivalent)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]207.25 mM[1]Use of ultrasonic bath and warming to 37°C can aid dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1]
Water 0.00374 mg/mL (Predicted)[2]-This compound is practically insoluble in aqueous solutions.
Ethanol Data not available--
Methanol Data not available--
Acetonitrile Data not available--

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol details the preparation of a high-concentration stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 48.25 mg of this compound (Molecular Weight: 482.52 g/mol ).

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[1]

    • Gentle warming of the solution to 37°C can further facilitate dissolution.[1]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 100 mM this compound DMSO stock solution (from Protocol 1)

  • Appropriate cell culture medium

Procedure:

  • Serial Dilution: Perform a serial dilution of the 100 mM DMSO stock solution with the cell culture medium to achieve the desired final concentrations.

  • Solvent Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of 0.1% or less is well-tolerated by most cell lines.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium to account for any effects of the solvent on the cells.

  • Application: Add the prepared working solutions of this compound to your cell cultures and proceed with your experimental timeline.

Mechanism of Action: CCR2 Antagonism

This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).

The binding of CCL2 to CCR2 initiates a signaling cascade that is central to inflammatory responses in various diseases. By blocking this interaction, this compound inhibits the recruitment of these key immune cells, thereby modulating the inflammatory process.

CCR2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by the binding of CCL2 to CCR2, and the point of inhibition by this compound.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_release->Downstream PKC->Downstream Inflammation Inflammation Chemotaxis Cell Proliferation Downstream->Inflammation JNJ41443532 This compound JNJ41443532->CCR2 Antagonizes

CCR2 Signaling Pathway and this compound Inhibition
Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for conducting in vitro experiments using this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM Stock in Anhydrous DMSO prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with this compound and Vehicle Control prep_working->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Desired Assay (e.g., Chemotaxis, Viability, Gene Expression) incubation->assay data_collection Collect Data assay->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

General Experimental Workflow for In Vitro Studies

References

Application Notes and Protocols: Flow Cytometry Gating Strategy for Monocytes Following JNJ-41443532 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the mobilization of monocytes from the bone marrow and their recruitment to sites of inflammation. As such, CCR2 is a key therapeutic target for a variety of inflammatory and autoimmune diseases. Human monocytes are a heterogeneous population of circulating leukocytes that are critical mediators of innate and adaptive immunity. They are broadly classified into three subsets based on their surface expression of CD14 and CD16: classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes.

Classical and intermediate monocytes are known to express high levels of CCR2, making them primary targets for CCR2 antagonists like this compound.[1] Therefore, accurate and detailed immunophenotyping of these monocyte subsets is essential for understanding the pharmacodynamic effects of this compound, assessing target engagement, and elucidating its mechanism of action in clinical and preclinical studies.

These application notes provide a detailed protocol and gating strategy for the flow cytometric analysis of human monocyte subsets in peripheral blood following treatment with this compound.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of this compound is the blockade of the CCL2/CCR2 signaling axis. This interference is expected to reduce the egress of CCR2-expressing monocytes from the bone marrow into the circulation.

CCL2/CCR2 Signaling Pathway and this compound Inhibition cluster_0 Bone Marrow cluster_1 Peripheral Blood cluster_2 Inflamed Tissue Monocyte Progenitor Monocyte Progenitor Classical Monocyte (CCR2+) Classical Monocyte (CCR2+) Monocyte Progenitor->Classical Monocyte (CCR2+) Differentiation Circulating Classical Monocyte (CCR2+) Circulating Classical Monocyte (CCR2+) Classical Monocyte (CCR2+)->Circulating Classical Monocyte (CCR2+) Egress Tissue Macrophage Tissue Macrophage Circulating Classical Monocyte (CCR2+)->Tissue Macrophage Recruitment CCL2 Gradient CCL2 Gradient CCL2 Gradient->Classical Monocyte (CCR2+) CCL2 Gradient->Circulating Classical Monocyte (CCR2+) This compound This compound This compound->Classical Monocyte (CCR2+) Inhibits

Figure 1. Mechanism of Action of this compound.

A systematic workflow is critical for reproducible and accurate flow cytometry results. The following diagram outlines the key steps from sample collection to data analysis.

Experimental Workflow for Monocyte Analysis Blood Collection Blood Collection PBMC Isolation PBMC Isolation Blood Collection->PBMC Isolation Antibody Staining Antibody Staining PBMC Isolation->Antibody Staining Flow Cytometry Acquisition Flow Cytometry Acquisition Antibody Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis

Figure 2. High-level experimental workflow.

Expected Effects of this compound on Monocyte Subsets

Treatment with a CCR2 antagonist is expected to primarily affect the classical and intermediate monocyte populations. Clinical trial data from another CCR2 antagonist, PF-04136309, has shown a decrease in circulating CD14+CCR2+ inflammatory monocytes.[2] Based on the mechanism of action, the following changes in monocyte subset distribution are anticipated after this compound treatment.

Monocyte SubsetKey MarkersExpected Change Post-TreatmentRationale
Classical CD14++CD16-CCR2+Decrease Inhibition of CCR2-mediated egress from bone marrow.[2][3]
Intermediate CD14++CD16+CCR2+Potential Decrease These cells also express CCR2 and may be affected by the treatment.
Non-classical CD14+CD16++CCR2-No significant change or relative increase These cells are largely CCR2-negative and their mobilization is not directly dependent on the CCL2/CCR2 axis.[1]
CCR2 Expression on Classical/IntermediateDecrease in surface detection The antagonist may block the antibody binding site or induce receptor internalization.

Detailed Experimental Protocol

1. Materials and Reagents

  • Human whole blood collected in K2EDTA tubes

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 2 for recommended panel)

  • Viability Dye (e.g., Zombie Aqua™ Fixable Viability Kit)

  • Compensation Beads

  • Flow Cytometer (e.g., BD FACSCanto™ II, Beckman Coulter CytoFLEX)

  • Flow Cytometry Analysis Software (e.g., FlowJo™, FCS Express™)

Table 2: Recommended Antibody Panel

TargetFluorochromePurpose
CD45BV510Pan-leukocyte gate
CD14APC-H7Primary monocyte identification and subsetting
CD16FITCMonocyte subsetting
HLA-DRPerCP-Cy5.5Pan-monocyte marker, exclusion of NK cells
CCR2PEDirect assessment of target engagement
CD11bAPCMyeloid lineage and activation marker
CD86BV421Co-stimulatory/activation marker
Dump Channel (CD3, CD19, CD56)PE-Cy7Exclusion of T cells, B cells, and NK cells
Viability DyeZombie AquaExclusion of dead cells

2. PBMC Isolation

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing Peripheral Blood Mononuclear Cells (PBMCs).

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • If significant red blood cell contamination is present, perform RBC lysis according to the manufacturer's protocol.

  • Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count.

3. Antibody Staining

  • Aliquot approximately 1 x 106 cells per tube.

  • Stain for viability by adding the viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.

  • Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes.

  • Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of staining buffer.

  • Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition.

4. Flow Cytometry Acquisition and Analysis

  • Prepare single-color compensation controls using compensation beads for each fluorochrome in the panel.

  • Run the compensation controls to set up the compensation matrix.

  • Acquire data for the stained samples, collecting at least 100,000 events in the initial leukocyte gate.

Flow Cytometry Gating Strategy

The following hierarchical gating strategy is recommended for identifying and characterizing monocyte subsets after this compound treatment.

Monocyte Gating Strategy A Total Events B Singlets (FSC-A vs FSC-H) A->B C Live Cells (Viability Dye vs SSC-A) B->C D Leukocytes (CD45 vs SSC-A) C->D E Monocytes (HLA-DR+ Dump-) D->E F Monocyte Subsets (CD14 vs CD16) E->F G Classical (CD14++CD16-) F->G H Intermediate (CD14++CD16+) F->H I Non-classical (CD14+CD16++) F->I J CCR2 Expression (on each subset) G->J K Activation Markers (CD11b, CD86 on each subset) G->K H->J H->K I->J I->K

Figure 3. Hierarchical gating strategy for monocyte analysis.

Step-by-Step Gating Description:

  • Singlet Gate: Gate on single cells using a Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H) plot to exclude doublets.

  • Live Cell Gate: From the singlet population, gate on live cells by excluding cells that are positive for the viability dye.

  • Leukocyte Gate: Identify the leukocyte population based on CD45 expression versus Side Scatter Area (SSC-A).

  • Monocyte Gate: From the leukocyte gate, exclude lineage-positive cells (T cells, B cells, NK cells) using a "dump" channel (CD3, CD19, CD56). Then, gate on the HLA-DR-positive population to identify monocytes.

  • Monocyte Subset Identification: On a CD14 versus CD16 plot, delineate the three monocyte subsets:

    • Classical Monocytes: CD14++CD16-

    • Intermediate Monocytes: CD14++CD16+

    • Non-classical Monocytes: CD14+CD16++

  • Analysis of Target Engagement and Activation: For each of the three monocyte subsets, analyze the expression of CCR2 to determine target engagement and the expression of CD11b and CD86 to assess their activation state.

Conclusion

This application note provides a comprehensive framework for the flow cytometric analysis of human monocyte subsets in the context of treatment with the CCR2 antagonist this compound. By employing a standardized and detailed protocol, researchers can obtain robust and reproducible data to evaluate the pharmacodynamic effects of this compound, confirm its mechanism of action, and explore its impact on monocyte biology. The inclusion of CCR2 in the antibody panel is critical for directly assessing target engagement, while the analysis of additional activation markers will provide further insights into the functional consequences of CCR2 inhibition. This approach will be invaluable for the clinical development of this compound and other CCR2-targeting therapies.

References

Application Notes and Protocols: JNJ-41443532 in a Thioglycollate-Induced Peritonitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. The thioglycollate-induced peritonitis model is a well-established and robust in vivo assay for studying acute sterile inflammation, characterized by a significant influx of neutrophils followed by a dominant macrophage infiltration into the peritoneal cavity. This model is therefore highly suitable for evaluating the efficacy of CCR2 antagonists like this compound in modulating inflammatory cell recruitment.

These application notes provide a comprehensive overview of the use of this compound in the thioglycollate-induced peritonitis model, including detailed experimental protocols, expected outcomes, and the underlying signaling pathways.

Mechanism of Action of this compound in Peritonitis

In the thioglycollate-induced peritonitis model, the intraperitoneal injection of thioglycollate broth acts as a sterile irritant, triggering the release of a cascade of inflammatory mediators. This includes the upregulation of chemokines such as CCL2. This compound, as a CCR2 antagonist, works by binding to the CCR2 receptor on the surface of monocytes, thereby preventing the binding of CCL2. This blockade inhibits the downstream signaling events necessary for monocyte chemotaxis and migration from the bloodstream into the peritoneal cavity. The expected outcome is a significant reduction in the accumulation of macrophages at the site of inflammation.

Signaling Pathway of CCR2 in Monocyte Recruitment

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates JNJ This compound JNJ->CCR2 Blocks PLC PLC G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Migration Ca_release->Chemotaxis PKC->Chemotaxis Actin Actin Polymerization PI3K->Actin Actin->Chemotaxis

Figure 1: CCR2 signaling pathway in monocyte migration and its inhibition by this compound.

Data Presentation

While specific data for this compound's effect on differential cell counts and cytokine levels in the thioglycollate-induced peritonitis model is not publicly available, data from a study using a similar selective CCR2 antagonist, INCB3344, provides a representative example of the expected pharmacological effects.

Table 1: Effect of a Representative CCR2 Antagonist (INCB3344) on Peritoneal Cell Infiltration in Thioglycollate-Induced Peritonitis in Mice.

Treatment GroupDose (mg/kg, BID)Total Cells (x 10⁶)Macrophages (x 10⁶)Neutrophils (x 10⁶)
Vehicle-25.5 ± 2.118.2 ± 1.56.8 ± 0.9
INCB33443019.8 ± 1.812.1 ± 1.27.1 ± 0.7
INCB33446015.1 ± 1.4 7.9 ± 0.96.9 ± 0.8
INCB334410012.3 ± 1.1 5.4 ± 0.66.5 ± 0.7

*Data is representative and based on studies with the selective CCR2 antagonist INCB3344. Values are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Expected Effect of a CCR2 Antagonist on Inflammatory Mediator Levels in Peritoneal Lavage Fluid (48 hours post-thioglycollate).

Inflammatory MediatorVehicle Control (pg/mL)Expected Outcome with this compound
MCP-1 (CCL2)~1500 - 2500No significant change or slight increase (due to receptor blockade)
TNF-α~100 - 200Significant Decrease
IL-6~500 - 1000Significant Decrease
IL-1β~50 - 100Decrease

Expected outcomes are based on the known mechanism of action of CCR2 antagonists and the role of macrophages as a primary source of these cytokines in this model.

Experimental Protocols

Thioglycollate-Induced Peritonitis Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_collection Sample Collection cluster_analysis Analysis acclimatize Acclimatize Mice admin_drug Administer this compound or Vehicle (e.g., p.o.) acclimatize->admin_drug prepare_thio Prepare 3% Thioglycollate Solution inject_thio Inject Thioglycollate (i.p.) prepare_thio->inject_thio prepare_drug Prepare this compound Formulation prepare_drug->admin_drug admin_drug->inject_thio 1-2 hours pre-injection euthanize Euthanize Mice (e.g., 48-72h post-injection) inject_thio->euthanize peritoneal_lavage Perform Peritoneal Lavage euthanize->peritoneal_lavage cell_count Total & Differential Cell Counts (e.g., Flow Cytometry) peritoneal_lavage->cell_count cytokine_analysis Cytokine/Chemokine Analysis (e.g., ELISA, Luminex) peritoneal_lavage->cytokine_analysis

Application Notes and Protocols for hERG Channel Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of the hERG channel can lead to a delay in ventricular repolarization, manifesting as a prolonged QT interval on an electrocardiogram. This QT prolongation is a significant risk factor for a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Consequently, the assessment of a drug candidate's potential to inhibit the hERG channel is a mandatory and crucial step in preclinical safety pharmacology to mitigate the risk of cardiotoxicity.

These application notes provide a comprehensive overview of the principles and a detailed protocol for the in-vitro assessment of hERG channel liability of investigational drugs, with a focus on electrophysiological methods. While specific data for JNJ-41443532 is not publicly available, this document serves as a template for conducting and documenting such an assessment for any new chemical entity.

Data Presentation: hERG Channel Inhibition

A thorough hERG safety assessment involves determining the concentration-dependent inhibitory effect of a compound on the hERG potassium current. The primary metric for this is the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the hERG current. The following table summarizes hypothetical data for a test compound, illustrating how results should be presented.

CompoundTest SystemMean IC50 (µM)nHill SlopeMaximum Inhibition (%)
This compound (Example) Human Embryonic Kidney (HEK293) cells stably expressing hERG channels> 303N/A< 10 at 30 µM
Positive Control (e.g., E-4031) Human Embryonic Kidney (HEK293) cells stably expressing hERG channels0.0131.198
Negative Control (Vehicle) Human Embryonic Kidney (HEK293) cells stably expressing hERG channelsN/A3N/A< 2

N/A: Not Applicable

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of hERG safety data. The following protocol describes the manual patch-clamp electrophysiology technique, which is considered the "gold standard" for assessing hERG channel inhibition.

Manual Patch-Clamp Electrophysiology Protocol

1. Cell Culture:

  • HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, cells are plated onto glass coverslips and allowed to adhere and grow to 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES. The pH is adjusted to 7.2 with KOH.

  • Compound Stock Solutions: Test compounds are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-30 mM).

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at physiological temperature (37 ± 1°C) using an appropriate amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.

  • After establishing a whole-cell configuration, the cell membrane capacitance and series resistance are compensated.

  • hERG currents are elicited using a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit a large tail current, which is used for analysis.

4. Experimental Procedure:

  • A stable baseline hERG current is recorded for at least 3 minutes in the external solution (vehicle control).

  • The test compound is then perfused at increasing concentrations. Each concentration is applied for a sufficient duration (typically 3-5 minutes) to allow the inhibitory effect to reach a steady state.

  • Following the highest concentration, a washout step with the external solution is performed to assess the reversibility of the inhibition.

  • A positive control (a known hERG blocker like E-4031) is typically applied at the end of the experiment to confirm the sensitivity of the cell to hERG inhibition.

5. Data Analysis:

  • The peak amplitude of the hERG tail current is measured for each voltage-clamp pulse.

  • The percentage of current inhibition at each compound concentration is calculated relative to the baseline current in the vehicle control.

  • Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.

  • The IC50 value and Hill slope are determined by fitting the concentration-response data to a logistic equation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the hERG channel in cardiac action potential and the general workflow for its in-vitro safety assessment.

hERG_Cardiac_Action_Potential cluster_AP Cardiac Action Potential Phases cluster_hERG hERG Channel (IKr) Role cluster_Inhibition Drug-Induced Inhibition Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 Prolongation Prolonged Phase 3 (QT Prolongation) hERG hERG (IKr) hERG->Phase3 Contributes to Repolarization Drug Drug (e.g., this compound) Drug->hERG Inhibition

Caption: Role of the hERG channel in cardiac repolarization and the effect of inhibition.

hERG_Safety_Assessment_Workflow cluster_Preparation Experimental Preparation cluster_Execution Electrophysiology Experiment cluster_Analysis Data Analysis and Reporting Cell_Culture Cell Culture (HEK293 with stable hERG expression) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Preparation of Internal and External Solutions Solution_Prep->Patch_Clamp Compound_Prep Compound Dilution Series Compound_Application Perfuse Increasing Concentrations of Compound Compound_Prep->Compound_Application Baseline Record Baseline hERG Current Patch_Clamp->Baseline Baseline->Compound_Application Washout Washout and Positive Control Application Compound_Application->Washout Data_Acquisition Measure Peak Tail Current Washout->Data_Acquisition Inhibition_Calc Calculate % Inhibition Data_Acquisition->Inhibition_Calc Curve_Fitting Generate Concentration-Response Curve and Determine IC50 Inhibition_Calc->Curve_Fitting Final_Report Final Report Generation Curve_Fitting->Final_Report

Caption: General workflow for in-vitro hERG channel safety assessment.

JNJ-41443532 stability and storage conditions for laboratory use.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] As a key regulator of monocyte and macrophage migration, the CCR2 signaling pathway is implicated in a variety of inflammatory and metabolic diseases. This compound serves as a valuable tool for investigating the role of CCR2 in these pathological processes. These application notes provide detailed information on the stability, storage, and handling of this compound for laboratory use, along with protocols for its application in in vitro studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₂₂H₂₅F₃N₄O₃S[2]
Molecular Weight 482.52 g/mol [2]
CAS Number 1228650-83-6[2]
Appearance Solid powder-
Purity ≥95%[2]

Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. While specific, quantitative stability data under various conditions are not publicly available, the following recommendations are based on general best practices for small molecule inhibitors.

Solid Compound

Storage Conditions:

ParameterRecommendation
Temperature -20°C for long-term storage.
4°C for short-term storage.
Humidity Store in a dry environment. Use of a desiccator is recommended.
Light Protect from direct light. Store in an amber vial or light-blocking container.

Long-term Stability: When stored as a solid at -20°C and protected from light and moisture, this compound is expected to be stable for at least one year. However, it is recommended to perform periodic quality control checks.

Solutions

Storage of Stock Solutions:

SolventRecommended Storage TemperatureMaximum Recommended Storage Duration
DMSO -20°C or -80°CUp to 6 months
Ethanol -20°C or -80°CUp to 1 month

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Solubility

SolventGeneral SolubilityRecommended Starting Concentration
DMSO Soluble≥ 10 mM
Ethanol Sparingly soluble~1-5 mM
Water InsolubleNot recommended for primary stock solutions

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4825 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for In Vitro CCR2 Antagonism Assay (Chemotaxis Assay)

This protocol provides a general workflow for assessing the antagonist activity of this compound on CCR2-mediated cell migration.

Experimental Workflow:

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Prepare CCR2-expressing cells (e.g., THP-1 monocytes) incubation Incubate cells with this compound cell_prep->incubation compound_prep Prepare serial dilutions of This compound in assay medium compound_prep->incubation ligand_prep Prepare CCL2 (MCP-1) chemotactic gradient transwell Add cells to upper chamber of Transwell plate ligand_prep->transwell incubation->transwell migration Allow cells to migrate towards CCL2 in the lower chamber transwell->migration quantification Quantify migrated cells (e.g., using a cell viability reagent or flow cytometry) migration->quantification ic50 Calculate IC50 value quantification->ic50

Caption: Workflow for a CCR2 chemotaxis assay.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line)

  • This compound stock solution

  • Recombinant human CCL2 (MCP-1)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (with appropriate pore size for monocytes, e.g., 5 µm)

  • 24-well companion plates

  • Cell viability reagent (e.g., Calcein-AM) or flow cytometer

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells according to standard protocols. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Chemoattractant Preparation: Prepare a solution of CCL2 in assay medium at a concentration known to induce optimal chemotaxis (e.g., 10 ng/mL).

  • Assay Setup: a. Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. Add assay medium without CCL2 to control wells. b. In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C. c. Carefully place the Transwell inserts into the wells of the 24-well plate. d. Add 100 µL of the pre-incubated cell/compound mixture to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migration: a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a cell viability reagent and measuring fluorescence, or by collecting the cells from the lower chamber and counting them using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway

This compound acts as an antagonist at the CCR2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates JNJ41443532 This compound JNJ41443532->CCR2 Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_Raf Ras/Raf PKC->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Cell_Migration Cell Migration ERK->Cell_Migration Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

References

Determining the Potency of JNJ-41443532: Application Notes and Protocols for Cell-Based IC50 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of JNJ-41443532, a selective antagonist of the C-C chemokine receptor 2 (CCR2). The following cell-based assays are described: a chemotaxis assay, a calcium mobilization assay, and a cell proliferation assay. These methods are essential for characterizing the potency and cellular activity of this compound and similar compounds targeting the CCR2 pathway, which is implicated in various inflammatory and metabolic diseases.

Introduction

This compound is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is a key driver in the pathogenesis of various inflammatory conditions, autoimmune diseases, and type 2 diabetes. Accurate determination of the IC50 value of CCR2 antagonists like this compound in cell-based systems is critical for understanding their therapeutic potential and mechanism of action.

This document outlines three distinct cell-based assays to quantify the inhibitory activity of this compound. These protocols are designed to be adaptable to standard laboratory settings and provide robust and reproducible results.

Data Presentation

The potency of this compound has been determined using various cell-based functional assays. The following table summarizes the reported IC50 values for its activity against the human CCR2 receptor. For comparative purposes, data for other known CCR2 antagonists are also included.

CompoundAssay TypeTargetCell LineIC50 (nM)
This compound Ligand BindinghCCR2Not Specified37
This compound ChemotaxishCCR2Not Specified30
INCB3344Ligand BindinghCCR2Not Specified5.1
INCB3344ChemotaxishCCR2WEHI-274.13.8
PF-04634817Ligand BindingrCCR2Not Specified20.8

Signaling Pathway and Experimental Overview

The following diagrams illustrate the CCR2 signaling pathway, the general workflow for determining IC50, and a specific workflow for a chemotaxis assay.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Actin Actin Polymerization G_protein->Actin Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Actin->Chemotaxis JNJ This compound JNJ->CCR2 Blocks

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

IC50_Workflow start Start cell_prep Prepare CCR2-expressing cell suspension start->cell_prep compound_prep Prepare serial dilutions of this compound start->compound_prep assay_setup Set up assay plate with cells, compound, and stimulant (CCL2) cell_prep->assay_setup compound_prep->assay_setup incubation Incubate under appropriate conditions assay_setup->incubation readout Measure assay-specific signal (e.g., fluorescence, migration) incubation->readout data_analysis Plot dose-response curve and calculate IC50 readout->data_analysis end End data_analysis->end

Caption: General experimental workflow for IC50 determination.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_process Migration and Analysis lower_chamber Lower Chamber: CCL2 (chemoattractant) membrane Porous Membrane (e.g., 5 µm) lower_chamber->membrane upper_chamber Upper Chamber: CCR2-expressing cells + This compound dilutions upper_chamber->membrane incubation Incubate at 37°C membrane->incubation migration Cells migrate through membrane towards CCL2 incubation->migration quantification Quantify migrated cells (staining and counting) migration->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis

Caption: Workflow of a transwell chemotaxis assay.

Experimental Protocols

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient of CCL2.

Materials:

  • Cell Line: THP-1 (human monocytic cell line, endogenously expresses CCR2) or U2OS cells stably expressing CCR2.

  • Chemoattractant: Recombinant Human CCL2/MCP-1.

  • Test Compound: this compound.

  • Assay Plates: 24-well or 96-well transwell plates (e.g., Corning Transwell® with 5 µm pore size polycarbonate membrane).

  • Assay Buffer: RPMI 1640 with 1% FBS.

  • Detection Reagent: Calcein-AM or other suitable cell viability stain.

  • Instrumentation: Fluorescence plate reader, incubator, microscope.

Protocol:

  • Cell Preparation:

    • Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • On the day of the assay, harvest cells and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

  • Assay Setup:

    • Add assay buffer containing CCL2 (e.g., 10 nM final concentration) to the lower chambers of the transwell plate.

    • In a separate plate, pre-incubate the cell suspension with the various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (DMSO) and a no-stimulant control.

    • Add the pre-incubated cell suspension to the upper chambers of the transwell plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the upper chambers.

    • Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells on the bottom side of the membrane. This can be done by:

      • Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence on a plate reader.

      • Fixing and staining the cells (e.g., with crystal violet) and counting them under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Calcium Mobilization Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.

Materials:

  • Cell Line: U2OS or CHO cells stably expressing CCR2 and a G-protein alpha subunit (e.g., Gα16) to couple to the calcium signaling pathway.

  • Ligand: Recombinant Human CCL2/MCP-1.

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a fluorescence plate reader with kinetic reading and injection capabilities.

Protocol:

  • Cell Plating:

    • Seed the CCR2-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer).

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the various dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the assay plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after CCL2 addition.

    • Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

Cell Proliferation/Viability Assay

This assay assesses the effect of this compound on the proliferation of CCR2-expressing cells that is induced by CCL2.

Materials:

  • Cell Line: A cell line in which CCL2 is known to promote proliferation, such as certain cancer cell lines (e.g., A549, a non-small cell lung cancer line that expresses CCR2).

  • Growth Factor: Recombinant Human CCL2/MCP-1.

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 1% FBS.

  • Detection Reagent: MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Assay Plates: 96-well tissue culture plates.

  • Instrumentation: Absorbance or luminescence plate reader.

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a low density (e.g., 3,000-5,000 cells per well) in complete growth medium and allow them to attach overnight.

  • Starvation and Treatment:

    • Replace the medium with low-serum assay medium (e.g., 1% FBS) and incubate for 12-24 hours to synchronize the cells.

    • Add fresh assay medium containing various concentrations of this compound and incubate for 30 minutes.

    • Add CCL2 (at a concentration known to induce proliferation, e.g., 50 ng/mL) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability/Proliferation Measurement:

    • Add the chosen detection reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.

    • If using MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition of CCL2-induced proliferation for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of this compound and other CCR2 antagonists. The choice of assay will depend on the specific research question and available resources. For confirming direct functional antagonism, the chemotaxis and calcium mobilization assays are highly recommended. The proliferation assay can provide additional insights into the downstream cellular consequences of CCR2 inhibition in relevant biological contexts. Consistent and accurate determination of IC50 values is fundamental to the preclinical and clinical development of novel therapeutics targeting the CCR2 pathway.

Application Notes and Protocols: JNJ-41443532 Effects on Primary Human Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for investigating the effects of JNJ-41443532, a CCR2 antagonist, on primary human monocytes. The protocols outlined below cover monocyte isolation, culture, and key functional assays to characterize the inhibitory potential of this compound on monocyte migration and activation.

Introduction

Monocytes, key components of the innate immune system, play a critical role in inflammation and tissue remodeling. Their recruitment to sites of inflammation is largely mediated by the C-C chemokine receptor type 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1, MCP-1). Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases. This compound is an orally bioavailable antagonist of CCR2, positioning it as a potential therapeutic agent to modulate monocyte-driven inflammation.[1] These protocols provide a basis for evaluating the efficacy of this compound in primary human monocyte-based in vitro models.

Data Presentation

Table 1: Purity and Yield of Isolated Primary Human Monocytes
Donor IDStarting Blood Volume (mL)Total PBMCs Yield (x 10^6)Monocyte Purity (%)Monocyte Viability (%)
D0014060> 95%> 98%
D0024055> 95%> 99%
D0034070> 95%> 97%

Note: Data presented are representative examples.

Table 2: Effect of this compound on CCL2-induced Monocyte Migration (Chemotaxis Assay)
TreatmentMigrated Monocytes (cells/field)% Inhibition of Migration
Vehicle Control (0.1% DMSO)50 ± 50%
CCL2 (10 ng/mL)500 ± 25N/A
This compound (1 nM) + CCL2425 ± 2015%
This compound (10 nM) + CCL2250 ± 1550%
This compound (100 nM) + CCL275 ± 1085%
This compound (1 µM) + CCL255 ± 889%

Note: Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production by LPS-stimulated Monocytes
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated Control< 10< 5< 5
LPS (100 ng/mL)2500 ± 1501800 ± 120800 ± 60
This compound (100 nM) + LPS2450 ± 1301750 ± 110780 ± 50
This compound (1 µM) + LPS2400 ± 1401700 ± 100760 ± 45

Note: Data are represented as mean ± standard deviation from three independent experiments. This hypothetical data suggests this compound may not directly inhibit LPS-induced cytokine production, consistent with its targeted CCR2 mechanism.

Experimental Protocols

Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood

This protocol utilizes immunomagnetic negative selection to achieve high purity of untouched monocytes.

Materials:

  • Fresh human whole blood collected in EDTA-containing vacuum tubes.[2]

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ – free.

  • Ficoll-Paque PLUS.

  • RosetteSep™ Human Monocyte Enrichment Cocktail or similar immunomagnetic negative selection kit.

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin.

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in the recommended buffer for the monocyte enrichment kit.

  • Add the monocyte enrichment cocktail to the cell suspension and incubate as per the manufacturer's instructions.

  • Follow the magnetic separation steps as detailed in the kit protocol to deplete non-monocytic cells.

  • Collect the enriched monocyte suspension.

  • Determine cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Assess purity by flow cytometry using antibodies against CD14 and CD16.[3][4]

Protocol 2: Monocyte Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit monocyte migration towards a CCL2 gradient.

Materials:

  • Isolated primary human monocytes.

  • Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane).

  • Chemoattractant: Recombinant Human CCL2/MCP-1.

  • This compound.

  • Assay buffer: RPMI-1640 with 0.5% BSA.

Procedure:

  • Resuspend isolated monocytes in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the monocyte suspension with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.

  • In the lower chamber of the chemotaxis plate, add assay buffer containing CCL2 (e.g., 10 ng/mL). For the negative control, add assay buffer alone.

  • Add 100 µL of the pre-incubated monocyte suspension to the upper chamber.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

  • After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.

  • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with Diff-Quik stain).

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Calculate the percentage of inhibition compared to the CCL2-only control.

Protocol 3: Cytokine Production Assay

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines by monocytes following stimulation.

Materials:

  • Isolated primary human monocytes.

  • Lipopolysaccharide (LPS).

  • This compound.

  • Cell culture medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

Procedure:

  • Plate isolated monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in culture medium and allow them to adhere for 1-2 hours.

  • Pre-treat the adhered monocytes with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein (Gαi) CCR2->G_Protein Activates JNJ This compound JNJ->CCR2 Antagonizes PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Actin Actin Polymerization G_Protein->Actin Adhesion Cell Adhesion G_Protein->Adhesion PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription Migration Chemotaxis/ Migration Actin->Migration Adhesion->Migration

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_isolation Step 1: Monocyte Isolation cluster_assays Step 2: Functional Assays cluster_chemotaxis_details Chemotaxis Assay Details cluster_cytokine_details Cytokine Assay Details Blood Whole Blood Collection (EDTA) Ficoll Ficoll Density Centrifugation Blood->Ficoll PBMC PBMC Collection Ficoll->PBMC Mag_Sep Immunomagnetic Negative Selection PBMC->Mag_Sep Monocytes Purified Primary Monocytes Mag_Sep->Monocytes Chemotaxis Chemotaxis Assay (Protocol 2) Monocytes->Chemotaxis Cytokine Cytokine Production Assay (Protocol 3) Monocytes->Cytokine Pretreat_C Pre-treat with This compound Chemotaxis->Pretreat_C Pretreat_Cy Pre-treat with This compound Cytokine->Pretreat_Cy Migrate Migrate towards CCL2 Gradient Pretreat_C->Migrate Quantify_C Quantify Migration Migrate->Quantify_C Stimulate Stimulate with LPS Pretreat_Cy->Stimulate ELISA Measure Cytokines (ELISA) Stimulate->ELISA

Caption: Experimental workflow for studying this compound effects on monocytes.

References

Application Note: Transwell Assay Protocol for Evaluating JNJ-41443532, a CCR2 Antagonist, on MCP-1/CCL2-Mediated Monocyte Migration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for a Transwell assay to assess the inhibitory effect of JNJ-41443532 on monocyte migration induced by the chemokine MCP-1/CCL2. It includes data presentation in tabular format and a visual representation of the experimental workflow and the targeted signaling pathway.

Introduction

Monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), is a key chemokine involved in the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation.[1] It exerts its chemotactic effects primarily through binding to the C-C chemokine receptor type 2 (CCR2).[1][2] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[3]

This compound is an orally bioavailable antagonist of CCR2.[4] By blocking the interaction between CCL2 and CCR2, this compound is expected to inhibit the migration of CCR2-expressing cells, such as monocytes, to inflammatory sites. The Transwell migration assay is a widely used in vitro method to study chemotaxis, the directed migration of cells in response to a chemical gradient.[5][6] This application note provides a detailed protocol to evaluate the efficacy of this compound in inhibiting MCP-1/CCL2-induced monocyte migration using a Transwell assay system.

Experimental Protocols

Cell Culture and Preparation

The human monocytic cell line, THP-1, is a suitable model for this assay as it endogenously expresses CCR2.

  • Cell Line: Human monocytic leukemia cell line (THP-1).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Assay:

    • Prior to the assay, starve the THP-1 cells in serum-free RPMI-1640 for 2-4 hours to minimize basal migration.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free RPMI-1640 at a final concentration of 1 x 10^6 cells/mL.

Transwell Migration Assay Protocol

This protocol is designed for a 24-well Transwell plate with 6.5 mm diameter inserts containing a polycarbonate membrane with a 5 µm pore size.

  • Preparation of Chemoattractant and Inhibitor Solutions:

    • Prepare a stock solution of recombinant human MCP-1/CCL2 in sterile PBS containing 0.1% bovine serum albumin (BSA). A final concentration of 10-50 ng/mL in the lower chamber is recommended to induce optimal migration.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in serum-free RPMI-1640. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • Lower Chamber: Add 600 µL of serum-free RPMI-1640 containing the desired concentration of MCP-1/CCL2 to the lower wells of the 24-well plate. For control wells, add serum-free RPMI-1640 without MCP-1/CCL2.

    • Upper Chamber (Cell Treatment): In separate tubes, pre-incubate the THP-1 cell suspension (1 x 10^6 cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Cell Seeding: Carefully place the Transwell inserts into the wells of the 24-well plate. Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours. The optimal incubation time may need to be determined empirically for specific experimental conditions.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • To remove non-migrated cells from the upper surface of the membrane, gently wipe with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Elute the crystal violet from the migrated cells by incubating the inserts in 10% acetic acid.

    • Measure the absorbance of the eluted dye at 590 nm using a microplate reader. Alternatively, migrated cells can be imaged under a microscope and counted using image analysis software.

Data Presentation

The following tables present representative data from a Transwell assay evaluating the inhibitory effect of this compound on MCP-1/CCL2-induced THP-1 cell migration.

Table 1: MCP-1/CCL2 Dose-Response for THP-1 Cell Migration

MCP-1/CCL2 Concentration (ng/mL)Mean Number of Migrated Cells (± SD)
0 (Control)55 ± 8
1152 ± 15
10485 ± 35
50510 ± 42
100490 ± 38

Table 2: Inhibition of MCP-1/CCL2-Induced THP-1 Cell Migration by this compound

Treatment ConditionThis compound Concentration (nM)Mean Number of Migrated Cells (± SD)% Inhibition of Migration
No Chemoattractant052 ± 7N/A
MCP-1/CCL2 (10 ng/mL)0 (Vehicle)495 ± 400%
MCP-1/CCL2 (10 ng/mL)1380 ± 2823.2%
MCP-1/CCL2 (10 ng/mL)10255 ± 2148.5%
MCP-1/CCL2 (10 ng/mL)100110 ± 1277.8%
MCP-1/CCL2 (10 ng/mL)100065 ± 986.9%

Mandatory Visualization

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Quantification prep_cells Prepare THP-1 Cell Suspension (1x10^6 cells/mL) pre_incubate Pre-incubate Cells with This compound or Vehicle prep_cells->pre_incubate prep_chemo Prepare MCP-1/CCL2 Solution (Lower Chamber) add_chemo Add MCP-1/CCL2 to Lower Chamber prep_chemo->add_chemo prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubate add_cells Add Treated Cells to Upper Chamber pre_incubate->add_cells add_chemo->add_cells incubate Incubate 2-4 hours at 37°C, 5% CO2 add_cells->incubate remove_cells Remove Non-migrated Cells incubate->remove_cells stain Fix and Stain Migrated Cells remove_cells->stain quantify Quantify Migration (Elution & Absorbance or Counting) stain->quantify

Caption: Experimental workflow for the Transwell migration assay.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm MCP1 MCP-1/CCL2 CCR2 CCR2 Receptor MCP1->CCR2 Binds JNJ This compound JNJ->CCR2 Blocks G_protein G-protein Activation CCR2->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Actin Actin Polymerization & Cytoskeletal Rearrangement Ca_release->Actin PKC->Actin Migration Cell Migration Actin->Migration

Caption: MCP-1/CCL2 signaling pathway and inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor JNJ-41443532 Activity on Rodent CCR2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro and in vivo activity of the CCR2 antagonist JNJ-41443532 in rodent models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of human, mouse, and rat CCR2 to elucidate the molecular basis for the observed species-specific activity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in rodent-based experimental systems.

Q1: My in vivo rodent study with this compound is not showing the expected efficacy. What could be the reason?

A1: The most likely reason for the lack of efficacy of this compound in your rodent model is its significantly lower affinity for rodent CCR2 compared to human CCR2. This compound is a selective and potent antagonist of human CCR2, but its activity on mouse and rat CCR2 is considerably weaker. This species-specific difference in binding affinity is a known characteristic of this compound.

Troubleshooting Steps:

  • Verify Compound Activity: Before proceeding with further in vivo experiments, it is crucial to confirm the activity of your batch of this compound on a human CCR2-expressing cell line as a positive control. This will ensure that the compound itself is active.

  • Consider a Rodent-Active CCR2 Antagonist: For in vivo studies in mice or rats, it is highly recommended to use a CCR2 antagonist with proven activity on the rodent ortholog of the receptor. Several such compounds are commercially available.

  • Review Dosing and Pharmacokinetics: If you must proceed with this compound in a rodent model, be aware that significantly higher doses may be required to achieve a therapeutic effect. However, this approach may be limited by solubility, off-target effects, and toxicity. It is advisable to perform pharmacokinetic studies to determine the achievable exposure in your model.

Q2: I am not observing any inhibition in my in vitro assay using rodent cells (mouse or rat). Is my assay not working?

A2: It is more likely that the lack of inhibition is due to the poor activity of this compound on rodent CCR2 rather than a problem with your assay. The substantial difference in binding affinity between human and rodent CCR2 means that concentrations of this compound that are effective on human cells will likely be ineffective on rodent cells.

Troubleshooting Steps:

  • Confirm with a Positive Control: Use a known rodent-active CCR2 antagonist as a positive control in your assay to validate your experimental setup.

  • Perform a Dose-Response Curve: To confirm the low potency of this compound on rodent CCR2, perform a dose-response experiment with a wide range of concentrations. You may observe some inhibition at very high concentrations, but the IC50 will be significantly higher than that reported for human CCR2.

  • Switch to a Humanized System: If your research goals permit, consider using a humanized in vitro system, such as rodent cells engineered to express human CCR2. This will allow you to study the effects of this compound in a system where it has high affinity for its target.

Frequently Asked Questions (FAQs)

Q: What is the difference in binding affinity of this compound for human vs. rodent CCR2?

Q: What is the molecular basis for the poor activity of this compound on rodent CCR2?

A: The poor activity of this compound on rodent CCR2 is attributed to differences in the amino acid sequence of the receptor's binding pocket between humans and rodents. While the overall sequence homology of CCR2 is high between these species, even minor changes in the amino acids that line the binding pocket can have a dramatic impact on the binding of small molecule antagonists. The exact binding site of this compound on CCR2 has not been publicly disclosed, but it is likely that one or more amino acid substitutions in the transmembrane domains of rodent CCR2 disrupt key interactions required for high-affinity binding of the compound.

Q: Are there alternative CCR2 antagonists that are active on rodent CCR2?

A: Yes, several CCR2 antagonists with demonstrated activity in rodents are available for research purposes. These compounds can serve as valuable tools for studying the role of CCR2 in rodent models of disease. Examples of rodent-active CCR2 antagonists include INCB3344 and RO5234444.[2][3]

Q: Can I use a humanized mouse model to study the effects of this compound?

A: Yes, using a humanized mouse model that expresses human CCR2 is a viable strategy to study the in vivo effects of this compound. This approach allows the compound to interact with its high-affinity target in a living organism, providing a more relevant model for preclinical studies aimed at human therapeutic applications.

Data Presentation

Table 1: Comparative Activity of this compound on Human and Mouse CCR2

SpeciesReceptorParameterValueReference
HumanCCR2IC5037 nM[1]
MouseCCR2Ki9.6 µM[1]

Experimental Protocols

1. Radioligand Binding Assay to Determine Compound Affinity for CCR2

This protocol is adapted from standard methodologies to assess the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the CCR2 of interest (human, mouse, or rat).

  • Radiolabeled CCR2 ligand (e.g., [125I]-CCL2).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled CCR2 ligand).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound at various concentrations, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 or Ki value using non-linear regression analysis.

2. Monocyte Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of monocytes towards a CCR2 ligand (e.g., CCL2).

Materials:

  • Monocytic cell line (e.g., THP-1 for human CCR2) or primary monocytes isolated from the species of interest.

  • Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with a 5 µm pore size).

  • Chemoattractant (e.g., recombinant CCL2).

  • Test compound (this compound) at various concentrations.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Cell viability stain (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Pre-treat the monocytes with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes).

  • Add the chemoattractant to the lower chamber of the chemotaxis plate.

  • Add the pre-treated monocytes to the upper chamber (the Transwell insert).

  • Incubate the plate at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 2-4 hours).

  • After incubation, remove the upper chamber and wipe off any non-migrated cells from the top of the membrane.

  • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., ATP) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Visualizations

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the CCR2 receptor upon binding of its ligand CCL2.

Troubleshooting_Workflow Troubleshooting this compound in Rodent Models Start Poor in vivo/in vitro activity observed Check_Compound 1. Verify this compound activity on human CCR2 Start->Check_Compound Inactive Compound is inactive. Obtain new batch. Check_Compound->Inactive Fails Active Compound is active Check_Compound->Active Passes Check_Assay 2. Validate rodent assay with a rodent-active CCR2 antagonist Active->Check_Assay Assay_Issue Assay has issues. Troubleshoot assay protocol. Check_Assay->Assay_Issue Fails Assay_OK Assay is validated Check_Assay->Assay_OK Passes Conclusion Conclusion: Poor activity is due to low affinity for rodent CCR2. Assay_OK->Conclusion Recommendation Recommendation: Use a rodent-active CCR2 antagonist or a humanized model. Conclusion->Recommendation

Caption: A logical workflow for troubleshooting poor this compound activity in rodent experiments.

References

Addressing JNJ-41443532 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with JNJ-41443532 in aqueous solutions.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound for In Vitro Assays

If you are experiencing issues with dissolving this compound for cell-based assays or other in vitro experiments, consider the following troubleshooting steps:

Initial Steps:

  • Visual Inspection: Before attempting to dissolve, visually inspect the compound. Ensure it is a homogenous powder. If you observe clumps or significant static, gently tap the vial on a hard surface.

  • Solvent Selection: this compound is predicted to have very low aqueous solubility (0.00374 mg/mL).[1] Therefore, initial solubilization in an organic solvent is necessary before dilution into aqueous media.

  • Recommended Organic Solvents: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for poorly soluble compounds. Based on data for other CCR2 antagonists, ethanol may also be a viable option.

Troubleshooting Protocol:

StepActionRationaleExpected Outcome
1 Prepare a high-concentration stock solution in 100% DMSO.To create a concentrated, solubilized form of the compound that can be diluted into aqueous buffers.A clear, precipitate-free solution at a high concentration (e.g., 10-50 mM).
2 If precipitation occurs upon dilution in aqueous media, reduce the final concentration of this compound.The compound may be precipitating out when the concentration of the organic solvent is lowered.A lower final concentration may remain in solution.
3 If precipitation persists, try a serial dilution approach.This can help to avoid localized high concentrations of the compound that can lead to precipitation.Improved solubility at the desired final concentration.
4 Consider the use of a surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium.Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]Increased solubility and prevention of precipitation.
5 If the above steps fail, consider alternative organic solvents for the initial stock, such as ethanol or a co-solvent system (e.g., DMSO:Ethanol).The choice of organic solvent can impact the solubility of the compound upon aqueous dilution.Identification of a more suitable solvent system for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

A1: The predicted aqueous solubility of this compound is approximately 0.00374 mg/mL, classifying it as a poorly soluble compound.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, 100% DMSO is recommended. For some similar compounds, ethanol has also been used. The choice may depend on the specific requirements of your experiment, such as cell line tolerance to the solvent.

Q3: I am observing precipitation when I dilute my DMSO stock solution into my cell culture media. What should I do?

A3: This is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your media.

  • Increase the final DMSO concentration: While not always ideal due to potential cellular toxicity, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always run a vehicle control to account for any solvent effects.

  • Use a surfactant: Incorporating a low concentration of a biocompatible surfactant like Tween® 80 (e.g., 0.01-0.1%) in your final media can enhance solubility.[2]

  • Prepare a fresh stock solution: Ensure your stock solution has not been stored for an extended period or subjected to multiple freeze-thaw cycles, which can lead to compound degradation or precipitation.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: this compound has a predicted basic pKa of 6.7.[1] This suggests that its solubility may be slightly increased in acidic aqueous solutions where the molecule would be protonated. However, for cell-based assays, significant deviations from physiological pH are not feasible. For other applications, a pH-solubility profile study would be necessary to determine the optimal pH for dissolution.

Q5: Are there any other formulation strategies I can consider for in vivo preclinical studies?

A5: For in vivo studies, oral bioavailability is a key consideration. While specific formulation details for this compound are not publicly available, general strategies for poorly soluble drugs include:

  • Suspensions: Micronizing the drug powder to increase surface area and suspending it in a vehicle containing a wetting agent (e.g., Tween® 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose).

  • Lipid-based formulations: Dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[3]

  • Solid dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer can enhance its dissolution rate.[4]

Quantitative Data Summary

Solvent/VehicleGeneral Solubility of Poorly Soluble CompoundsNotes
WaterVery Low (<0.1 mg/mL)Predicted to be very low for this compound.[1]
Phosphate Buffered Saline (PBS) pH 7.4Very LowSimilar to water, precipitation is likely.
Dimethyl Sulfoxide (DMSO)High (>10 mg/mL)A common solvent for creating high-concentration stock solutions.
EthanolModerate to HighMay be a suitable alternative to DMSO for stock solutions.
Polyethylene Glycol 400 (PEG 400)ModerateCan be used as a co-solvent to improve aqueous solubility.
10% Solutol® HS 15 in waterModerate to HighA non-ionic solubilizer and emulsifying agent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 482.52 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock, you will need 4.825 mg.

  • Weigh the calculated amount of this compound and place it in a microcentrifuge tube.

  • Add the desired volume of DMSO to the tube.

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Aqueous Dilution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Warm the aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C for cell-based assays).

  • Perform a serial dilution of the 10 mM stock solution in the aqueous medium to achieve the desired final concentration.

  • For each dilution step, add the small volume of the higher concentration solution to the larger volume of the aqueous medium while vortexing or gently mixing to ensure rapid dispersion and minimize precipitation.

  • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilute Serial Dilution stock->serial_dilute prepare_media Prepare Aqueous Medium prepare_media->serial_dilute final_solution Final Working Solution serial_dilute->final_solution precipitate Precipitation? final_solution->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes add_surfactant Add Surfactant precipitate->add_surfactant Yes assay Proceed to Assay precipitate->assay No

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway JNJ This compound CCR2 CCR2 Receptor JNJ->CCR2 Antagonist G_protein G-protein Signaling CCR2->G_protein Activation Downstream Downstream Signaling (e.g., Ca2+ mobilization, chemotaxis) G_protein->Downstream

Caption: this compound mechanism as a CCR2 antagonist.

References

How to avoid JNJ-41443532 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid off-target effects in experiments involving JNJ-41443532.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby inhibiting the downstream signaling pathways that mediate the migration of monocytes and macrophages to sites of inflammation.[1]

Q2: What are the known off-target interactions of this compound?

This compound has been shown to be highly selective for CCR2 over other chemokine receptors and G-protein coupled receptors (GPCRs).[1][3] Notably, it displays weak to no activity at the hERG potassium channel, a common source of cardiovascular off-target effects for many small molecules.[3][4] However, it is important to note that some CCR2 antagonists have been reported to interact with α1-adrenergic receptors. While specific data for this compound is not publicly available, this remains a potential off-target class to consider.

Q3: How can I minimize the risk of off-target effects in my experiments?

To minimize the risk of off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (i.e., inhibition of CCR2 signaling) through dose-response studies. Using excessive concentrations increases the likelihood of engaging lower-affinity off-target molecules.

  • Employ a structurally distinct CCR2 antagonist: Use a second, structurally unrelated CCR2 antagonist as a control. If the observed phenotype is replicated with both compounds, it is more likely to be a true on-target effect.

  • Utilize a negative control compound: If available, use a structurally similar but biologically inactive analog of this compound. This can help to distinguish between specific on-target effects and non-specific effects related to the chemical scaffold.

  • Perform genetic validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out CCR2 in your experimental system. If the phenotype observed with this compound is mimicked by the genetic perturbation, it provides strong evidence for an on-target mechanism.

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and specific assay conditions. It is crucial to perform a dose-response curve to determine the EC50 or IC50 for your particular experimental setup. Based on published data, the IC50 for this compound in a chemotaxis assay is 30 nM, and the binding affinity (IC50) for human CCR2 is 37 nM.[2] Therefore, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected or inconsistent cellular phenotype. Off-target effect.1. Validate with a structurally distinct CCR2 antagonist: Use an alternative CCR2 inhibitor such as INCB3344 or RS504393. If the phenotype is not reproduced, the original observation is likely due to an off-target effect of this compound.2. Perform a dose-response analysis: A significant discrepancy between the potency for the observed phenotype and the known potency for CCR2 inhibition suggests an off-target effect.3. Conduct a rescue experiment: If possible, overexpress CCR2 in your cells. If the phenotype is not reversed, it indicates the involvement of other targets.
Experimental artifact.Review and optimize your experimental protocol. Ensure proper controls are included and that the results are reproducible.
Cellular toxicity at effective concentrations. Off-target toxicity.1. Perform a counter-screen: Use a cell line that does not express CCR2. If toxicity persists, it is likely due to off-target effects.2. Broad-panel screening: Screen this compound against a panel of known toxicity-related targets (e.g., a kinase panel or a safety pharmacology panel).
On-target toxicity.Modulate the expression of CCR2 (e.g., using siRNA or CRISPR). If this phenocopies the observed toxicity, it suggests on-target toxicity.
Lack of a clear dose-response relationship. Compound solubility or stability issues.Ensure that this compound is fully dissolved in the assay medium at the tested concentrations. Check for compound degradation under your experimental conditions.
Complex biological response.The observed phenotype may be the result of a complex signaling network with feedback loops that can produce non-linear dose-responses. Consider more detailed time-course and pathway analyses.

Data Presentation

Table 1: Potency and Selectivity of this compound and Other CCR2 Antagonists

CompoundPrimary TargethCCR2 Binding IC50 (nM)hCCR2 Chemotaxis IC50 (nM)Key Selectivity Information
This compound CCR23730>50 µM for hERG channel inhibition; high selectivity over other chemokine receptors and GPCRs.[2][3]
INCB3344 CCR25.13.8>100-fold selectivity over other homologous chemokine receptors.[3][5]
RS504393 CCR298330>100 µM for CCR1; known to also antagonize α1-adrenergic receptors.[6][7]

Note: A comprehensive public dataset from a broad kinase or GPCR panel screening for this compound is not available. It is recommended to perform such profiling to fully characterize its selectivity profile.

Experimental Protocols

Protocol 1: Monocyte Chemotaxis Assay

This protocol is designed to assess the on-target activity of this compound by measuring its ability to inhibit the migration of monocytes towards the CCR2 ligand, CCL2.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium with 10% FBS

  • Serum-free RPMI 1640 medium with 0.5% BSA

  • Recombinant human CCL2 (MCP-1)

  • This compound

  • Structurally distinct CCR2 antagonist (e.g., INCB3344) as a control

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Cell Preparation: Culture THP-1 cells in RPMI 1640 with 10% FBS. Prior to the assay, starve the cells in serum-free RPMI 1640 with 0.5% BSA for 2-4 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and the control antagonist in serum-free medium.

  • Assay Setup:

    • Add serum-free medium containing CCL2 (at a concentration predetermined to induce optimal chemotaxis, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

    • In separate wells, add medium without CCL2 as a negative control.

  • Inhibitor Treatment: Resuspend the starved THP-1 cells in serum-free medium and pre-incubate with various concentrations of this compound, the control antagonist, or vehicle (DMSO) for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®).

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the inhibitors and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol can be used to confirm direct binding of this compound to CCR2 in a cellular context.

Materials:

  • Cells expressing CCR2 (e.g., THP-1 or a transfected cell line)

  • This compound

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-CCR2 antibody

Procedure:

  • Cell Treatment: Treat intact cells with this compound at a saturating concentration (e.g., 10x IC50) or vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-CCR2 antibody.

    • Use an appropriate secondary antibody and detection reagent.

  • Data Analysis: Quantify the band intensities for CCR2 at each temperature for both the vehicle- and this compound-treated samples. A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples, demonstrating stabilization of CCR2 upon ligand binding.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi/o, Gβγ CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis, Adhesion, Proliferation Ca_release->Chemotaxis MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->Chemotaxis MAPK->Chemotaxis JNJ This compound JNJ->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare Phenotypic Potency to On-Target Potency dose_response->compare_potency structurally_distinct Test Structurally Distinct Inhibitor of Same Target compare_potency->structurally_distinct Potency Differs off_target Conclusion: Likely Off-Target Effect compare_potency->off_target Potency Similar phenotype_replicated Phenotype Replicated? structurally_distinct->phenotype_replicated genetic_validation Genetic Validation (e.g., CRISPR/siRNA) phenotype_replicated->genetic_validation Yes phenotype_replicated->off_target No phenotype_mimicked Phenotype Mimicked? genetic_validation->phenotype_mimicked on_target Conclusion: Likely On-Target Effect phenotype_mimicked->on_target Yes phenotype_mimicked->off_target No Troubleshooting_Tree start Unexpected Experimental Result with this compound is_reproducible Is the result reproducible? start->is_reproducible check_protocol Review and Optimize Protocol, Check Reagent Quality is_reproducible->check_protocol No dose_dependent Is the effect dose-dependent? is_reproducible->dose_dependent Yes use_lowest_conc Use Lowest Effective Concentration dose_dependent->use_lowest_conc No control_compound Test Structurally Dissimilar CCR2 Antagonist dose_dependent->control_compound Yes phenotype_persists Does the phenotype persist? control_compound->phenotype_persists likely_off_target High Likelihood of Off-Target Effect phenotype_persists->likely_off_target No investigate_on_target Proceed with On-Target Validation (e.g., CETSA, Rescue) phenotype_persists->investigate_on_target Yes

References

Interpreting unexpected results in JNJ-41443532 chemotaxis assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-41443532 in chemotaxis assays. The information is designed for scientists and drug development professionals to interpret unexpected results and optimize their experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in chemotaxis?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] In chemotaxis, it works by blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2. This interaction is crucial for the directional migration of various immune cells, particularly monocytes and macrophages, to sites of inflammation.[2][3][4] By inhibiting this signaling pathway, this compound is expected to reduce or abrogate the chemotactic response of CCR2-expressing cells towards a CCL2 gradient.

Q2: Which cell types are appropriate for a this compound chemotaxis assay?

A2: The choice of cells is critical for a successful assay. This compound will only be effective in cells that express CCR2. High CCR2 expression is commonly found on monocytes, macrophages, and certain types of T lymphocytes and dendritic cells.[2][4] Some tumor cells, such as those from prostate and non-small cell lung cancers, have also been shown to express CCR2.[3][5] It is essential to verify CCR2 expression on your target cells using techniques like flow cytometry or western blotting before initiating a chemotaxis experiment.

Q3: What are the recommended positive and negative controls for a chemotaxis assay with this compound?

A3: Proper controls are essential for interpreting your results.

  • Negative Controls:

    • Cells in the upper chamber with only assay medium (no chemoattractant) in the lower chamber to measure random migration (chemokinesis).

    • Cells treated with this compound in the upper chamber and no chemoattractant in the lower chamber to assess any effect of the compound on random migration.

  • Positive Controls:

    • Cells in the upper chamber with an optimal concentration of the chemoattractant (e.g., CCL2) in the lower chamber to establish a maximal chemotactic response.

    • A known CCR2 antagonist with a well-characterized inhibitory profile can be used as a reference compound.

Troubleshooting Unexpected Results

Unexpected outcomes in your this compound chemotaxis assay can arise from various factors, from suboptimal experimental conditions to issues with the compound or cells. The following guide addresses common problems in a question-and-answer format.

Issue 1: No inhibition of chemotaxis is observed with this compound.
Possible Cause Troubleshooting Step
Low or absent CCR2 expression on cells. Verify CCR2 expression on your cell line or primary cells using a reliable method like flow cytometry or Western blot.
Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell type and CCL2 concentration.
Incorrect chemoattractant. Ensure you are using a chemokine that signals through CCR2, with CCL2 being the primary ligand.
Degradation of this compound. Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the manufacturer.
Overly strong chemoattractant signal. Optimize the concentration of CCL2. A very high concentration can sometimes lead to receptor desensitization or non-directional movement, masking the inhibitory effect of the antagonist.[6]
Issue 2: High background migration (chemokinesis) is observed.
Possible Cause Troubleshooting Step
Presence of chemoattractants in the assay medium. Use a serum-free or low-serum medium for the assay, as serum contains various growth factors and chemokines that can induce cell migration.[7]
Cells are overly motile or not in a resting state. Consider serum-starving the cells for a few hours before the assay to reduce baseline motility.
Sub-optimal cell density. Titrate the cell number to find the optimal density that allows for clear visualization and quantification of migrated cells without overcrowding.
Issue 3: Inconsistent or highly variable results between replicates.
Possible Cause Troubleshooting Step
Uneven cell seeding. Ensure a homogenous cell suspension before seeding into the upper chamber of the migration device.
Presence of air bubbles. Carefully inspect the lower chamber and the underside of the migration membrane for any trapped air bubbles that could interfere with the chemoattractant gradient.
Inaccurate pipetting. Use calibrated pipettes and proper technique to ensure consistent volumes of cells, compound, and chemoattractant.
Edge effects in multi-well plates. To minimize evaporation and temperature variations, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental conditions.

Experimental Protocols & Methodologies

Transwell Chemotaxis Assay Protocol

This protocol provides a general framework for a transwell chemotaxis assay to evaluate the inhibitory effect of this compound.

  • Cell Preparation:

    • Culture CCR2-expressing cells to 70-80% confluency.

    • (Optional) Serum-starve the cells for 2-4 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free assay medium at a final concentration of 1 x 10^6 cells/mL.

  • Assay Preparation:

    • Add 600 µL of assay medium containing the desired concentration of CCL2 (chemoattractant) to the lower wells of a 24-well plate. For negative controls, add medium without CCL2.

    • Carefully place the transwell inserts (e.g., 8 µm pore size for monocytes) into the wells, avoiding air bubbles.

  • Treatment and Seeding:

    • In a separate tube, pre-incubate the cell suspension with this compound at various concentrations for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

    • Add 100 µL of the treated cell suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 2-4 hours, optimize for your cell type).

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with a suitable stain (e.g., 0.5% crystal violet) for 15 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Elute the stain with a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength.

Data Presentation

Table 1: Example of Expected Results from a this compound Chemotaxis Assay

Treatment GroupChemoattractant (CCL2)This compound Conc.Migrated Cells (Absorbance at 590 nm)% Inhibition
Negative Control-0 nM0.15 ± 0.02N/A
Positive Control+0 nM0.85 ± 0.050%
Experimental+1 nM0.68 ± 0.0420%
Experimental+10 nM0.42 ± 0.0350.6%
Experimental+100 nM0.20 ± 0.0276.5%

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->signaling migration Cell Migration signaling->migration JNJ This compound JNJ->CCR2 Blocks

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

G start Start: Unexpected Result q1 Is chemotaxis inhibited by this compound? start->q1 a1_yes Experiment Successful q1->a1_yes Yes a1_no No Inhibition Observed q1->a1_no No q2 Is CCR2 expressed on cells? a1_no->q2 a2_yes Check this compound concentration and CCL2 concentration. q2->a2_yes Yes a2_no Select CCR2-expressing cell line. q2->a2_no No

Caption: Troubleshooting logic for lack of this compound efficacy.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis prep_cells 1. Prepare CCR2+ Cells prep_reagents 2. Prepare this compound and CCL2 solutions prep_cells->prep_reagents add_ccl2 3. Add CCL2 to lower chamber prep_reagents->add_ccl2 place_insert 4. Place Transwell insert add_ccl2->place_insert treat_cells 5. Pre-treat cells with this compound place_insert->treat_cells seed_cells 6. Seed cells in upper chamber treat_cells->seed_cells incubate 7. Incubate seed_cells->incubate remove_cells 8. Remove non-migrated cells incubate->remove_cells stain 9. Fix and Stain migrated cells remove_cells->stain quantify 10. Quantify migration stain->quantify

References

Technical Support Center: Optimizing JNJ-41443532 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target of JNJ-41443532: Initial intelligence suggested this compound as a c-Met/RON inhibitor. However, extensive data review confirms that This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2) .[1][2] This technical support guide is therefore focused on the optimization of this compound as a CCR2 inhibitor for in vitro studies. The principles and troubleshooting advice provided are broadly applicable to small molecule inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, orally active antagonist of the human C-C chemokine receptor 2 (hCCR2).[1][2] It functions by binding to CCR2 and preventing the downstream signaling initiated by its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[3][4] The CCL2-CCR2 signaling axis is crucial for the migration and infiltration of monocytes and macrophages into tissues during inflammation and has been implicated in various diseases, including cancer.[3][5]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: A typical starting concentration range for in vitro studies can be guided by its reported IC50 values. This compound has a binding affinity (IC50) of 37 nM for hCCR2 and an IC50 of 30 nM in a functional chemotaxis assay.[1][2] Therefore, a sensible starting point for dose-response experiments would be a range spanning from low nanomolar (e.g., 1-10 nM) to low micromolar (e.g., 1-10 µM) concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, it is common to first dissolve small molecule inhibitors in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the key signaling pathways downstream of CCR2 activation?

A4: Upon binding of CCL2, CCR2, a G protein-coupled receptor, activates several downstream signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT3 pathway.[3][5][6] These pathways are involved in regulating cell survival, proliferation, migration, and apoptosis.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well and across all plates.
High passage number of cell lines leading to genetic drift.Use cells within a consistent and low passage number range for all experiments.
Instability of the compound.Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
No observable effect of this compound Low or absent CCR2 expression in the cell line.Confirm CCR2 expression in your cell line of interest using techniques like qPCR, western blot, or flow cytometry.
Inactive compound.Verify the activity of your batch of this compound on a cell line known to express functional CCR2.
Insufficient incubation time.Perform a time-course experiment to determine the optimal treatment duration for your assay.
Cell death observed at higher concentrations Non-specific cytotoxicity of the compound or solvent (DMSO).Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
Off-target effects of the inhibitor.At high concentrations, small molecule inhibitors may have off-target effects. Correlate the effective concentration with the known IC50 for the target.
Inconsistent downstream signaling results (e.g., pERK, pAKT levels) Feedback activation of signaling pathways.Inhibition of a signaling pathway can sometimes lead to feedback activation of the same or parallel pathways. Analyze signaling at different time points (e.g., 2, 8, 24 hours) after treatment.
Variability in cell lysis and protein quantification.Use a consistent lysis buffer containing protease and phosphatase inhibitors. Accurately determine protein concentration before loading for western blotting.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Assay Reference
Binding Affinity (IC50)37 nMhCCR2 Binding[1][2]
Functional Antagonism (IC50)30 nMChemotaxis Assay[1][2]
Mouse CCR2 Binding (Ki)9.6 µMmCCR2 Binding[1]

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular FormulaC22H25F3N4O3SPubChem
Molecular Weight482.52 g/mol PubChem
Water Solubility0.00374 mg/mLDrugBank Online[7]
logP1.75DrugBank Online[7]

Experimental Protocols

Protocol: In Vitro Chemotaxis Assay (Transwell Migration Assay)

This protocol provides a general framework for assessing the inhibitory effect of this compound on CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes, A549 lung cancer cells)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Transwell inserts (with appropriate pore size, e.g., 5 or 8 µm)

  • 24-well plates

  • Recombinant human CCL2 (MCP-1)

  • This compound

  • DMSO (vehicle)

  • Calcein-AM or other cell staining dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture CCR2-expressing cells to 80-90% confluency.

    • The day before the assay, starve the cells by reducing the serum concentration in the medium (e.g., to 1% FBS) for 12-24 hours.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor and Chemoattractant Preparation:

    • Prepare a serial dilution of this compound in serum-free medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Prepare a solution of recombinant human CCL2 in serum-free medium at a concentration known to induce chemotaxis (e.g., 50 ng/mL).[8] A dose-response for CCL2 should be performed initially to determine the optimal concentration.

  • Assay Setup:

    • Add 600 µL of the CCL2 solution to the lower wells of a 24-well plate. For negative controls, add 600 µL of serum-free medium without CCL2.

    • In a separate plate, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions or vehicle control for 30-60 minutes at 37°C.

    • Carefully place the Transwell inserts into the wells of the 24-well plate containing the CCL2 solution.

    • Add 200 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (e.g., 4-24 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Gently wipe the top surface of the insert membrane with a cotton swab to remove non-migrated cells.

    • To quantify migrated cells, you can either:

      • Staining: Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet. Elute the stain and measure the absorbance.

      • Fluorescence-based: Add a fluorescent dye like Calcein-AM to the lower chamber and incubate to label the migrated cells. Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G Protein (αβγ) CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK/p38 G_Protein->MAPK JAK JAK G_Protein->JAK AKT AKT PI3K->AKT Cellular_Response Cell Migration, Survival, Proliferation AKT->Cellular_Response MAPK->Cellular_Response STAT3 STAT3 JAK->STAT3 STAT3->Cellular_Response JNJ_41443532 This compound (Antagonist) JNJ_41443532->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture 1. Culture CCR2+ Cells Start->Cell_Culture Compound_Prep 2. Prepare this compound and CCL2 Solutions Cell_Culture->Compound_Prep Assay_Setup 3. Set up Transwell Assay (Cells + Inhibitor) Compound_Prep->Assay_Setup Incubation 4. Incubate (e.g., 4-24h) Assay_Setup->Incubation Quantification 5. Quantify Migrated Cells Incubation->Quantification Data_Analysis 6. Analyze Data and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for an In Vitro Chemotaxis Assay.

Troubleshooting_Tree Start Inconsistent Results? Check_Cells Cell Line Integrity OK? Start->Check_Cells Yes Check_Compound Compound Integrity OK? Check_Cells->Check_Compound Yes Solution_Cells Use low passage cells. Verify CCR2 expression. Check_Cells->Solution_Cells No Check_Protocol Protocol Consistent? Check_Compound->Check_Protocol Yes Solution_Compound Aliquot stock. Prepare fresh dilutions. Check_Compound->Solution_Compound No Solution_Protocol Standardize seeding density, incubation times, etc. Check_Protocol->Solution_Protocol No Success Consistent Results Check_Protocol->Success Yes Solution_Cells->Check_Cells Solution_Compound->Check_Compound Solution_Protocol->Check_Protocol

Caption: Troubleshooting Decision Tree for In Vitro Assays.

References

Technical Support Center: JNJ-41443532 Antagonist Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter antagonist tolerance when using JNJ-41443532, a selective CCR2 antagonist. The information is presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished inhibitory effect of this compound in our in vitro/in vivo model after prolonged or repeated administration. What could be the potential cause?

A1: A diminishing effect, often termed antagonist tolerance, can arise from several pharmacological and biological phenomena. With G protein-coupled receptor (GPCR) antagonists like this compound, a common hypothesis is the development of cellular or systemic adaptations that counteract the antagonist's action.[1][2] Two primary mechanisms should be investigated:

  • Receptor Upregulation: Prolonged blockade of a receptor can sometimes lead to an increase in its expression and density on the cell surface.[1][2][3] This is because the antagonist may inhibit the natural process of receptor internalization and degradation that would normally be triggered by its natural ligand (e.g., CCL2).[2] An increased number of CCR2 receptors could require a higher concentration of this compound to achieve the same level of inhibition.

  • Increased Ligand Levels: Studies have shown that systemic administration of CCR2 antagonists can lead to a significant increase in the plasma concentration of the CCR2 ligand, CCL2.[4] This is thought to be due to the antagonist blocking a natural, CCR2-dependent clearance mechanism for CCL2.[4] Elevated levels of the endogenous agonist (CCL2) can outcompete the antagonist for binding to CCR2, thereby reducing the antagonist's efficacy.

Q2: How can we experimentally determine if CCR2 receptor upregulation is occurring in our system?

A2: To investigate CCR2 receptor upregulation, you can quantify the amount of CCR2 protein and mRNA in your experimental model (cells or tissues) following prolonged treatment with this compound compared to a vehicle control.

Experimental Protocols:
  • Quantitative PCR (qPCR) for CCR2 mRNA levels:

    • Sample Preparation: Isolate total RNA from your control and this compound-treated cells or tissues.

    • Reverse Transcription: Synthesize cDNA from the isolated RNA.

    • qPCR: Perform qPCR using primers specific for the CCR2 gene and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).

    • Analysis: Calculate the relative fold change in CCR2 mRNA expression in the treated group compared to the control.

  • Western Blotting for total CCR2 protein levels:

    • Protein Extraction: Lyse the control and treated cells/tissues to extract total protein.

    • Quantification: Determine the protein concentration of each lysate.

    • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for CCR2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Detection and Analysis: Visualize the protein bands and perform densitometry to quantify the relative amount of CCR2 protein.

  • Flow Cytometry for cell surface CCR2 protein levels:

    • Cell Preparation: Prepare single-cell suspensions from your control and treated samples.

    • Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes an extracellular epitope of CCR2.

    • Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the density of CCR2 on the cell surface.

Q3: What methods can be used to measure changes in CCL2 ligand concentration in our experimental model?

A3: To determine if there is an increase in the endogenous ligand, CCL2, you can measure its concentration in the relevant biological fluid (e.g., cell culture supernatant, plasma, or tissue homogenate).

Experimental Protocol:
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Sample Collection: Collect the biological fluid of interest from your control and this compound-treated groups.

    • ELISA Procedure: Use a commercially available ELISA kit for CCL2. Follow the manufacturer's instructions, which typically involve adding your samples to a plate pre-coated with a CCL2 capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Quantification: Measure the absorbance using a plate reader and calculate the CCL2 concentration based on a standard curve.

Quantitative Data Summary

While specific data on this compound-induced tolerance is not publicly available, the known pharmacological parameters of the compound are summarized below for reference.

ParameterValueSpeciesAssay
Binding Affinity (IC50) 37 nMHumanhCCR2 Binding Assay
Functional Antagonism (IC50) 30 nMHumanChemotaxis Assay
Binding Affinity (Ki) 9.6 µMMousemCCR2 Binding Assay
In vivo Efficacy (ED50) 3 mg/kg (p.o., bid)MouseThioglycollate-induced peritonitis

Visualizations

Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates JNJ This compound (Antagonist) JNJ->CCR2 Binds & Blocks G_protein G Protein (Gαi) CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) PLC->Downstream PI3K->Downstream Response Cellular Response (e.g., Chemotaxis, Inflammation) Downstream->Response

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Tolerance

Troubleshooting_Workflow cluster_exp1 Investigate CCR2 Upregulation cluster_exp2 Investigate CCL2 Levels Start Observation: Diminished this compound Effect Hypothesis Hypotheses: 1. CCR2 Upregulation 2. Increased CCL2 Ligand Start->Hypothesis qPCR qPCR for CCR2 mRNA Hypothesis->qPCR Western Western Blot for Total CCR2 Protein Hypothesis->Western Flow Flow Cytometry for Surface CCR2 Hypothesis->Flow ELISA ELISA for CCL2 Concentration Hypothesis->ELISA Analysis Analyze Data qPCR->Analysis Western->Analysis Flow->Analysis ELISA->Analysis Conclusion Draw Conclusion & Optimize Experiment Analysis->Conclusion

Caption: Experimental workflow for investigating this compound antagonist tolerance.

Logical Decision Diagram

Decision_Diagram Start Experimental Results CCR2_up CCR2 mRNA/Protein Increased? Start->CCR2_up CCL2_up CCL2 Concentration Increased? CCR2_up->CCL2_up Action4 Conclusion: Tolerance mechanism is different. Action: Investigate other possibilities (e.g., drug metabolism, downstream signaling compensation). CCR2_up->Action4 No Action1 Conclusion: Receptor upregulation is a likely cause. Action: Increase this compound concentration or consider intermittent dosing. CCL2_up->Action1 No Action3 Conclusion: Both mechanisms may contribute. Action: Combine strategies from both scenarios. CCL2_up->Action3 Yes Action2 Conclusion: Ligand increase is a likely cause. Action: Consider co-administration of a CCL2 neutralizing antibody (experimental). CCL2_up_no

Caption: Decision diagram for interpreting experimental results on antagonist tolerance.

References

Best practices for handling and storing JNJ-41443532 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing JNJ-41443532 solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a stock solution, a concentration of 100 mg/mL (207.25 mM) in newly opened, anhydrous DMSO can be achieved.[1] To aid dissolution, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[1] The compound has very low aqueous solubility (0.00374 mg/mL).[2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

Q4: Is this compound sensitive to light?

A4: There is no specific data on the light sensitivity of this compound. However, it is a general best practice to protect all small molecule solutions from prolonged exposure to light by storing them in amber vials or wrapping tubes in foil.

Troubleshooting Guide

Issue 1: My this compound solution has precipitated after dilution in aqueous media.

  • Cause: this compound has low aqueous solubility.[2] Adding a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out.

  • Solution:

    • Step-wise Dilution: Perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into your aqueous medium.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.1%, to avoid solvent-induced cytotoxicity.

    • Rapid Mixing: When adding the diluted DMSO stock to the aqueous medium, ensure rapid and thorough mixing by gently vortexing or swirling the solution.

Issue 2: I am observing inconsistent results or a loss of activity in my experiments.

  • Cause: This could be due to several factors, including compound degradation, variability in experimental conditions, or issues with the cells.

  • Solution:

    • Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.

    • Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main DMSO stock by preparing and storing it in single-use aliquots.

    • Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

    • Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent and limited passage number range for your experiments.

Issue 3: My cells are showing signs of toxicity that are not dose-dependent on this compound.

  • Cause: The toxicity may be due to the DMSO solvent rather than the compound itself, especially at higher concentrations.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is at a level tolerated by your specific cell line, typically ≤ 0.1%.

    • Run a DMSO Toxicity Curve: If you are unsure of your cells' tolerance, perform a dose-response experiment with varying concentrations of DMSO to determine the maximum non-toxic concentration.

Data Presentation

PropertyValueSource
Molecular Formula C₂₂H₂₅F₃N₄O₃S[1]
Molecular Weight 482.52 g/mol [1]
Solubility in DMSO 100 mg/mL (207.25 mM)[1]
Water Solubility 0.00374 mg/mL[2]
Storage of Stock Solution Below -20°C for several months[1]
Mechanism of Action Selective CCR2 antagonist
hCCR2 Binding Affinity (IC₅₀) 37 nM[1]
Functional Antagonism (Chemotaxis IC₅₀) 30 nM[1]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions
  • Stock Solution Preparation (100 mM in DMSO):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • To prepare a 100 mM stock solution, add 2.07 mL of anhydrous DMSO to 10 mg of this compound (MW: 482.52).

    • To aid dissolution, gently warm the solution to 37°C and use a sonication bath for a few minutes.[1]

    • Vortex to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.[1]

  • Working Solution Preparation (for Cell Culture):

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile DMSO if a lower starting concentration is needed.

    • Add the final desired volume of the DMSO stock (or diluted stock) to your pre-warmed complete cell culture medium.

    • Ensure the final DMSO concentration remains below the tolerance level of your cell line (typically ≤ 0.1%).

    • Mix thoroughly by gentle inversion or swirling before adding to your cells.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CCR2 CCR2 PI3K_Akt PI3K/Akt Pathway CCR2->PI3K_Akt MAPK MAPK/p38 Pathway CCR2->MAPK JAK_STAT JAK/STAT Pathway CCR2->JAK_STAT CCL2 CCL2 (Ligand) CCL2->CCR2 Activates JNJ_41443532 This compound JNJ_41443532->CCR2 Antagonizes Cellular_Response Cellular Responses (Migration, Proliferation, Survival) PI3K_Akt->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Caption: Signaling pathway of CCR2 and its inhibition by this compound.

References

Mitigating lot-to-lot variability of JNJ-41443532

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential lot-to-lot variability and other common issues encountered during experiments with JNJ-41443532.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a CCR2 (C-C chemokine receptor type 2) antagonist.[1] Its mechanism of action involves blocking the interaction of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) with its receptor, CCR2. This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, this compound is investigated for its potential therapeutic effects in diseases where macrophage recruitment plays a key role, such as type 2 diabetes mellitus and other inflammatory conditions.[1]

Q2: What are the most common general sources of variability in cell-based assays?

Reproducibility in cell-based assays is critical for reliable data.[2] Common sources of variability include:

  • Cell Health and Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic changes, altering their response to stimuli. It is recommended to use cells within a defined, low passage number range.[3]

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major source of variability. Thoroughly mixing the cell suspension and allowing the plate to sit at room temperature before incubation can help.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can significantly impact results. Regular pipette calibration and proper technique are essential.[3]

  • Reagent Quality and Concentration: The quality and concentration of reagents, including the therapeutic compound, antibodies, and substrates, must be optimized and consistent across experiments.[3]

  • "Edge Effect" in Microplates: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, leading to different results compared to interior wells.[3]

Q3: How can I minimize the "edge effect" in my microplate assays?

To mitigate the edge effect:

  • Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]

  • Ensure proper humidification in the incubator.

  • Allow plates to equilibrate to room temperature before incubation to promote even cell settling.[3]

  • Use plate sealers for long incubation periods to minimize evaporation.[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips dispense equal volumes. Allow the plate to sit on a level surface at room temperature for 15-20 minutes before incubation.[3]
Pipetting Inaccuracy Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.[3]
Edge Effects Avoid using the outer wells of the microplate for samples. Fill them with sterile media or PBS to create a moisture barrier.[3]
Cell Clumping Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer.
Issue 2: Unexpected or Inconsistent Biological Response to this compound

Symptoms:

  • The observed IC50 value is significantly different from expected values.

  • High variability in the biological effect of this compound across different experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Lot-to-Lot Variability of this compound While specific data on this compound is not publicly available, lot-to-lot variation is a known challenge for reagents.[4][5] It is crucial to qualify each new lot. Perform a dose-response experiment with the new lot and compare the results with the previous lot using a reference standard.
Cell Line Integrity Cell lines can change over time with increasing passage numbers.[3] Use low-passage cells and regularly check for mycoplasma contamination. Perform cell line authentication if there are concerns about cross-contamination.
Reagent Degradation Ensure all reagents, including this compound, are stored correctly and are within their expiration dates. Prepare fresh dilutions of the compound for each experiment.
Incorrect Assay Conditions Optimize incubation times, cell density, and reagent concentrations.[3]

Experimental Protocols

General Protocol for Qualifying a New Lot of this compound in a Chemotaxis Assay

This protocol provides a general framework. Specific cell types and conditions will require optimization.

  • Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1) to the logarithmic growth phase. Harvest and resuspend the cells in assay medium.

  • Preparation of this compound Dilutions: Prepare a serial dilution of both the new and the reference lot of this compound.

  • Chemotaxis Assay Setup:

    • Add a known concentration of CCL2 to the lower chamber of a chemotaxis plate.

    • In a separate plate, pre-incubate the cells with the different concentrations of both lots of this compound.

    • Add the pre-incubated cells to the upper chamber of the chemotaxis plate.

  • Incubation: Incubate the plate for a predetermined time to allow for cell migration.

  • Quantification of Migration: Quantify the number of migrated cells using a suitable method (e.g., fluorescent dye and a plate reader).

  • Data Analysis:

    • Generate dose-response curves for both lots of this compound.

    • Calculate the IC50 values for each lot.

    • Compare the IC50 values to determine if the new lot performs within an acceptable range of the reference lot.

Visualizations

cluster_workflow Experimental Workflow: Qualifying a New Lot of this compound prep_cells Prepare CCR2-Expressing Cells pre_incubate Pre-incubate Cells with this compound prep_cells->pre_incubate prep_compound Prepare Serial Dilutions (New and Reference Lots) prep_compound->pre_incubate setup_assay Set Up Chemotaxis Assay migrate Cell Migration setup_assay->migrate pre_incubate->setup_assay quantify Quantify Migrated Cells migrate->quantify analyze Analyze Data and Compare IC50 Values quantify->analyze

Caption: A generalized workflow for qualifying a new lot of this compound.

cluster_pathway Simplified CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 G_protein G-protein Activation CCR2->G_protein JNJ This compound JNJ->CCR2 Inhibits downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->downstream migration Cell Migration and Chemotaxis downstream->migration

Caption: The inhibitory effect of this compound on the CCR2 signaling pathway.

References

Technical Support Center: JNJ-41443532 & Troubleshooting Non-Specific Binding in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information and scientific literature do not indicate that JNJ-41443532, a CCR2 antagonist, is a frequent or known source of non-specific binding or promiscuous inhibition in assays. The compound has been reported to be highly selective for its target. However, non-specific interactions can be a concern for any small molecule in early-stage development. This guide provides general troubleshooting advice and protocols applicable to researchers investigating potential non-specific effects of small molecule inhibitors like this compound.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern in drug discovery assays?

Non-specific binding refers to the interaction of a compound with unintended targets in an assay system. These targets can include assay reagents, proteins other than the intended target, or even the surface of the assay plate. This is a significant concern because it can lead to false-positive results, where a compound appears to be active against its intended target but is actually inhibiting the assay through an unrelated mechanism. This can result in wasted resources and time pursuing non-viable drug candidates.

Q2: What are the common mechanisms of non-specific inhibition?

Non-specific inhibition can occur through several mechanisms, including:

  • Promiscuous Inhibition: Some compounds have chemical features that allow them to bind to a wide range of proteins with little specificity.

  • Aggregation-Based Inhibition: At certain concentrations, some compounds can form colloidal aggregates that sequester and inhibit enzymes, leading to non-specific inhibition.[1][2] This is a common mechanism for false-positives in high-throughput screening (HTS).[1]

  • Assay Interference: Compounds can directly interfere with the assay technology itself. For example, a fluorescent compound can interfere with a fluorescence-based readout.

  • Reactive Metabolites: Some compounds can be metabolized by enzymes in the assay system into reactive metabolites that can covalently modify and inhibit proteins non-specifically.[3]

Q3: Are there any specific concerns about this compound regarding non-specific binding?

Currently, there is no specific evidence in the public domain to suggest that this compound is prone to non-specific binding. It has been shown to have high selectivity over other chemokine receptors and GPCRs.[3] However, as with any small molecule, it is good practice to perform counter-screens and assays to rule out non-specific effects during experimental validation.

Troubleshooting Guides

Guide 1: Investigating Suspected Non-Specific Inhibition

If you observe unexpected activity or inconsistent results with this compound or another small molecule, follow this guide to investigate potential non-specific inhibition.

Step 1: Rule out Assay Interference

  • Question: Is the compound interfering with the assay readout?

  • Troubleshooting Protocol:

    • Run the assay in the absence of the target protein but with all other assay components, including the test compound.

    • If the signal is still affected, the compound may be directly interfering with the detection method (e.g., quenching fluorescence, inhibiting a reporter enzyme).

    • Consider using an orthogonal assay with a different detection method to confirm the compound's activity.

Step 2: Assess for Aggregation-Based Inhibition

  • Question: Is the observed inhibition due to compound aggregation?

  • Troubleshooting Protocol: Detergent Sensitivity Assay

    • Perform the primary enzyme assay with the test compound in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • If the compound's inhibitory activity is significantly reduced in the presence of the detergent, this is a strong indicator of aggregation-based inhibition.[2]

    • A steep dose-response curve can also be an indicator of aggregation-based inhibition.[1]

Quantitative Data Interpretation:

CompoundIC50 without DetergentIC50 with 0.01% Triton X-100Interpretation
Test Compound A 1 µM> 100 µMLikely Aggregator
Test Compound B 5 µM6 µMUnlikely to be an aggregator

Step 3: Evaluate Promiscuous Inhibition

  • Question: Is the compound inhibiting multiple, unrelated proteins?

  • Troubleshooting Protocol: Counter-Screening

    • Test the compound against a panel of unrelated proteins or in assays for different targets.

    • If the compound shows activity against multiple unrelated targets, it may be a promiscuous inhibitor.

    • Commercially available promiscuity panels can be used for this purpose.

Guide 2: Mitigating Non-Specific Binding in Your Assays

Q: How can I reduce non-specific binding in my experimental setup?

  • Add a Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.001% - 0.05% Tween-20 or Triton X-100) in your assay buffer can help to prevent compound aggregation and reduce non-specific binding to surfaces.

  • Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL can help to block non-specific binding sites on the assay plate and other components.

  • Optimize Compound Concentration: Use the lowest effective concentration of your test compound to minimize the risk of aggregation.

  • Check Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitated compound can cause significant assay artifacts.

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay for Aggregation-Based Inhibition

Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.

Materials:

  • Target enzyme and substrate

  • Assay buffer

  • Test compound stock solution (e.g., in DMSO)

  • Non-ionic detergent (e.g., 10% Triton X-100 stock)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader

Procedure:

  • Prepare two sets of serial dilutions of the test compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the same volume of vehicle (e.g., water).

  • Add the enzyme to all wells.

  • Initiate the reaction by adding the substrate.

  • Incubate for the desired time at the optimal temperature.

  • Measure the reaction progress using the appropriate plate reader.

  • Calculate the IC50 values for the compound with and without detergent.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect the formation of sub-micrometer aggregates by the test compound.

Materials:

  • Test compound

  • Assay buffer

  • DLS instrument

Procedure:

  • Prepare solutions of the test compound in the assay buffer at concentrations at and above the observed IC50.

  • Filter the solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove dust and pre-existing aggregates.

  • Analyze the samples using a DLS instrument to detect the presence of particles.

  • An increase in particle count or size that is time- and concentration-dependent is indicative of aggregation.

Visualizations

G cluster_0 Specific Binding cluster_1 Non-Specific Binding This compound This compound CCR2 Receptor CCR2 Receptor This compound->CCR2 Receptor High Affinity High Specificity Biological Response Biological Response CCR2 Receptor->Biological Response Test Compound Test Compound Off-Target Protein Off-Target Protein Test Compound->Off-Target Protein Low Affinity Assay Plate Surface Assay Plate Surface Test Compound->Assay Plate Surface Adsorption False Positive Signal False Positive Signal Off-Target Protein->False Positive Signal Assay Plate Surface->False Positive Signal

Caption: Specific vs. Non-Specific Binding of a Small Molecule.

G start Unexpected Compound Activity Observed interference_check Run Assay without Target Protein start->interference_check signal_affected Is Signal Still Affected? interference_check->signal_affected assay_interference Potential Assay Interference (e.g., fluorescence) signal_affected->assay_interference Yes detergent_assay Perform Detergent Sensitivity Assay (e.g., with 0.01% Triton X-100) signal_affected->detergent_assay No ic50_shift Is IC50 Significantly Increased? detergent_assay->ic50_shift aggregation Likely Aggregation-Based Inhibition ic50_shift->aggregation Yes counter_screen Perform Counter-Screen Against Unrelated Targets ic50_shift->counter_screen No promiscuous Potential Promiscuous Inhibitor counter_screen->promiscuous Inhibits Multiple Targets specific_inhibitor Likely Specific Inhibitor counter_screen->specific_inhibitor Specific to Target

Caption: Troubleshooting Workflow for Non-Specific Inhibition.

G cluster_0 Low Compound Concentration cluster_1 High Compound Concentration Monomeric Compound Monomer Active Enzyme Enzyme Monomeric Compound->Active Enzyme No Interaction Aggregated Compound Aggregate Monomeric Compound->Aggregated Compound Exceeds Critical Aggregation Concentration Inhibited Enzyme Enzyme Aggregated Compound->Inhibited Enzyme Enzyme Sequestration

Caption: Mechanism of Aggregation-Based Enzyme Inhibition.

References

Control experiments for JNJ-41443532 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-41443532. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on control experiments and troubleshoot common issues in cell culture applications of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2, thereby inhibiting the downstream signaling pathways.[2][3][4][5]

Q2: What are the key downstream signaling pathways activated by CCR2?

Upon activation by its ligand CCL2, CCR2, a G protein-coupled receptor, initiates several downstream signaling cascades. The primary pathways include:

  • Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[2][3][4][5]

  • Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway[2][3][4][5]

  • Mitogen-activated protein kinase (MAPK) pathway[2][3][4][5]

These pathways collectively regulate cellular processes such as proliferation, survival, migration, and cytokine production.[2][3][4]

Q3: What are the essential positive and negative controls for a cell culture experiment with this compound?

  • Negative Controls:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.[6]

    • Unstimulated Cells: Cells that are not treated with the CCR2 ligand (CCL2). This provides a baseline for the cellular response.

  • Positive Controls:

    • Ligand Stimulation: Cells treated with a known effective concentration of the CCR2 ligand, CCL2, to induce a measurable response (e.g., migration, downstream pathway activation).[7][8]

    • Alternative CCR2 Antagonist: Using another well-characterized CCR2 antagonist can help confirm that the observed effects are specific to CCR2 inhibition.[6]

    • Neutralizing Antibody: A neutralizing antibody against CCL2 or CCR2 can also serve as a positive control for the inhibition of the signaling pathway.[8]

Q4: How can I confirm that my cells express CCR2?

Before starting experiments, it is crucial to confirm CCR2 expression in your cell line of interest. This can be done using several methods:

  • Western Blot: To detect CCR2 protein expression.[7]

  • RT-PCR or qRT-PCR: To measure CCR2 mRNA levels.[7][8]

  • Flow Cytometry: To quantify the percentage of cells expressing CCR2 on their surface.

  • Immunohistochemistry/Immunofluorescence: To visualize CCR2 expression and localization within the cells.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound 1. Low or no CCR2 expression in the cell line. 2. This compound concentration is too low. 3. Inactive this compound compound. 4. Insufficient stimulation with CCL2.1. Verify CCR2 expression using Western Blot, RT-PCR, or Flow Cytometry.[7][8] 2. Perform a dose-response curve to determine the optimal concentration. 3. Check the expiration date and storage conditions of the compound. Purchase from a reputable supplier. 4. Ensure the CCL2 concentration is sufficient to elicit a robust response in your positive control.
High background in control groups 1. Vehicle (e.g., DMSO) toxicity. 2. Endogenous CCL2 production by the cell line.1. Test different concentrations of the vehicle to determine a non-toxic level.[6] 2. Measure CCL2 levels in the cell culture supernatant using ELISA.[7][8] If high, you may need to wash cells before the experiment or use a neutralizing antibody to block endogenous CCL2.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent incubation times or cell seeding densities. 3. Variability in reagent preparation.1. Use cells within a consistent and low passage number range. 2. Standardize all experimental parameters, including incubation times and cell densities. 3. Prepare fresh reagents and ensure accurate dilutions.
This compound appears to have off-target effects 1. The observed phenotype is not mediated by CCR2.1. Use a secondary, structurally different CCR2 antagonist to see if it phenocopies the effect of this compound. 2. Use siRNA or CRISPR to knock down CCR2 and confirm that the effect of this compound is lost.

Quantitative Data Summary

Compound Target Assay IC50 / Ki
This compoundHuman CCR2 (hCCR2)Binding AffinityIC50 = 37 nM[1][10]
This compoundHuman CCR2 (hCCR2)ChemotaxisIC50 = 30 nM[1][10]
This compoundMouse CCR2 (mCCR2)Binding AffinityKi = 9.6 µM[1][10]

Experimental Protocols

Protocol 1: Cell Migration (Chemotaxis) Assay using a Transwell System

This protocol assesses the ability of this compound to inhibit CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells

  • This compound

  • Recombinant human CCL2

  • Vehicle (e.g., DMSO)

  • Serum-free cell culture medium

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plate

  • Calcein AM or other cell staining dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

  • Treatment Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Prepare serial dilutions of this compound in serum-free medium.

  • Assay Setup:

    • In the bottom wells of the 24-well plate, add serum-free medium containing either vehicle, CCL2 (positive control), or CCL2 plus different concentrations of this compound.

    • Harvest and resuspend the starved cells in serum-free medium.

    • Add the cell suspension to the top chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., Calcein AM).

    • Quantify the migrated cells by reading the fluorescence on a plate reader.

Controls:

  • Negative Control: Bottom well contains only serum-free medium (no CCL2).

  • Vehicle Control: Bottom well contains CCL2 and the same concentration of vehicle as the this compound-treated wells.

  • Positive Control: Bottom well contains CCL2 to induce maximal migration.

experimental_workflow_migration_assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification p1 Starve CCR2+ cells a2 Add cells to Transwell insert p1->a2 p2 Prepare this compound and CCL2 solutions a1 Add solutions to bottom well p2->a1 a3 Incubate a2->a3 q1 Remove non-migrated cells a3->q1 q2 Stain migrated cells q1->q2 q3 Read fluorescence q2->q3

Experimental workflow for a Transwell migration assay.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)

This protocol measures the effect of this compound on the CCL2-induced activation of the PI3K/Akt pathway.

Materials:

  • CCR2-expressing cells

  • This compound

  • Recombinant human CCL2

  • Vehicle (e.g., DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed CCR2-expressing cells and grow to ~80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with vehicle or different concentrations of this compound for 1-2 hours.

    • Stimulate cells with CCL2 for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer on ice.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or milk in TBST).

    • Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., beta-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Controls:

  • Negative Control: Unstimulated cells (no CCL2).

  • Vehicle Control: Cells pre-treated with vehicle before CCL2 stimulation.

  • Positive Control: Cells stimulated with CCL2 only.

experimental_workflow_western_blot cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection t1 Seed and starve CCR2+ cells t2 Pre-treat with This compound/Vehicle t1->t2 t3 Stimulate with CCL2 t2->t3 p1 Cell Lysis t3->p1 p2 Protein Quantification p1->p2 p3 SDS-PAGE & Transfer p2->p3 d1 Immunoblotting p3->d1 d2 Chemiluminescent Detection d1->d2 d3 Analysis d2->d3

Experimental workflow for Western blot analysis of p-Akt.

Signaling Pathway Diagram

CCR2_signaling_pathway CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds JNJ This compound JNJ->CCR2 Blocks G_protein G-protein CCR2->G_protein Activates JAK JAK G_protein->JAK PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK STAT STAT JAK->STAT nucleus Nucleus STAT->nucleus Akt Akt PI3K->Akt Akt->nucleus MAPK->nucleus response Cellular Responses (Migration, Proliferation, Cytokine Production) nucleus->response

Simplified CCR2 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Preclinical Comparative Guide to CCR2 Antagonists: JNJ-41443532 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for JNJ-41443532, a C-C chemokine receptor type 2 (CCR2) antagonist developed by Johnson & Johnson, alongside other notable CCR2 antagonists, CCX140-B and MK-0812. The objective is to present available preclinical data to aid researchers in evaluating these molecules for further investigation.

The antagonism of the CCR2 receptor is a promising therapeutic strategy for a multitude of inflammatory and fibrotic diseases. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] Consequently, the development of small molecule CCR2 antagonists has been a significant focus of pharmaceutical research. This guide synthesizes preclinical data from various sources to facilitate a comparative understanding of this compound, CCX140-B, and MK-0812.

Quantitative Performance Analysis

The following tables summarize the available quantitative preclinical data for this compound, CCX140-B, and MK-0812. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

In Vitro Potency and Selectivity
CompoundTargetAssay TypeIC50KiSource
This compound human CCR2Radioligand Binding37 nM[2][3]
human CCR2Chemotaxis30 nM[2][3]
mouse CCR2Radioligand Binding9.6 µM[3]
CCX140-B human CCR2Multiple AssaysSingle-digit nMChemoCentryx
MK-0812 human CCR2125I-MCP-1 Binding4.5 nMMedChemExpress
human CCR2MCP-1 Mediated Response3.2 nMMedChemExpress
human CCR2Whole Blood Assay8 nMMedChemExpress
mouse CCR2Chemotaxis5 nM
JNJ-17166864 human CCR2Radioligand Displacement20 nM[4]
human CCR2Calcium Mobilization30 nM[4]
human CCR2Monocyte Chemotaxis90 nM[4]
In Vivo Efficacy
CompoundPreclinical ModelSpeciesDoseKey FindingsSource
This compound Thioglycollate-induced peritonitishCCR2 Knock-in Mice3 mg/kg (ED50)Dose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx.[3]
CCX140-B Diabetic Nephropathy (db/db and diet-induced obesity)hCCR2 Knock-in Mice100 mg/kgDecreased albuminuria, fasting blood glucose, and insulin levels.[5][6][7]
MK-0812 Breast Cancer Lung MetastasisHumanized MiceNot SpecifiedReduced number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis & Cell Migration Actin->Chemotaxis

CCR2 signaling cascade upon CCL2 binding.

Experimental_Workflow_Peritonitis cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis Mouse hCCR2 Knock-in Mouse Thioglycollate Inject 4% Thioglycollate (i.p.) Mouse->Thioglycollate Antagonist Administer this compound (e.g., 3 mg/kg) Thioglycollate->Antagonist Vehicle Administer Vehicle Control Thioglycollate->Vehicle Lavage Peritoneal Lavage (after 24-72h) Antagonist->Lavage Vehicle->Lavage Cell_Count Leukocyte Count & Differential (FACS) Lavage->Cell_Count Efficacy Determine ED50 Cell_Count->Efficacy

Workflow for the thioglycollate-induced peritonitis model.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of results. Below are generalized protocols for the in vivo models mentioned.

Thioglycollate-Induced Peritonitis Model

This model is used to assess the anti-inflammatory properties of a compound by measuring its ability to inhibit the recruitment of inflammatory cells into the peritoneal cavity.

  • Animal Model: Human CCR2 knock-in (hCCR2KI) mice are typically used for compounds with high specificity for the human receptor.

  • Induction of Peritonitis: A sterile solution of 3-4% thioglycollate is injected intraperitoneally (i.p.) into the mice.[8][9] This elicits a robust inflammatory response and recruitment of leukocytes, predominantly neutrophils and monocytes/macrophages, to the peritoneal cavity.[8][10][11]

  • Compound Administration: this compound or a vehicle control is administered to the mice, often prior to or shortly after the thioglycollate injection. The route of administration can vary (e.g., oral, subcutaneous).

  • Cellular Influx Analysis: At a specified time point (e.g., 24, 48, or 72 hours) after thioglycollate injection, the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution (peritoneal lavage).[10]

  • Quantification: The total number of leukocytes in the lavage fluid is counted.[10] Specific cell populations (neutrophils, monocytes/macrophages, T-lymphocytes) are identified and quantified using flow cytometry with specific cell surface markers.[8]

  • Efficacy Determination: The reduction in the number of recruited inflammatory cells in the compound-treated group compared to the vehicle-treated group is calculated to determine the compound's efficacy, often expressed as an ED50 value (the dose required to achieve 50% of the maximum effect).

Diabetic Nephropathy Mouse Model

This model is employed to evaluate the therapeutic potential of a compound in treating diabetic kidney disease.

  • Animal Model: Due to the low affinity of CCX140-B for murine CCR2, transgenic mice with human CCR2 knocked into the mouse CCR2 locus (hCCR2 KI) are used.[5][7] Diabetes is induced either through a high-fat diet to cause obesity and insulin resistance or by using genetically diabetic mice (e.g., db/db mice, which lack the leptin receptor).[5][7]

  • Treatment: Once the mice develop signs of diabetic nephropathy (e.g., albuminuria), they are treated with the CCR2 antagonist (e.g., CCX140-B at 100 mg/kg) or a vehicle control, typically administered daily via oral gavage.[5]

  • Monitoring: Key parameters are monitored over the course of the treatment period, including:

    • Albuminuria: Measured as the urinary albumin-to-creatinine ratio (UACR).[5]

    • Glycemic Control: Fasting blood glucose and insulin levels are measured.[5]

    • Histology: At the end of the study, kidneys are harvested for histological analysis to assess glomerular hypertrophy and podocyte density.[5]

  • Outcome Assessment: The efficacy of the treatment is determined by the degree of improvement in the monitored parameters in the treated group compared to the control group.

Breast Cancer Lung Metastasis Model

This model is utilized to assess the impact of a compound on cancer metastasis.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are often used to allow for the growth of human cancer cells.[12][13][14][15]

  • Tumor Cell Inoculation: A suspension of human breast cancer cells (e.g., MDA-MB-231) is injected into the tail vein of the mice to induce experimental lung metastasis.[12][14][15]

  • Compound Administration: Treatment with the CCR2 antagonist (e.g., MK-0812) or a vehicle control is initiated, with the dosing regimen varying depending on the study design.

  • Metastasis Assessment: After a predetermined period, the mice are euthanized, and the lungs are harvested. The extent of lung metastasis can be quantified by:

    • Histological analysis: Counting the number and measuring the size of metastatic nodules in lung sections.[12]

    • Bioluminescence imaging: If the cancer cells are engineered to express luciferase, the metastatic burden can be non-invasively monitored over time.[15]

    • Flow cytometry: Analysis of immune cell populations, such as monocytic myeloid-derived suppressor cells (M-MDSCs), within the tumor microenvironment.

  • Efficacy Evaluation: The reduction in the number or size of lung metastases and changes in the tumor immune microenvironment in the treated group compared to the control group indicate the anti-metastatic efficacy of the compound.

Conclusion

This compound, CCX140-B, and MK-0812 are all potent antagonists of the CCR2 receptor with preclinical data supporting their potential in various disease models. This compound has demonstrated efficacy in a model of acute inflammation. CCX140-B has shown promise in mitigating key aspects of diabetic nephropathy. MK-0812 has exhibited anti-metastatic effects in a model of breast cancer.

Direct comparison of these compounds is challenging due to the lack of head-to-head studies and the use of different preclinical models and methodologies. The data presented in this guide should be interpreted within the context of the specific experimental designs. Further research, including direct comparative studies, would be invaluable for a more definitive assessment of the relative therapeutic potential of these CCR2 antagonists. This guide serves as a resource to consolidate the currently available preclinical information for these compounds, providing a foundation for future research and development efforts in the field of CCR2 antagonism.

References

A Comparative In Vivo Efficacy Analysis of CCR2 Antagonists: JNJ-41443532 and INCB3344

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent C-C chemokine receptor type 2 (CCR2) antagonists, JNJ-41443532 and INCB3344. The objective is to present a side-by-side analysis of their performance in preclinical models, supported by experimental data and detailed methodologies to aid in research and development decisions.

Mechanism of Action

Both this compound and INCB3344 are small molecule antagonists of the CCR2 receptor.[1][2] CCR2 plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation by binding to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). By blocking this interaction, these antagonists aim to mitigate the inflammatory response in various pathological conditions.

cluster_0 CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Inflammation Monocyte/Macrophage Recruitment & Inflammation Downstream->Inflammation Antagonist This compound or INCB3344 Antagonist->CCR2 Blocks

Figure 1: Simplified signaling pathway of CCR2 and the inhibitory action of this compound and INCB3344.

In Vivo Efficacy Comparison

The in vivo efficacy of this compound and INCB3344 has been evaluated in various preclinical models of inflammation. A direct head-to-head study is not publicly available; therefore, this comparison is based on data from independent studies in similar models.

Thioglycollate-Induced Peritonitis Model

This model is a standard for assessing the in vivo activity of compounds targeting monocyte/macrophage recruitment.

This compound: In a thioglycollate-induced inflammation model in human CCR2 knock-in (hCCR2KI) mice, this compound demonstrated a dose-dependent inhibition of the influx of leukocytes, monocytes/macrophages, and T-lymphocytes into the peritoneal cavity, with an ED50 of 3 mg/kg administered orally.[1]

INCB3344: In BALB/c mice with thioglycollate-induced peritonitis, oral administration of INCB3344 resulted in a dose-dependent inhibition of macrophage influx. The compound was administered twice daily (BID).[3]

Table 1: Efficacy in Thioglycollate-Induced Peritonitis

CompoundAnimal ModelDosing RegimenKey Findings
This compound hCCR2KI MiceOral (p.o.)ED50 of 3 mg/kg for inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx.[1]
INCB3344 BALB/c MiceOral (p.o.), Twice Daily (BID)- 30 mg/kg: 36% inhibition of monocyte influx.[4] - 60 mg/kg: 55% inhibition of monocyte influx.[4] - 100 mg/kg: 73% inhibition of monocyte influx.[4]

It is important to note that the studies were conducted in different mouse strains (hCCR2KI vs. BALB/c) and utilized different dosing schedules, which may influence the direct comparability of the results.

Inflammatory Arthritis Models

Efficacy in models of arthritis is a key indicator for potential therapeutic use in autoimmune diseases like rheumatoid arthritis.

This compound: A substituted dipiperidine CCR2 antagonist from Johnson & Johnson, identified as [I] in the publication, was evaluated in a rat model of adjuvant-induced arthritis. The compound, administered at 100 mg/kg, b.i.d., i.p. for one week, was shown to inhibit paw swelling. While the specific code this compound is not explicitly mentioned, this compound belongs to the same chemical series.

INCB3344: INCB3344 was tested in a rat adjuvant-induced arthritis model. Therapeutic dosing with INCB3344, initiated after the onset of disease, significantly reduced disease severity.[3]

Table 2: Efficacy in Inflammatory Arthritis Models

CompoundAnimal ModelDosing RegimenKey Findings
This compound (or related compound) Rat Adjuvant-Induced Arthritis100 mg/kg, twice daily (b.i.d.), intraperitoneal (i.p.) for 1 weekInhibition of paw swelling.
INCB3344 Rat Adjuvant-Induced ArthritisTherapeutic dosing (details not specified)Significantly reduced disease severity.[3]

Experimental Protocols

Thioglycollate-Induced Peritonitis

This experimental workflow outlines the key steps in the thioglycollate-induced peritonitis model used to evaluate the efficacy of CCR2 antagonists.

cluster_workflow Thioglycollate-Induced Peritonitis Workflow A Animal Acclimatization (e.g., hCCR2KI or BALB/c mice) B Oral Administration of This compound, INCB3344, or Vehicle A->B C Intraperitoneal Injection of Thioglycollate Broth B->C D Peritoneal Lavage at a Defined Time Point C->D E Cell Counting and Differential Analysis (e.g., Flow Cytometry) D->E F Data Analysis: Comparison of Cell Influx between Treatment Groups E->F

References

Selectivity profile of JNJ-41443532 against other chemokine receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of JNJ-41443532, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). The data presented herein is compiled from preclinical studies to offer an objective comparison of its activity against other chemokine receptors, supported by experimental details.

Selectivity Profile of this compound

This compound, also referred to as compound 8d in its discovery literature, demonstrates high selectivity for the human CCR2 receptor.[1] Extensive screening has shown that the compound exhibits minimal to no activity against a panel of other relevant chemokine receptors at concentrations significantly higher than its effective concentration at CCR2.

Table 1: Comparative Activity of this compound Against a Panel of Chemokine Receptors

Receptor TargetLigand Binding InhibitionConcentration
hCCR2 IC50 = 37 nM -
CCR1No significant inhibition25 µM
CCR3No significant inhibition25 µM
CCR4No significant inhibition25 µM
CCR5No significant inhibition25 µM
CXCR1No significant inhibition25 µM
CXCR2No significant inhibition25 µM
CXCR4No significant inhibition25 µM
CX3CR1No significant inhibition25 µM

Data sourced from Zhang et al., ACS Medicinal Chemistry Letters, 2012.[1]

In addition to its selectivity against other chemokine receptors, this compound also shows a favorable safety profile with a low affinity for the hERG channel (IC50 > 50 µM), a critical consideration in drug development to avoid cardiac side effects.[1]

Experimental Protocols

The data presented in this guide is based on established in vitro assays to determine the binding affinity and functional antagonism of this compound.

Radioligand Binding Assay for Chemokine Receptors

The binding affinity of this compound to various chemokine receptors was determined using a competitive radioligand binding assay.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Membranes Cell membranes expressing the target chemokine receptor Incubation Incubate receptor membranes, radioligand, and this compound Receptor_Membranes->Incubation Radioligand Radiolabeled chemokine ligand (e.g., [125I]-MCP-1 for CCR2) Radioligand->Incubation JNJ_41443532 This compound (at varying concentrations) JNJ_41443532->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Calculate the IC50 value: the concentration of this compound that inhibits 50% of radioligand binding Scintillation->Analysis

Caption: Workflow for determining receptor binding affinity.

Chemotaxis Assay

The functional antagonism of this compound at the CCR2 receptor was assessed by its ability to inhibit the migration of cells towards a chemoattractant.

G cluster_0 Assay Setup cluster_1 Cell Migration cluster_2 Quantification cluster_3 Data Analysis Cells CCR2-expressing cells (e.g., monocytes) Boyden_Chamber Cells are placed in the upper chamber of a Boyden chamber, with the chemoattractant and this compound in the lower chamber Cells->Boyden_Chamber Chemoattractant Chemoattractant (e.g., MCP-1) Chemoattractant->Boyden_Chamber JNJ_41443532 This compound (at varying concentrations) JNJ_41443532->Boyden_Chamber Migration Cells migrate through a porous membrane towards the chemoattractant Boyden_Chamber->Migration Staining Migrated cells on the lower side of the membrane are stained Migration->Staining Counting Count the number of migrated cells Staining->Counting Analysis Calculate the IC50 value: the concentration of this compound that inhibits 50% of cell migration Counting->Analysis

Caption: Workflow of the chemotaxis assay.

CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand (e.g., MCP-1/CCL2), initiates a signaling cascade leading to cellular responses such as chemotaxis, inflammation, and cell proliferation. This compound acts as an antagonist, blocking the binding of MCP-1 and thereby inhibiting these downstream effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds JNJ This compound JNJ->CCR2 Blocks G_protein G Protein Activation CCR2->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling_Cascade Cellular_Response Cellular Response (Chemotaxis, Inflammation) Signaling_Cascade->Cellular_Response

Caption: Simplified CCR2 signaling pathway and the antagonistic action of this compound.

References

JNJ-41443532: A Comparative Analysis of Murine CCR2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-41443532, a selective C-C chemokine receptor 2 (CCR2) antagonist, focusing on its cross-reactivity with the murine ortholog of CCR2. The information presented herein is intended to assist researchers in selecting the appropriate tools for preclinical studies in mouse models of inflammation, autoimmune diseases, and cancer.

Introduction

The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in mediating the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as in tumor progression, making it an attractive target for therapeutic intervention. This compound is a potent antagonist of human CCR2 (hCCR2)[1]. However, for preclinical evaluation in murine models, understanding its affinity and potency for murine CCR2 (mCCR2) is critical. This guide compares this compound with other commonly used CCR2 antagonists in terms of their cross-reactivity with mCCR2, supported by available experimental data.

Quantitative Comparison of CCR2 Antagonists

The following table summarizes the in vitro potency of this compound and other selected CCR2 antagonists against both human and murine CCR2. The data highlights the significant species-dependent variability in antagonist affinity, a crucial consideration for the translation of preclinical findings.

CompoundTargetAssay TypeIC50 / Ki (nM)Source
This compound hCCR2Binding Affinity (IC50)37[1]
mCCR2Binding Affinity (Ki)9600[1]
INCB3344 hCCR2Binding Antagonism (IC50)5.1[2][3][4]
mCCR2Binding Antagonism (IC50)9.5[2][3][4]
hCCR2Chemotaxis Antagonism (IC50)3.8[2][3][4]
mCCR2Chemotaxis Antagonism (IC50)7.8[2][3][4]
PF-04634817 rat CCR2Potency (IC50)20.8[5]
RS 504393 hCCR2Binding Affinity (IC50)89[6]
hCCR2Chemotaxis (IC50)330[6]
CCX872 hCCR2Chemotaxis (IC50)32
mCCR2Chemotaxis (IC50)69

Key Observation: this compound exhibits a significant drop in potency against murine CCR2 compared to human CCR2, with its binding affinity being approximately 260-fold lower for the murine receptor. In contrast, INCB3344 demonstrates comparable and potent activity against both human and murine CCR2, making it a more suitable tool for studies requiring consistent CCR2 antagonism across these species. PF-04634817 also shows comparable potency against rodent CCR2. The available data for RS 504393 is primarily for the human receptor.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is fundamental to the chemotactic response of monocytes and other immune cells. The diagram below illustrates the major signaling pathways activated downstream of CCR2.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_Protein G Protein (αi, βγ) CCR2->G_Protein Activation PI3K PI3K G_Protein->PI3K MAPK MAPK/p38 G_Protein->MAPK JAK JAK G_Protein->JAK AKT Akt PI3K->AKT Cellular_Response Cell Migration, Survival, Angiogenesis AKT->Cellular_Response MAPK->Cellular_Response STAT3 STAT3 JAK->STAT3 STAT3->Cellular_Response Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare CCR2-expressing cell membranes Incubation Incubate membranes, radioligand, and antagonist Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled CCL2 Radioligand_Prep->Incubation Antagonist_Prep Prepare serial dilutions of antagonist Antagonist_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

References

Head-to-Head Comparison: JNJ-41443532 and PF-04634817 in Inflammatory and Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory and metabolic diseases, the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) have emerged as critical targets. This guide provides a detailed, data-driven comparison of two key investigational molecules targeting these pathways: JNJ-41443532, a selective CCR2 antagonist, and PF-04634817, a dual antagonist of CCR2 and CCR5. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to generate this information.

Introduction to Target Pathways

The CCR2 and CCR5 signaling pathways are integral to the inflammatory response, primarily through their role in recruiting monocytes and other immune cells to sites of inflammation.

CCR2 Signaling: The binding of ligands, most notably CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), to CCR2 initiates a signaling cascade. This process is central to the migration of monocytes from the bone marrow into tissues, where they can differentiate into macrophages. Dysregulation of the CCL2-CCR2 axis has been implicated in a variety of inflammatory and metabolic conditions, including diabetic nephropathy.

CCR5 Signaling: CCR5 is the receptor for several chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). It is expressed on various immune cells, including T cells and macrophages. Beyond its role in inflammation, CCR5 is also a critical co-receptor for the entry of R5 strains of HIV into host cells.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_Protein Gαi/o CCR2->G_Protein Activates CCL2 CCL2 CCL2->CCR2 Binds PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Cell_Migration Cell Migration & Proliferation PKC->Cell_Migration Akt Akt PI3K->Akt Activates Akt->Cell_Migration

Caption: Simplified CCR2 Signaling Cascade

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_Protein Gαi/o CCR5->G_Protein Activates CCL5 CCL3/4/5 CCL5->CCR5 Binds PI3K_g PI3Kγ G_Protein->PI3K_g Activates MAPK MAPK (ERK, JNK, p38) G_Protein->MAPK Activates Akt Akt PI3K_g->Akt Activates Inflammatory_Response Inflammatory Response & Chemotaxis Akt->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Simplified CCR5 Signaling Cascade

Comparative Overview of this compound and PF-04634817

FeatureThis compoundPF-04634817
Target(s) CCR2 Antagonist[1]Dual CCR2/CCR5 Antagonist[2]
Developer Johnson & Johnson Pharmaceutical Research & Development[1]Pfizer Inc.
Therapeutic Areas of Interest Type 2 Diabetes Mellitus, Endocrinology and Metabolic Disease[1]Diabetic Nephropathy, Diabetic Macular Edema, Cardiovascular Diseases, Endocrinology and Metabolic Disease[2]
Development Status Phase 2 Completed (Development for T2DM appears to be discontinued)[1][3]Phase 2 Completed (Development for diabetic nephropathy discontinued)[4]

In Vitro Potency and Selectivity

A direct comparison of in vitro potency is crucial for understanding the relative efficacy of these compounds at their intended targets.

AssayThis compoundPF-04634817
Human CCR2 Binding IC50 37 nM[1]20.8 nM (comparable human and rodent potency)[5][6][7][8]
Human CCR5 Binding IC50 Not applicable (selective for CCR2)Not explicitly reported, but rat IC50 is 470 nM[6][7][8]
Chemotaxis Inhibition IC50 (hCCR2) 30 nM[1]Not explicitly reported

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds from human studies are summarized below.

ParameterThis compound (Healthy Volunteers)PF-04634817 (Patients with Diabetic Nephropathy)
Time to Maximum Concentration (tmax) ~2 hoursNot explicitly reported
Mean Terminal Half-life (t1/2) ~8 hoursNot explicitly reported
Dosing Regimen in Clinical Trials 250 mg or 1000 mg twice daily[1]150 mg or 200 mg once daily[2]

Preclinical and Clinical Efficacy

This compound

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes mellitus. After 4 weeks of treatment, the following key outcomes were observed:

ParameterThis compound (250 mg BID) vs. Placebo
23-hour Weighted Mean Glucose (WMG) Statistically significant reduction[1]
Fasting Plasma Glucose (FPG) Statistically significant reduction[1]
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) Lower, but not statistically significant[1]
Homeostatic Model Assessment of β-cell function (HOMA-%B) Statistically significant increase[1]

Overall, this compound demonstrated a modest improvement in glycemic parameters and was generally well-tolerated.[1]

PF-04634817

PF-04634817 has been evaluated in at least two key clinical settings: diabetic nephropathy and diabetic macular edema.

Diabetic Nephropathy: In a Phase 2 study of adults with overt diabetic nephropathy, PF-04634817 was administered for 12 weeks. The primary endpoint was the change in the urinary albumin-to-creatinine ratio (UACR).

ParameterPF-04634817 vs. Placebo
Placebo-Adjusted Reduction in UACR 8.2% (modest effect)[4]

Due to the modest efficacy, the clinical development of PF-04634817 for this indication was discontinued.[4]

Diabetic Macular Edema: A Phase 2 study compared oral PF-04634817 to intravitreal ranibizumab. The primary endpoint was the change in best-corrected visual acuity (BCVA).

ParameterPF-04634817 vs. Ranibizumab
Change in BCVA from Baseline at Week 12 -2.41 letters (inferior to ranibizumab)[9]

Preclinical Studies in Diabetic Nephropathy: In a mouse model of streptozotocin-induced diabetic nephropathy, early intervention with PF-04634817 was shown to inhibit kidney inflammation, glomerulosclerosis, albuminuria, and podocyte loss.

Experimental Protocols

In Vitro Chemotaxis Assay (General Protocol)

This assay is fundamental for assessing the functional antagonism of chemokine receptors.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow Cell_Isolation Isolate monocytes from peripheral blood Cell_Culture Culture cells and treat with This compound or PF-04634817 Cell_Isolation->Cell_Culture Boyden_Chamber Place cells in upper chamber of a Boyden chamber Cell_Culture->Boyden_Chamber Chemoattractant Add chemoattractant (e.g., CCL2) to the lower chamber Boyden_Chamber->Chemoattractant Incubation Incubate to allow cell migration through a porous membrane Chemoattractant->Incubation Quantification Quantify migrated cells Incubation->Quantification

Caption: General workflow for a chemotaxis assay.

Detailed Methodology:

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using methods such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.[10]

  • Cell Treatment: Isolated monocytes are resuspended in a suitable chemotaxis buffer (e.g., RPMI 1640 with 1% FBS) and pre-incubated with varying concentrations of the antagonist (this compound or PF-04634817) or vehicle control for a specified time (e.g., 30 minutes at 37°C).[11]

  • Chemotaxis Assay: The assay is performed using a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.[12]

  • Chemoattractant Addition: The lower wells are filled with chemotaxis buffer containing a specific concentration of the chemoattractant (e.g., recombinant human CCL2).[12]

  • Cell Seeding: The treated monocytes are added to the upper wells.[12]

  • Incubation: The chamber is incubated at 37°C in a 5% CO2 atmosphere for a period that allows for cell migration (e.g., 60-90 minutes).[12]

  • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained, and the number of cells that have migrated to the lower surface is quantified by microscopy. Alternatively, migrated cells in the lower chamber can be counted using a flow cytometer or a plate reader-based method.[11]

In Vivo Streptozotocin-Induced Diabetic Nephropathy Mouse Model (General Protocol)

This model is widely used to study the pathogenesis of diabetic nephropathy and to evaluate potential therapeutic interventions.

Diabetic_Nephropathy_Model_Workflow Diabetic Nephropathy Model Workflow Animal_Selection Select appropriate mouse strain (e.g., C57BL/6J) Diabetes_Induction Induce diabetes with multiple low-dose streptozotocin (STZ) injections Animal_Selection->Diabetes_Induction Blood_Glucose_Monitoring Monitor blood glucose to confirm hyperglycemia Diabetes_Induction->Blood_Glucose_Monitoring Treatment_Initiation Initiate treatment with this compound, PF-04634817, or vehicle Blood_Glucose_Monitoring->Treatment_Initiation Endpoint_Analysis Collect urine and kidney tissue for analysis (e.g., albuminuria, histology) Treatment_Initiation->Endpoint_Analysis

Caption: General workflow for a diabetic nephropathy mouse model.

Detailed Methodology:

  • Animal Model: Male mice of a susceptible strain (e.g., C57BL/6J or DBA/2J) are typically used.[13][14]

  • Diabetes Induction: Diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin (STZ), for example, 40-55 mg/kg body weight daily for five consecutive days.[13][14] STZ is dissolved in a citrate buffer (pH 4.5) immediately before injection.[13][15]

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly (e.g., weekly). Mice with blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered diabetic and are included in the study.[14]

  • Treatment: Diabetic mice are randomized into treatment groups and receive daily oral administration of this compound, PF-04634817, or a vehicle control for a specified duration (e.g., 8-12 weeks).

  • Endpoint Assessment:

    • Albuminuria: Urine is collected periodically (e.g., every 4 weeks) using metabolic cages to measure the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.

    • Histology: At the end of the study, kidneys are harvested, fixed, and processed for histological analysis. Stains such as Periodic acid-Schiff (PAS) are used to assess glomerular matrix expansion and other pathological changes.

    • Immunohistochemistry: Kidney sections can be stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., collagen IV).

Summary and Conclusion

Both this compound and PF-04634817 are potent antagonists of CCR2. PF-04634817 offers the additional dimension of CCR5 antagonism. Based on the available data, PF-04634817 exhibits a slightly higher in vitro potency for human CCR2.

In clinical trials, both compounds have shown modest efficacy in their respective initial indications. The development of this compound for type 2 diabetes and PF-04634817 for diabetic nephropathy appears to have been halted, highlighting the challenges in translating preclinical findings in this area to robust clinical outcomes.

For researchers, the choice between a selective CCR2 antagonist and a dual CCR2/CCR5 antagonist will depend on the specific scientific question and the disease model being investigated. The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting studies aimed at further elucidating the roles of these important chemokine pathways in health and disease.

References

Validating JNJ-41443532's Inhibitory Effect on Monocyte Migration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of JNJ-41443532 in inhibiting monocyte migration against other alternative compounds. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways are presented to aid in the evaluation of these potential therapeutic agents.

Executive Summary

Monocyte migration is a critical process in the inflammatory response and the pathogenesis of various diseases. This compound, a selective C-C chemokine receptor 2 (CCR2) antagonist, has demonstrated potent inhibition of monocyte chemotaxis. This guide compares this compound with a panel of alternative inhibitors that act through diverse mechanisms. The presented data highlights the distinct profiles of these compounds in terms of potency and mechanism of action, providing a valuable resource for researchers in the field of inflammation and drug discovery.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its alternatives on monocyte migration.

Table 1: In Vitro Inhibition of Monocyte Migration

CompoundTarget/MechanismCell TypeChemoattractantIC50Percent InhibitionCitation(s)
This compound CCR2 antagonistHuman MonocytesCCL2 (MCP-1)30 nM-[1][2]
Benzydamine MAPK (ERK1/2, p38) inhibitorHuman MonocytesCCL2 (MCP-1)100 µM50 ± 10% at 100 µM[3]
Human MonocytesfMLP50 µM53 ± 6% at 100 µM[3]
Human MonocytesC5a45 µM54 ± 5% at 100 µM[3]
VB-201 General signaling pathway inhibitorHuman MonocytesVariousNot ReportedUp to 90%[4]
Angiostatin (hK1-3) Actin cytoskeleton disruptionHuman MonocytesNot SpecifiedNot Reported85%[5]
SU6668 Receptor Tyrosine Kinase inhibitorHuman MonocytesC5a, MCP-1, SDF-1α, RANTES, MIP-1αNot Reported50-75% (reverses bFGF-induced suppression)
Dasatinib Multi-kinase inhibitor (Src family)Not Specified for migrationNot SpecifiedNot Reported for migration-[6]

Table 2: In Vivo Inhibition of Monocyte/Macrophage Influx

CompoundModelED50 / EffectCitation(s)
This compound Thioglycollate-induced peritonitis in hCCR2KI mice3 mg/kg (p.o., bid) for inhibition of monocyte/macrophage influx[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the in vitro assessment of monocyte migration.

Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is a widely used method to evaluate the chemotactic response of monocytes to various chemoattractants and to assess the efficacy of inhibitory compounds.

1. Cell Preparation:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).

  • Monocytes are further purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads or by plastic adherence.

  • The purified monocytes are resuspended in serum-free RPMI 1640 medium supplemented with 0.1% bovine serum albumin (BSA) at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • A 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (Transwells) is used.

  • The lower chamber of the wells is filled with 600 µL of RPMI 1640 medium containing the chemoattractant (e.g., 10 ng/mL CCL2/MCP-1).

  • For testing inhibitory compounds, various concentrations of the compound (e.g., this compound, Benzydamine) are pre-incubated with the monocytes for 30 minutes at 37°C before adding them to the upper chamber. The same concentration of the compound is also added to the lower chamber.

  • 100 µL of the monocyte suspension (1 x 10^5 cells) is added to the upper chamber of the insert.

3. Incubation:

  • The plate is incubated for 90 minutes to 3 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

4. Quantification of Migration:

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as Giemsa or DAPI.

  • The number of migrated cells is quantified by counting the cells in several high-power fields under a microscope.

  • Alternatively, migrated cells can be quantified by using fluorescently labeled cells and measuring the fluorescence of the cells that have migrated to the lower chamber using a plate reader.

5. Data Analysis:

  • The inhibitory effect of the compounds is calculated as the percentage of reduction in the number of migrated cells in the presence of the inhibitor compared to the vehicle control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of monocyte migration, is determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways involved in monocyte migration and the points of intervention for this compound and the alternative inhibitors.

JNJ-41443532_Mechanism_of_Action cluster_membrane Cell Membrane CCR2 CCR2 G_Protein G-protein activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds JNJ41443532 This compound JNJ41443532->CCR2 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Migration Monocyte Migration Downstream->Migration

Caption: this compound inhibits monocyte migration by antagonizing the CCR2 receptor.

Alternative_Inhibitors_Mechanisms cluster_pathways Intracellular Signaling Chemoattractant_Receptor Chemoattractant Receptor GPCR_Signaling G-protein Signaling Chemoattractant_Receptor->GPCR_Signaling MAPK_Pathway MAPK Pathway (ERK1/2, p38) GPCR_Signaling->MAPK_Pathway Src_Kinases Src Family Kinases GPCR_Signaling->Src_Kinases Actin_Cytoskeleton Actin Cytoskeleton Remodeling MAPK_Pathway->Actin_Cytoskeleton Src_Kinases->Actin_Cytoskeleton RTK Receptor Tyrosine Kinases (VEGFR, etc.) RTK->MAPK_Pathway Migration Monocyte Migration Actin_Cytoskeleton->Migration Benzydamine Benzydamine Benzydamine->MAPK_Pathway Dasatinib Dasatinib Dasatinib->Src_Kinases SU6668 SU6668 SU6668->RTK Angiostatin Angiostatin Angiostatin->Actin_Cytoskeleton VB201 VB-201 VB201->GPCR_Signaling Inhibits (General)

Caption: Mechanisms of action for alternative inhibitors of monocyte migration.

Experimental Workflow

The following diagram outlines the typical workflow for validating the inhibitory effect of a compound on monocyte migration in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Analysis Isolate_Monocytes Isolate Human Monocytes (e.g., from PBMCs) Setup_Transwell Set up Transwell Assay: - Chemoattractant in lower chamber - Monocytes +/- inhibitor in upper chamber Isolate_Monocytes->Setup_Transwell Prepare_Inhibitors Prepare Test Compound (e.g., this compound) Dilutions Prepare_Inhibitors->Setup_Transwell Prepare_Chemoattractant Prepare Chemoattractant (e.g., CCL2) Prepare_Chemoattractant->Setup_Transwell Incubate Incubate (e.g., 37°C, 90 min) Setup_Transwell->Incubate Stain_Count Fix, Stain, and Count Migrated Cells Incubate->Stain_Count Calculate_Inhibition Calculate Percent Inhibition Stain_Count->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro validation of monocyte migration inhibitors.

Conclusion

This compound demonstrates high potency in inhibiting monocyte migration through the targeted blockade of the CCR2 receptor. The alternative compounds presented in this guide offer a range of mechanisms for inhibiting monocyte migration, from broad-spectrum kinase inhibition to disruption of the cellular cytoskeleton. The choice of an appropriate inhibitor for further research and development will depend on the specific therapeutic context, considering factors such as target selectivity, potency, and potential off-target effects. The data and protocols provided herein serve as a foundational resource for such comparative evaluations.

References

Benchmarking JNJ-41443532: A Comparative Guide to Commercially Available CCR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR2 inhibitor JNJ-41443532 against a selection of commercially available alternatives. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate compounds for their studies.

Introduction to CCR2 Inhibition

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, as well as in cancer metastasis. Consequently, the development of potent and selective CCR2 antagonists is a significant area of interest in drug discovery. This compound is a selective, orally active antagonist of human CCR2 (hCCR2) that has been evaluated in clinical trials for type 2 diabetes mellitus.[1] This guide benchmarks its performance against other commercially available CCR2 inhibitors.

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and its commercial counterparts. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological function.

Table 1: In Vitro Binding Affinity to Human CCR2 (hCCR2)

CompoundhCCR2 Binding IC50 (nM)
This compound37[1]
INCB33445.1[2][3]
PF-041363095.2[4][5][6]
MK-08124.5[7]
BMS-741672 (MLN1202)1.1
RS-102895360[1][8][9][10][11]
CenicrivirocNot explicitly stated in nM, potent dual inhibitor
PF-04634817Not explicitly stated for human, rat IC50 = 20.8 nM

Table 2: In Vitro Chemotaxis Inhibition (Human Assays)

CompoundChemotaxis IC50 (nM)
This compound30[1]
INCB33443.8[2][3]
PF-041363093.9[4]
MK-08123.2[7]
BMS-741672 (MLN1202)0.67
RS-1028951700[8][9]
CenicrivirocNot explicitly stated in nM
PF-04634817Not explicitly stated

Table 3: In Vitro Potency against Murine CCR2 (mCCR2)

CompoundmCCR2 Binding IC50 (nM)mCCR2 Chemotaxis IC50 (nM)
This compound9600Not Available
INCB33449.5[2][3]7.8[2][3]
PF-0413630917[4][6]16[4]
MK-0812Not Available5

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis and activation. The diagram below illustrates the key downstream pathways activated upon receptor stimulation.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi/Gq CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK RAS RAS G_protein->RAS IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 STAT STAT JAK->STAT RAF RAF RAS->RAF Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Akt Akt PIP3->Akt Transcription Gene Transcription (Inflammation, Migration, Survival) STAT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PKC->Transcription Akt->Transcription Ca_release->Transcription

Caption: CCR2 Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for the characterization and comparison of CCR2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Functional_Assays Functional Assays Binding_Assay->Functional_Assays Chemotaxis_Assay Chemotaxis Assay (Measure inhibition of cell migration) Functional_Assays->Chemotaxis_Assay Calcium_Flux Calcium Flux Assay (Measure inhibition of Ca²⁺ mobilization) Functional_Assays->Calcium_Flux Inflammation_Model Thioglycollate-Induced Peritonitis (Assess anti-inflammatory effects) Chemotaxis_Assay->Inflammation_Model Calcium_Flux->Inflammation_Model PK_PD Pharmacokinetics/Pharmacodynamics (Determine bioavailability, half-life, etc.) Inflammation_Model->PK_PD

Caption: CCR2 Inhibitor Benchmarking Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific laboratory conditions.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound to the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • [125I]-CCL2 (radioligand)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Test compounds (e.g., this compound)

  • Non-specific binding control (high concentration of unlabeled CCL2)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hCCR2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound.

  • For non-specific binding control wells, add a high concentration of unlabeled CCL2.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Monocyte Chemotaxis Assay

Objective: To assess the ability of a test compound to inhibit CCL2-induced monocyte migration.

Materials:

  • Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, 5 µm pores)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Recombinant human CCL2

  • Test compounds

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Label the monocytes with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in chemotaxis buffer.

  • In the lower chamber of the chemotaxis plate, add chemotaxis buffer containing CCL2 and varying concentrations of the test compound. For control wells, add buffer alone or buffer with CCL2 and no inhibitor.

  • Place the membrane insert into the wells.

  • Add the labeled monocyte suspension to the upper chamber of the insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 90 minutes) to allow for cell migration.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the inhibition of CCL2-induced intracellular calcium release by a test compound.

Materials:

  • HEK293 cells stably expressing hCCR2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Recombinant human CCL2

  • Test compounds

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Plate the HEK293-hCCR2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • During the final 20-30 minutes of dye loading, add varying concentrations of the test compound to the wells.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of CCL2 into the wells to stimulate the cells.

  • Immediately begin kinetic measurement of the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the release of intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Calculate the percentage of inhibition of the calcium response for each concentration of the test compound and determine the IC50 value.

Thioglycollate-Induced Peritonitis in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of a CCR2 inhibitor.

Materials:

  • Mice (e.g., C57BL/6)

  • Sterile 4% thioglycollate solution

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • PBS

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6C)

  • Flow cytometer

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before inducing peritonitis.

  • Inject sterile thioglycollate solution intraperitoneally into each mouse to induce an inflammatory response.

  • At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice.

  • Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.

  • Collect the peritoneal fluid and centrifuge to pellet the cells.

  • Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify different leukocyte populations (e.g., macrophages, monocytes).

  • Analyze the stained cells by flow cytometry to quantify the number of recruited inflammatory cells.

  • Compare the number of recruited cells in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy. The ED50 (effective dose for 50% inhibition) can be calculated from a dose-response study.[1]

Conclusion

This guide provides a comparative overview of this compound and other commercially available CCR2 inhibitors based on publicly accessible data. The provided tables and protocols are intended to serve as a resource for researchers to inform their selection of appropriate tools for studying the role of the CCL2-CCR2 axis in health and disease. It is important to note that the optimal inhibitor for a particular study will depend on the specific experimental context, including the species being studied and the desired in vitro or in vivo model.

References

A Comparative Guide to the In Vitro Potency of CCR2 Antagonists: JNJ-41443532 versus CCX872

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two prominent C-C chemokine receptor type 2 (CCR2) antagonists: JNJ-41443532 and CCX872. Both compounds are under investigation for their therapeutic potential in inflammatory diseases and oncology by inhibiting the CCL2/CCR2 signaling axis, which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1][2] This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Potency Comparison

The in vitro potency of this compound and CCX872 has been evaluated using binding and functional assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for both compounds against human and murine CCR2.

CompoundAssay TypeTargetIC50 Value
This compound Binding AffinityHuman CCR237 nM[3]
ChemotaxisHuman CCR230 nM[3]
CCX872 Binding AffinityHuman CCR23 nM[4]
Binding AffinityMurine CCR2270 nM[4][5][6]
ChemotaxisHuman32 nM[4]
ChemotaxisMurine69 nM[4]

Signaling Pathway and Mechanism of Action

Both this compound and CCX872 are antagonists of the CCR2 receptor, a G protein-coupled receptor (GPCR).[1] The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2 initiates a signaling cascade that is central to the migration of monocytes and macrophages.[2][6] This process involves the dissociation of G-protein subunits, leading to downstream effector activation and ultimately, chemotaxis. By blocking the binding of CCL2 to CCR2, these antagonists inhibit the recruitment of these immune cells, thereby modulating inflammatory responses and the tumor microenvironment.

CCR2 Signaling Pathway CCR2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein Gαi/βγ CCR2->G_Protein Activates Downstream Downstream Signaling (e.g., PLC, PI3K activation) G_Protein->Downstream Initiates Chemotaxis Monocyte/Macrophage Chemotaxis Downstream->Chemotaxis Leads to Inhibitors This compound CCX872 Inhibitors->CCR2 Blocks

Caption: Inhibition of the CCL2/CCR2 signaling cascade by this compound and CCX872.

Experimental Protocols

The determination of in vitro potency for CCR2 antagonists typically involves two key types of experiments: radioligand binding assays and chemotaxis assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing the CCR2 receptor.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [3H]-CCL2) and varying concentrations of the test compound (this compound or CCX872).

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[7]

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is then determined from the resulting dose-response curve.[8]

Chemotaxis Assay (Transwell Migration Assay)

This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Preparation: A suspension of CCR2-expressing cells (e.g., monocytes or a cell line like THP-1) is prepared.[9]

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well containing media with a chemoattractant (e.g., CCL2). The cell suspension, pre-incubated with varying concentrations of the test compound, is added to the upper chamber of the Transwell insert.[9][10]

  • Incubation: The plate is incubated for a period to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.[10]

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, often by staining the cells that have passed through the membrane and counting them under a microscope or by using a plate reader-based method.[9]

  • Data Analysis: The percentage of migration inhibition is plotted against the log concentration of the test compound to determine the IC50 value.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the in vitro potency of CCR2 antagonists.

Experimental Workflow Comparative In Vitro Potency Workflow cluster_setup Assay Preparation cluster_binding Binding Assay cluster_chemotaxis Chemotaxis Assay cluster_analysis Data Analysis Cell_Culture CCR2-expressing Cell Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Transwell_Setup Setup Transwell Plates with CCL2 Cell_Culture->Transwell_Setup Compound_Prep Prepare Serial Dilutions of this compound & CCX872 Binding_Incubation Incubate Membranes with Radioligand & Compounds Compound_Prep->Binding_Incubation Chemo_Incubation Add Pre-treated Cells & Incubate Compound_Prep->Chemo_Incubation Membrane_Prep->Binding_Incubation Filtration Filter & Wash Binding_Incubation->Filtration Binding_Count Scintillation Counting Filtration->Binding_Count IC50_Calc Calculate IC50 Values Binding_Count->IC50_Calc Transwell_Setup->Chemo_Incubation Migration_Quant Stain & Count Migrated Cells Chemo_Incubation->Migration_Quant Migration_Quant->IC50_Calc Comparison Compare Potency IC50_Calc->Comparison

Caption: A generalized workflow for determining and comparing in vitro potency.

References

A Comparative Analysis of the Therapeutic Window of JNJ-41443532 and Other CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of JNJ-41443532, a C-C chemokine receptor type 2 (CCR2) antagonist, with other selective CCR2 antagonists that have been evaluated in clinical trials: CCX140-B, PF-04634817, and CCX872. The therapeutic window, a critical measure of a drug's safety and efficacy, is assessed by examining available preclinical and clinical data.

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in the pathogenesis of various inflammatory and metabolic diseases, making CCR2 an attractive therapeutic target. A wider therapeutic window, indicating a larger margin between the effective dose and the dose at which toxicity occurs, is a key determinant of a drug candidate's potential for successful clinical development.

Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison of the therapeutic window is challenging due to the lack of standardized preclinical toxicology studies reporting metrics such as Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL) for all compounds. However, a qualitative assessment can be made by comparing in vitro potency, in vivo efficacy, and clinical safety observations.

Table 1: In Vitro Potency of CCR2 Antagonists

CompoundTarget(s)AssaySpeciesIC50Citation
This compound CCR2hCCR2 BindingHuman37 nM[1]
CCR2ChemotaxisHuman30 nM[1]
CCX140-B CCR2Not SpecifiedNot SpecifiedNot Specified[2]
PF-04634817 CCR2/CCR5CCR2 BindingRat20.8 nM[3]
CCX872 CCR2Not SpecifiedNot SpecifiedNot Specified[4][5][6]

Table 2: Preclinical In Vivo Efficacy of CCR2 Antagonists

CompoundModelSpeciesEndpointEffective Dose (ED50)Citation
This compound Thioglycollate-induced inflammationhCCR2KI miceInhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx3 mg/kg[1]

Table 3: Clinical Safety and Tolerability of CCR2 Antagonists

CompoundPhasePopulationDoses TestedKey Safety FindingsCitation
This compound 2Type 2 Diabetes Mellitus250 mg and 1000 mg twice daily for 4 weeksGenerally well tolerated; incidence of treatment-emergent adverse events was similar across all groups.[1]
CCX140-B 2Type 2 Diabetes and Nephropathy5 mg and 10 mg once daily for 52 weeksWell tolerated; adverse events were comparable to placebo.
PF-04634817 2Diabetic Nephropathy150 mg or 200 mg once daily for 12 weeksAppeared to be safe and well-tolerated. Clinical development was discontinued due to modest efficacy.[7][8]
CCX872 1Healthy VolunteersSingle and multiple ascending doses from 3 to 300 mgAll dose levels were well tolerated and safe.[4][6]
1bPancreatic Cancer (in combination with FOLFIRINOX)150 mg once or twice dailyAppeared to be well tolerated with no safety issues ascribed to CCX872-B use.

Table 4: Preclinical Safety Pharmacology of this compound

ParameterAssayResultCitation
Cardiac SafetyhERG Channel InhibitionIC50 >50 µM[1]
QTc Interval (in vivo)No effect up to 10 mg/kg (i.v.) in guinea pig and dog[1]
SelectivityOther chemokine receptors and GPCRsHigh selectivity[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and comparison of the data.

In Vitro CCR2 Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound to CCR2 is through a competitive radioligand binding assay.

  • Cell Culture: A cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR2 receptors.

  • Binding Assay: A fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Chemotaxis Assay (General Protocol)

The functional antagonism of CCR2 can be assessed using a chemotaxis assay, which measures the inhibition of cell migration towards a chemoattractant.

  • Cell Isolation: Monocytes or a monocytic cell line (e.g., THP-1) that expresses CCR2 are isolated and prepared.

  • Chemotaxis Chamber: A chemotaxis chamber, such as a Boyden chamber or a Transwell insert, is used. The chamber consists of an upper and a lower compartment separated by a porous membrane.

  • Assay Setup: The lower chamber is filled with media containing a chemoattractant, typically CCL2. The cells, pre-incubated with varying concentrations of the CCR2 antagonist, are placed in the upper chamber.

  • Incubation: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting using a microscope or a plate reader after cell lysis and staining.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is calculated.

Thioglycollate-Induced Peritonitis Model (General Protocol)

This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit leukocyte recruitment.

  • Animal Model: Human CCR2 knock-in (hCCR2KI) mice are often used to evaluate compounds with high specificity for human CCR2.

  • Induction of Peritonitis: Mice are injected intraperitoneally with a sterile solution of thioglycollate broth, which acts as a non-specific inflammatory stimulus, inducing the recruitment of leukocytes into the peritoneal cavity.

  • Compound Administration: The test compound (e.g., this compound) is administered to the mice, typically orally, at various doses before or after the thioglycollate injection.

  • Peritoneal Lavage: At a specific time point after thioglycollate injection, the mice are euthanized, and the peritoneal cavity is washed with a saline solution to collect the recruited inflammatory cells.

  • Cell Analysis: The collected cells are counted, and differential cell counts are performed (e.g., using flow cytometry) to determine the numbers of different leukocyte populations, such as neutrophils, monocytes/macrophages, and lymphocytes.

  • Data Analysis: The dose of the compound that causes a 50% reduction in the influx of a specific cell type (ED50) is determined.

Visualizations

CCL2-CCR2 Signaling Pathway

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_protein G-protein Signaling CCR2->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Response Cellular Responses (Chemotaxis, Adhesion, Proliferation) Downstream->Response Antagonist CCR2 Antagonist (e.g., this compound) Antagonist->CCR2 Blocks Binding

Caption: The CCL2-CCR2 signaling pathway and the mechanism of action of CCR2 antagonists.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow A Animal Model Selection (hCCR2KI Mice) B Compound Administration (Vehicle or CCR2 Antagonist) A->B C Induction of Inflammation (Intraperitoneal Thioglycollate Injection) B->C D Time-course for Leukocyte Recruitment C->D E Peritoneal Lavage and Cell Collection D->E F Flow Cytometry Analysis (Quantification of Leukocyte Subsets) E->F G Data Analysis (Determination of ED50) F->G

Caption: A generalized workflow for assessing the in vivo efficacy of CCR2 antagonists.

Discussion and Conclusion

A comprehensive comparison of the therapeutic window for these CCR2 antagonists is limited by the available public data. However, several key observations can be made:

  • This compound demonstrates potent in vitro activity against human CCR2 and in vivo efficacy in a mouse model of inflammation at a low dose (ED50 of 3 mg/kg)[1]. Importantly, it exhibits a favorable cardiac safety profile with a high hERG IC50 (>50 µM) and no observed QTc prolongation in preclinical models[1]. Furthermore, it was well-tolerated in a 4-week clinical trial in patients with Type 2 Diabetes at doses significantly higher than those expected to be required for efficacy based on preclinical data, suggesting a potentially wide therapeutic window.

  • CCX140-B has shown clinical efficacy in reducing albuminuria in patients with diabetic nephropathy at doses of 5 mg and 10 mg daily, which were well-tolerated over a 52-week period[2]. The lack of publicly available detailed preclinical toxicology data prevents a direct calculation of its therapeutic index.

  • PF-04634817 , a dual CCR2/CCR5 antagonist, was found to be safe and well-tolerated in clinical trials at doses of 150 mg and 200 mg daily[7][8]. However, its clinical development for diabetic nephropathy was halted due to modest efficacy, suggesting that the therapeutic window, while safe, may not have encompassed a robustly effective dose for this indication.

  • CCX872 has demonstrated a good safety profile in both healthy volunteers (up to 300 mg) and in cancer patients in combination with chemotherapy[4][6][9]. This indicates a high tolerated dose in humans. The preclinical efficacy data for this compound is less detailed in the public domain, making a direct comparison of its therapeutic window challenging.

References

Correlating In Vitro and In Vivo Data for JNJ-41443532: A Comparative Analysis with Alternative CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist JNJ-41443532 with other relevant alternatives, focusing on the correlation between in vitro and in vivo experimental data. This compound has been investigated as a potential therapeutic for type 2 diabetes mellitus (T2DM) by targeting the inflammatory processes implicated in the disease's pathogenesis. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.

Executive Summary

This compound is a potent and selective antagonist of the human CCR2 receptor, demonstrating nanomolar efficacy in in vitro functional assays. Preclinical in vivo studies in a mouse model of inflammation have shown a dose-dependent inhibition of leukocyte infiltration. In a Phase 2 clinical trial involving patients with T2DM, this compound led to modest improvements in glycemic parameters. This guide compares these findings with data from other CCR2 antagonists, CCX140-B and RO5234444, which have also been evaluated for metabolic and inflammatory diseases. While a formal, publicly available in vitro-in vivo correlation (IVIVC) model for this compound has not been established, the collective data allows for a qualitative assessment of its translational potential.

Data Presentation: Quantitative Comparison of CCR2 Antagonists

The following tables summarize the key in vitro and in vivo quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50 / KiSpeciesReference
This compound hCCR2Binding AffinityIC50: 37 nMHuman[1]
hCCR2ChemotaxisIC50: 30 nMHuman[1]
mCCR2Binding AffinityKi: 9.6 µMMouse[1]
hERG ChannelInhibitionIC50: >50 µMHuman[1]
CCX140-B hCCR2Multiple AssaysSingle-digit nMHuman[2]
RO5234444 hCCR2Binding AffinityIC50: 22 nMHuman[3][4]
mCCR2Binding AffinityIC50: 161 nMMouse[3][4]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelSpeciesEndpointEfficacyReference
This compound Thioglycollate-induced peritonitishCCR2KI MiceInhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influxED50: 3 mg/kg[1]
CCX140-B Diet-induced obesityhCCR2 KI MiceReduction in fasting blood glucose and insulinSignificant reduction with 100 mg/kg treatment[2]
db/db micehCCR2 KI MiceDecrease in albuminuriaSignificant decrease[2]
RO5234444 Uninephrectomized db/db miceMicePrevention of glomerulosclerosis and reduction in albuminuriaSignificant improvement[5]

Table 3: Clinical Pharmacokinetics and Pharmacodynamics (Phase 2, T2DM)

CompoundDosetmax (median)t½ (mean)Key Pharmacodynamic EffectsReference
This compound 250 mg & 1000 mg (twice daily)2 h~8 hSignificant reduction in 23-h weighted mean glucose and fasting plasma glucose (250 mg)[1][6]
CCX140-B 5 mg & 10 mg (once daily)Not specifiedNot specifiedStatistically significant decrease in HbA1c (10 mg) and dose-dependent lowering of fasting plasma glucose[7]
Pioglitazone (Active Comparator) 30 mg (once daily)Not applicableNot applicableSignificant reduction in 23-h weighted mean glucose, fasting plasma glucose, and HOMA-IR[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Assays

CCR2 Binding Affinity Assay (for this compound)

  • Objective: To determine the concentration of this compound that inhibits 50% of radiolabeled ligand binding to the human CCR2 receptor.

  • Method: A competitive binding assay is performed using cell membranes prepared from a cell line stably expressing human CCR2. Membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound (this compound). After incubation to allow binding to reach equilibrium, the membranes are washed to remove unbound ligand. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter. The IC50 value is calculated by non-linear regression analysis of the competition binding curve.

Chemotaxis Assay (for this compound)

  • Objective: To measure the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant.

  • Method: A multi-well chamber with a microporous membrane separating the upper and lower compartments is used (e.g., a Boyden chamber). The lower chamber contains a chemoattractant, typically the CCR2 ligand CCL2 (also known as MCP-1). CCR2-expressing cells (such as monocytes or a cell line like THP-1) are placed in the upper chamber in the presence of varying concentrations of this compound. The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant. The number of cells that have migrated to the lower chamber is then quantified, often by cell counting or using a fluorescent dye. The IC50 value represents the concentration of this compound that causes a 50% reduction in cell migration.[8][9][10][11]

In Vivo Models

Thioglycollate-Induced Peritonitis in Mice (for this compound)

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring its effect on leukocyte recruitment to the peritoneal cavity.

  • Method: Human CCR2 knock-in (hCCR2KI) mice are used to ensure the relevance of the model to the human target. Mice are administered this compound orally. After a specified time to allow for drug absorption, peritonitis is induced by intraperitoneal injection of sterile thioglycollate broth, a potent inflammatory stimulus.[5][12][13][14] After a set period (typically several hours to a day), the mice are euthanized, and the peritoneal cavity is lavaged to collect the infiltrating cells. The total number of leukocytes, as well as specific subpopulations like monocytes/macrophages and T-lymphocytes, are quantified using flow cytometry. The dose of this compound that causes a 50% reduction in the influx of these cells (ED50) is then determined.

Clinical Trial

Phase 2 Study of this compound in Type 2 Diabetes Mellitus

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with T2DM.[15]

  • Design: A 4-week, double-blind, randomized, placebo- and active comparator-controlled study.

  • Participants: Patients with T2DM.

  • Interventions: Participants were randomized to receive one of the following treatments twice daily: this compound (250 mg or 1000 mg), placebo, or the active comparator pioglitazone (30 mg once daily).

  • Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), and terminal half-life (t½).

  • Pharmacodynamic Assessments: The primary endpoint was the change from baseline in the 23-hour weighted mean glucose (WMG). Secondary endpoints included changes in fasting plasma glucose (FPG), insulin resistance (HOMA-IR), and insulin secretion (HOMA-%B). Safety and tolerability were monitored throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the CCL2/CCR2 signaling pathway, the experimental workflow for in vitro chemotaxis assays, and the logical relationship of the in vitro to in vivo correlation.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin_polym Actin Polymerization Ca_release->Actin_polym MAPK_pathway MAPK Pathway PKC->MAPK_pathway Chemotaxis Chemotaxis (Cell Migration) MAPK_pathway->Chemotaxis Actin_polym->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance JNJ41443532 This compound (Antagonist) JNJ41443532->CCR2 Blocks

Caption: CCL2/CCR2 signaling pathway in inflammation and insulin resistance.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification prep_cells Prepare CCR2-expressing cells add_cells Add cells + this compound to upper chamber prep_cells->add_cells add_chemoattractant Add CCL2 to lower chamber incubate Incubate to allow cell migration add_chemoattractant->incubate add_cells->incubate count_cells Count migrated cells in lower chamber incubate->count_cells calc_ic50 Calculate IC50 count_cells->calc_ic50

Caption: Experimental workflow for the in vitro chemotaxis assay.

InVitro_InVivo_Correlation_Logic cluster_invitro In Vitro cluster_invivo_preclinical In Vivo (Preclinical) cluster_invivo_clinical In Vivo (Clinical) binding Receptor Binding (IC50) functional Functional Assay (Chemotaxis IC50) binding->functional Correlates to pk_pd Pharmacokinetics & Pharmacodynamics (ED50 in mice) functional->pk_pd Predicts clinical_response Clinical Response (Glycemic Control) pk_pd->clinical_response Informs

Caption: Logical relationship for in vitro to in vivo data correlation.

References

Safety Operating Guide

Prudent Disposal of JNJ-41443532: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. JNJ-41443532, a CCR2 antagonist used in research, requires careful handling and disposal to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this compound.

This compound is intended for professional research and laboratory use only and should not be used for medical or consumer purposes.[1] As with many specialized research chemicals, specific disposal instructions are paramount.

Core Disposal Principle: Professional Waste Management

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[2] This indicates that the compound should not be discarded through standard laboratory drains or as general waste. It must be handled as a controlled hazardous substance.

Step-by-Step Disposal Protocol

To ensure the safe and compliant disposal of this compound, follow these procedural steps:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with the full chemical name and CAS number (1228650-83-6).[1]

    • Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing and unforeseen chemical reactions.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for storing waste this compound.

    • Ensure containers are tightly sealed to prevent the release of dust or fumes.

  • Engage a Licensed Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal service with a comprehensive list of the waste's chemical components.

  • Adherence to Local and National Regulations:

    • Disposal procedures for hazardous chemical waste are governed by strict local, state, and federal regulations. Always consult these regulations to ensure full compliance. Your EHS department will be the primary resource for this information.

Quantitative Data Summary

For ease of reference, the key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 1228650-83-6[1]
Molecular Formula C22H25F3N4O3S[1]
Molecular Weight 482.5191[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

G A This compound Waste Generated B Is the container empty and clean? A->B C Dispose of as normal lab glass/plastic B->C Yes D Segregate and label as Hazardous Chemical Waste (CAS: 1228650-83-6) B->D No E Store in a designated hazardous waste accumulation area D->E F Contact Environmental Health & Safety (EHS) or approved waste vendor E->F G Arrange for professional disposal F->G H Complete waste manifest documentation G->H

Caption: Disposal workflow for this compound from generation to final disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Essential Safety and Handling Guidance for JNJ-41443532

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-41443532 is not publicly available based on the conducted searches. The following guidance is based on general best practices for handling research-grade chemical compounds with unknown toxicological profiles. It is imperative for all personnel to conduct a thorough risk assessment before beginning any work with this substance and to consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

In the absence of compound-specific data, a conservative approach to PPE is required. Treat this compound as a potent compound with potential hazards. The following table summarizes the minimum recommended PPE.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Chemical splash goggles or a full-face shield.ANSI Z87.1
Hand Protection Chemical-resistant gloves (Nitrile recommended). Double-gloving is advised.ASTM F739
Body Protection A fully buttoned laboratory coat or a chemical-resistant disposable gown.
Respiratory Protection All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Pre-Handling:

    • Area Designation: Designate a specific area within a laboratory, preferably inside a chemical fume hood, for the handling of this compound.

    • Emergency Equipment: Ensure that a calibrated safety shower and eyewash station are readily accessible and have been recently tested.

    • Spill Kit: Have a chemical spill kit readily available that is appropriate for the quantities of this compound and any solvents being used.

    • Pre-Labeling: Prepare all necessary labels for primary and secondary containers before beginning work.

  • Compound Handling:

    • Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.

    • Weighing: If handling the solid form, weigh the compound within the chemical fume hood on a tared weigh paper or in a disposable container to minimize contamination.

    • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

    • Containment: Keep all containers of this compound sealed when not in immediate use. Utilize secondary containment for transport and storage.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate the designated work area, including the fume hood sash and surfaces, with an appropriate cleaning agent.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/lab coat, and finally eye/face protection.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, must be treated as hazardous chemical waste.

  • Waste Containers: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal environmental regulations. Consult your institution's EHS department for specific disposal procedures. Do not pour any waste containing this compound down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of a research compound like this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase RiskAssessment Conduct Risk Assessment GatherMaterials Gather PPE and Spill Kit RiskAssessment->GatherMaterials PrepareArea Prepare and Designate Work Area GatherMaterials->PrepareArea DonPPE Don Appropriate PPE PrepareArea->DonPPE HandleCompound Weigh Compound / Prepare Solution (in Fume Hood) DonPPE->HandleCompound PerformExperiment Perform Experiment HandleCompound->PerformExperiment Decontaminate Decontaminate Work Surfaces PerformExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste per EHS Guidelines SegregateWaste->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: A workflow diagram for the safe handling of research compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-41443532
Reactant of Route 2
JNJ-41443532

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.